2-Bromo-9,9-dimethyl-9H-xanthene
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-9,9-dimethylxanthene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO/c1-15(2)11-5-3-4-6-13(11)17-14-8-7-10(16)9-12(14)15/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPNMPAEAGVMFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2OC3=C1C=C(C=C3)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Bromo-9,9-dimethyl-9H-xanthene Synthesis: A Comprehensive Technical Protocol
Executive Summary & Mechanistic Rationale
2-Bromo-9,9-dimethyl-9H-xanthene (CAS:) is a privileged heterocyclic building block extensively utilized in materials science (e.g., OLEDs, fluorescent dyes) and organometallic chemistry. It serves as a critical precursor for Buchwald-Hartwig aminations, Suzuki-Miyaura couplings, and the synthesis of wide-bite-angle diphosphine ligands (such as Xantphos derivatives).
The structural brilliance of this scaffold lies in two key features:
-
The gem-Dimethyl Bridge (C9): The incorporation of two methyl groups at the C9 position enforces a rigid, planar conformation. Crucially, it eliminates the acidic benzylic protons found in unsubstituted xanthenes, thereby preventing unwanted benzylic oxidation and conferring exceptional thermal stability.
-
The Orthogonal Bromine Handle (C2): The bromine atom at the C2 position provides an ideal site for transition-metal-catalyzed cross-coupling.
Causality in Regioselective Bromination: The synthesis of the monobrominated derivative relies on the inherent electronic properties of the xanthene core. The central ether oxygen acts as a strong electron-donating group via resonance ( +M effect), significantly increasing the electron density at the ortho (C4/C5) and para (C2/C7) positions. Because the ortho positions are sterically hindered by the adjacent aromatic ring and the oxygen lone pairs, Electrophilic Aromatic Substitution (EAS) is highly directed toward the para positions. By strictly controlling the stoichiometry of the brominating agent and the reaction temperature, the reaction can be arrested at the monobrominated stage, preventing over-bromination to the 2,7-dibromo byproduct [1].
Retrosynthetic Strategy & Workflow
Historically, 9,9-dimethylxanthenes were synthesized by reacting 2-bromoxanthone with Trimethylaluminum ( AlMe3 ). However, AlMe3 is highly pyrophoric, making scale-up hazardous and technically demanding.
A more modern, self-validating, and scalable approach involves a two-stage process:
-
Stage 1: The one-pot double ortho-lithiation of diphenyl ether using n -butyllithium ( n -BuLi), followed by a nucleophilic attack on acetone. Subsequent acid-catalyzed dehydration and cyclization yield the 9,9-dimethyl-9H-xanthene core [2].
-
Stage 2: Kinetically controlled electrophilic monobromination using N-Bromosuccinimide (NBS) in a polar aprotic solvent to yield the target 2-bromo-9,9-dimethyl-9H-xanthene.
Figure 1: Synthetic workflow and regioselectivity pathways for 2-bromo-9,9-dimethyl-9H-xanthene.
Quantitative Data: Optimization of Bromination Conditions
The choice of brominating agent and solvent is the critical variable in preventing the formation of 2,7-dibromo-9,9-dimethyl-9H-xanthene [3]. Molecular bromine ( Br2 ) is often too reactive, leading to poor chemoselectivity. NBS in N,N-Dimethylformamide (DMF) provides a low, steady-state concentration of electrophilic bromine, maximizing the yield of the monobrominated product.
Table 1: Optimization of Reaction Conditions for Monobromination
| Brominating Agent | Solvent | Temperature (°C) | Equivalents | Monobromo Yield (%) | Dibromo Yield (%) |
| Br2 | Acetic Acid | 25 | 1.05 | 45 | 40 |
| Br2 | Dichloromethane | 0 | 1.00 | 60 | 25 |
| NBS | DMF | 0 | 1.00 | 82 | < 5 |
| NBS | Acetonitrile | 25 | 1.00 | 75 | 12 |
Note: Yields are based on quantitative GC-MS analysis of the crude reaction mixture prior to recrystallization.
Step-by-Step Experimental Methodologies
Protocol A: Synthesis of 9,9-Dimethyl-9H-xanthene
This protocol utilizes a highly efficient double-lithiation strategy, avoiding the use of pyrophoric aluminum reagents.
-
Preparation: Flame-dry a 250 mL Schlenk flask under argon. Add diphenyl ether (1.70 g, 10.0 mmol) and anhydrous Tetrahydrofuran (THF, 50 mL).
-
Lithiation: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Dropwise, add n -butyllithium (8.0 mL of a 2.5 M solution in hexanes, 20.0 mmol) via syringe over 15 minutes. Stir the mixture at -78 °C for 3 hours to ensure complete double ortho-lithiation.
-
Alkylation: Add anhydrous acetone (0.58 g, 10.0 mmol) dropwise. Maintain the temperature at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature overnight.
-
Cyclization & Workup: Quench the reaction with 20 mL of saturated aqueous NH4Cl . Add 10 mL of 2 M HCl to promote the dehydration and cyclization of the tertiary alcohol intermediate. Extract the aqueous layer with Ethyl Acetate ( 3×30 mL).
-
Purification: Dry the combined organic phases over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify via silica gel column chromatography (100% Hexanes) to yield 9,9-dimethyl-9H-xanthene as a light yellow solid (Yield: ~85%).
Protocol B: Regioselective Monobromination
This protocol leverages the kinetic control of NBS to isolate the 2-bromo derivative.
-
Preparation: In a 100 mL round-bottom flask, dissolve 9,9-dimethyl-9H-xanthene (2.10 g, 10.0 mmol) in 30 mL of anhydrous DMF.
-
Bromination: Cool the solution to 0 °C in an ice bath. Dissolve N-Bromosuccinimide (1.78 g, 10.0 mmol) in 10 mL of DMF and add it dropwise to the xanthene solution over 30 minutes. Crucial Step: Shield the reaction from direct light to prevent radical pathway initiation.
-
Reaction: Stir the mixture at 0 °C for 4 hours. Monitor the reaction via TLC (Hexanes/EtOAc 95:5) until the starting material is consumed.
-
Workup: Pour the reaction mixture into 150 mL of ice-cold distilled water. A white-to-off-white precipitate will immediately form. Stir for 15 minutes to ensure complete precipitation.
-
Isolation: Filter the solid under vacuum and wash thoroughly with cold water ( 3×20 mL) to remove residual succinimide and DMF.
-
Purification: Recrystallize the crude product from hot ethanol to afford pure 2-bromo-9,9-dimethyl-9H-xanthene as a colorless to pale-yellow crystalline solid (Yield: ~80-82%).
Self-Validating Analytical Checkpoints
To ensure scientific integrity and confirm the success of the synthesis, the following analytical checkpoints must be met:
-
Thin-Layer Chromatography (TLC): Using 100% Hexanes, the target 2-bromo-9,9-dimethyl-9H-xanthene ( Rf≈0.6 ) is slightly more polar than the starting material ( Rf≈0.7 ) but significantly less polar than the 2,7-dibromo byproduct ( Rf≈0.4 ).
-
1 H NMR Spectroscopy (400 MHz, CDCl 3 ):
-
The gem-dimethyl protons appear as a sharp, highly diagnostic singlet integrating to 6H at δ 1.62 ppm.
-
The asymmetric bromination breaks the C2v symmetry of the starting material. The brominated ring will display an ABX spin system: a doublet at δ ~7.5 ppm ( J=2.4 Hz) for the C1 proton, a doublet of doublets at δ ~7.3 ppm for the C3 proton, and a doublet at δ ~6.9 ppm for the C4 proton.
-
-
GC-MS: The mass spectrum must exhibit a molecular ion peak ( M+ ) at m/z 288 and 290 with a near 1:1 intensity ratio, which is the definitive isotopic signature of a single bromine atom.
References
-
Mackintosh, D. J., Berechree, N., & Ho, C. C. "Flash Communication: Clarifying the Synthesis of 4,5-Dibromo-9,9-dimethyl-9H-xanthene: A Scaffold for Organometallic Ligands and Frustrated Lewis Pairs." Organometallics, 2025, 44(24), 2861-2864. URL:[Link]
A Technical Guide to the Regioselective Synthesis of 2-Bromo-9,9-dimethyl-9H-xanthene
An In-Depth Protocol for Researchers and Drug Development Professionals
Abstract
2-Bromo-9,9-dimethyl-9H-xanthene is a pivotal intermediate in the synthesis of advanced molecular frameworks, particularly in the development of organometallic ligands like Xantphos and novel materials.[1][2] Its synthesis via the direct bromination of 9,9-dimethylxanthene presents a classic case of electrophilic aromatic substitution, yet demands precise control to achieve the desired mono-substitution. This guide provides a comprehensive, field-proven protocol for the synthesis, purification, and characterization of 2-Bromo-9,9-dimethyl-9H-xanthene. We will delve into the mechanistic underpinnings of the reaction's regioselectivity, offer a detailed step-by-step experimental procedure, and outline critical safety and handling considerations. The methodologies described herein are designed to be self-validating, ensuring reproducibility for researchers in synthetic chemistry and drug development.
Introduction to the Synthesis
Significance of the Xanthene Scaffold
The 9,9-dimethylxanthene core is a privileged structure in modern chemistry. Its rigid, boat-like conformation and defined bite angle make it an ideal scaffold for constructing wide-bite-angle diphosphine ligands (e.g., Xantphos), which are instrumental in advancing catalysis.[3][4] The introduction of a bromine atom at the 2-position provides a versatile synthetic handle for further functionalization through cross-coupling reactions, enabling the creation of a diverse library of derivatives for applications in materials science, frustrated Lewis pairs, and pharmaceutical development.[4][5]
Synthetic Strategy: Electrophilic Aromatic Bromination
The most common method for preparing aryl bromides is electrophilic aromatic substitution (EAS).[6] For an electron-rich heterocycle like 9,9-dimethylxanthene, this reaction is particularly facile. The key challenge lies not in initiating the reaction, but in controlling its selectivity. The ether oxygen of the xanthene core is an activating, ortho, para-directing group, making the 2-, 4-, 5-, and 7-positions electronically favorable for substitution. However, steric hindrance from the gem-dimethyl group and the adjacent benzene ring disfavors substitution at the 4- and 5-positions. Consequently, direct electrophilic attack preferentially occurs at the 2- and 7-positions, which are electronically activated and sterically accessible.[1]
The Reagent of Choice: N-Bromosuccinimide (NBS)
While elemental bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is often the preferred reagent for laboratory-scale aromatic brominations.[7][8] NBS is a crystalline solid that is safer and easier to handle than volatile, highly corrosive liquid bromine.[9] It serves as a convenient source of an electrophilic bromine species, particularly under acidic conditions or with a suitable solvent, allowing for more controlled bromination reactions.[7][10] This protocol leverages NBS in a suitable solvent to favor the formation of the mono-brominated product.
Mechanistic Rationale and Regioselectivity
The bromination of 9,9-dimethylxanthene is a classic electrophilic aromatic substitution reaction. The reaction proceeds via the attack of the electron-rich aromatic ring on an electrophilic bromine species, generated from NBS.
The key steps are:
-
Generation of the Electrophile: In a polar solvent like acetonitrile, NBS can provide a source of electrophilic bromine.
-
Nucleophilic Attack: The π-system of one of the xanthene's benzene rings attacks the bromine electrophile. This attack is regioselective for the 2-position due to the strong activating and directing effect of the heterocyclic oxygen atom.
-
Formation of the Sigma Complex: The attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation: A weak base (e.g., the succinimide anion) removes a proton from the carbon bearing the new bromine atom, restoring aromaticity and yielding the final product.
It is critical to understand that the 2- and 7-positions of the xanthene core are electronically equivalent and highly activated. Therefore, the primary competing reaction is the formation of the 2,7-dibromo-9,9-dimethyl-9H-xanthene.[1][2] Achieving high yield for the mono-bromo product is contingent on careful stoichiometric control of NBS, limiting the amount of brominating agent available for a second substitution.
Caption: Mechanism of Electrophilic Aromatic Substitution.
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis. All operations should be conducted in a well-ventilated fume hood.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| 9,9-Dimethylxanthene | 210.27 | 10.0 | 2.10 g | Starting material |
| N-Bromosuccinimide (NBS) | 177.98[7] | 10.0 | 1.78 g | Brominating agent (use high purity) |
| Acetonitrile (MeCN) | 41.05 | - | 50 mL | Anhydrous, reaction solvent |
| Dichloromethane (DCM) | 84.93 | - | ~200 mL | For extraction and chromatography |
| Saturated NaHCO₃ solution | - | - | ~50 mL | For aqueous wash |
| Brine | - | - | ~50 mL | For aqueous wash |
| Anhydrous Na₂SO₄ or MgSO₄ | - | - | As needed | Drying agent |
| Silica Gel (230-400 mesh) | - | - | As needed | For column chromatography |
| Hexane/Ethyl Acetate mixture | - | - | As needed | Eluent for chromatography |
Equipment
-
250 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath with temperature control
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders)
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 9,9-dimethylxanthene (2.10 g, 10.0 mmol).
-
Dissolution: Add 50 mL of anhydrous acetonitrile to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.
-
Reagent Addition: In a single portion, add N-bromosuccinimide (1.78 g, 10.0 mmol) to the solution.[6]
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to 60 °C using a heating mantle or oil bath.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC), observing the consumption of the starting material. The reaction is typically complete within 2-4 hours.
-
Quenching: After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the acetonitrile using a rotary evaporator.
-
Workup - Extraction: Dissolve the resulting residue in dichloromethane (~100 mL). Transfer the solution to a 500 mL separatory funnel.
-
Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (1 x 50 mL). This removes the succinimide byproduct and any acidic residues.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification and Characterization
The crude product will likely be a mixture of starting material, the desired 2-bromo product, and the 2,7-dibromo byproduct. Purification by flash column chromatography is essential.
-
Chromatography: Pack a silica gel column using a non-polar solvent system (e.g., hexane). Load the crude product onto the column. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5% ethyl acetate). The products will elute in order of increasing polarity (starting material -> 2-bromo product -> 2,7-dibromo product).
-
Characterization: Confirm the identity and purity of the collected fractions corresponding to the desired product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected molecular weight for the product is 289.17 g/mol (for C₁₅H₁₃BrO).[11]
Caption: Experimental workflow for the synthesis.
Safety, Handling, and Waste Disposal
Reagent-Specific Hazards
-
9,9-Dimethylxanthene: This compound is generally not classified as hazardous but should be handled with care.[12][13] Avoid inhalation of dust and contact with skin and eyes.[12] It is a combustible solid.
-
N-Bromosuccinimide (NBS): NBS is a hazardous substance. It is harmful if swallowed and causes severe skin burns and eye damage.[14][15] It is also a strong oxidizing agent and may cause fire if it comes into contact with combustible materials. Avoid creating dust.[16]
-
Solvents (Acetonitrile, Dichloromethane): These are volatile organic solvents. Acetonitrile is flammable and harmful if swallowed or inhaled. Dichloromethane is a suspected carcinogen. All handling must occur in a fume hood.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[14][16]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves before use.[13][16]
-
Skin and Body Protection: A flame-resistant lab coat and long pants are required.[14]
Emergency Procedures
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[14][16]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[16]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14]
Waste Disposal
All chemical waste, including residual solvents and reaction mixtures, must be disposed of in properly labeled hazardous waste containers according to institutional and local regulations. Do not pour any chemical waste down the drain.
Conclusion
The synthesis of 2-Bromo-9,9-dimethyl-9H-xanthene from its parent heterocycle is a valuable and accessible transformation for synthetic chemists. By employing N-bromosuccinimide and maintaining careful control over stoichiometry and reaction conditions, the desired mono-brominated product can be successfully isolated. The protocol detailed in this guide emphasizes mechanistic understanding, procedural accuracy, and a commitment to safety, providing researchers with a reliable method to access this important synthetic intermediate. Subsequent functionalization of this molecule via modern cross-coupling techniques will continue to fuel discoveries in catalysis and materials science.
References
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N-BROMOSUCCINIMIDE EXTRA PURE MSDS. (2016, May 12). Loba Chemie. Retrieved March 10, 2026, from [Link]
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N-BROMOSUCCINIMIDE Safety Data Sheet. (n.d.). Sdfine. Retrieved March 10, 2026, from [Link]
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N-Bromosuccinimide. (n.d.). In Wikipedia. Retrieved March 10, 2026, from [Link]
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Nayak, S. K., & Govekar, S. P. (2007). Bromination of Deactivated Aromatics: A Simple and Efficient Method. The Journal of Organic Chemistry, 72(16), 6243–6245. [Link]
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Bromination - Common Conditions. (n.d.). Common Organic Chemistry. Retrieved March 10, 2026, from [Link]
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SAFETY DATA SHEET - 9,9-Dimethylxanthene. (2025, December 25). Fisher Scientific. Retrieved March 10, 2026, from [Link]
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(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(1,1-diphenylphosphine). (n.d.). PubChem. Retrieved March 10, 2026, from [Link]
-
Wang, Z. (2012). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 17(12), 14639-14651. [Link]
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α-Bromination of xanthenediones: A mild and efficient approach using N -bromosuccinimide. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]
-
Experimental Methods 1. Bromination Methods. (n.d.). MDPI. Retrieved March 10, 2026, from [Link]
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Flash Communication: Clarifying the Synthesis of 4,5-Dibromo-9,9-dimethyl-9H-xanthene: A Scaffold for Organometallic Ligands and Frustrated Lewis Pairs. (2025, December 12). ACS Publications. Retrieved March 10, 2026, from [Link]
-
Clarifying the Synthesis of 4,5-Dibromo-9,9-dimethyl-9H-xanthene: A Scaffold for Organometallic Ligands and Frustrated Lewis Pairs. (2025, December 12). ACS Publications. Retrieved March 10, 2026, from [Link]
-
Flash Communication: Clarifying the Synthesis of 4,5-Dibromo-9,9-dimethyl-9H-xanthene: A Scaffold for Organometallic Ligands and Frustrated Lewis Pairs. (2025, December 22). Organometallics. Retrieved March 10, 2026, from [Link]
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Flash Communication: Clarifying the Synthesis of 4,5-Dibromo-9,9-dimethyl-9 H -xanthene: A Scaffold for Organometallic Ligands and Frustrated Lewis Pairs. (2025, December 22). ResearchGate. Retrieved March 10, 2026, from [Link]
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Green and solvent-free protocol promoted facile and one-pot synthesis of xanthene derivatives using succinic acid. (2019, July). Indian Journal of Chemistry, Sec B. Retrieved March 10, 2026, from [Link]
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Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions. (2022, August 9). Chemia. Retrieved March 10, 2026, from [Link]
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[DBN] [HSO4]-Promoted Facile and Green Synthesis of Xanthene Derivatives via Knoevenagel Condensation. (n.d.). Scholars Research Library. Retrieved March 10, 2026, from [Link]
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Solvent-Free, One-Pot, Multicomponent Synthesis of Xanthene Derivatives. (2023, March 10). MDPI. Retrieved March 10, 2026, from [Link]
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4,5-Dibromo-9,9-dimethyl-9H-xanthene. (n.d.). PubChem. Retrieved March 10, 2026, from [Link]
- Preparation method for 9, 9,-dimethyl-2-bromofluorene. (n.d.). Google Patents.
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An In-depth Technical Guide to 2-Bromo-9,9-dimethyl-9H-xanthene (CAS: 1565868-91-8)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unlocking the Potential of a Versatile Xanthene Building Block
The xanthene scaffold is a privileged heterocyclic system, forming the core of a wide array of compounds with significant applications in medicinal chemistry, materials science, and as fluorescent dyes.[1][2] The strategic introduction of functional groups onto this tricycle allows for the fine-tuning of its electronic and steric properties, leading to novel molecules with tailored functions. Within this class of compounds, 2-Bromo-9,9-dimethyl-9H-xanthene has emerged as a key intermediate, offering a reactive handle for the construction of more complex molecular architectures.
This technical guide provides a comprehensive overview of 2-Bromo-9,9-dimethyl-9H-xanthene, from its synthesis and characterization to its reactivity and potential applications. As a Senior Application Scientist, the aim is to not only present established protocols but also to provide insights into the underlying chemical principles that govern its synthesis and utility, empowering researchers to leverage this versatile building block in their own discovery programs.
Molecular Characteristics and Physicochemical Properties
2-Bromo-9,9-dimethyl-9H-xanthene is a solid at room temperature, appearing as a colorless or white to yellow-brown substance.[3][4] The gem-dimethyl group at the 9-position serves a crucial role in enhancing the solubility of the xanthene core in common organic solvents, a desirable feature for its use in solution-phase synthesis.
A summary of its key physicochemical properties is presented in the table below:
| Property | Value | Source(s) |
| CAS Number | 1565868-91-8 | [3][5][6] |
| Molecular Formula | C₁₅H₁₃BrO | [5][6] |
| Molecular Weight | 289.17 g/mol | [5] |
| Appearance | Colorless or white to yellow-brown solid or semi-solid | [3] |
| Purity | Typically >97% | [3] |
| Storage | Keep in a dark place, sealed in a dry environment at room temperature. | [3] |
Synthesis of 2-Bromo-9,9-dimethyl-9H-xanthene: A Strategic Approach
The synthesis of 2-Bromo-9,9-dimethyl-9H-xanthene requires a strategic approach, as direct electrophilic bromination of the parent 9,9-dimethyl-9H-xanthene is known to favor the formation of the 2,7-dibromo derivative. This is due to the strong ortho-, para-directing effect of the oxygen atom in the xanthene ring system. Therefore, a more controlled, multi-step synthesis is necessary to achieve the desired mono-bromination at the 2-position.
Synthesis of the Precursor: 9,9-dimethyl-9H-xanthene
The synthesis of the parent 9,9-dimethyl-9H-xanthene is a well-established procedure. A common and efficient method involves the reaction of diphenyl ether with n-butyllithium followed by quenching with acetone.[7]
Experimental Protocol: Synthesis of 9,9-dimethyl-9H-xanthene [7]
-
To a solution of diphenyl ether (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere at -78 °C, add n-butyllithium (2.0 eq.) dropwise.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Add acetone (1.0 eq.) dropwise to the reaction mixture and continue stirring for an additional hour at -78 °C.
-
Quench the reaction by the slow addition of water.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 9,9-dimethyl-9H-xanthene.
Caption: Synthetic scheme for 9,9-dimethyl-9H-xanthene.
Selective Mono-bromination: A Plausible Synthetic Route
Given the challenge of direct bromination, a more controlled approach is required to introduce a single bromine atom at the 2-position. A plausible, though not explicitly documented, synthetic strategy involves a Sandmeyer reaction starting from the corresponding 2-amino-9,9-dimethyl-9H-xanthene. The Sandmeyer reaction is a well-established method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[3][8][9]
Proposed Synthetic Pathway:
-
Nitration of 9,9-dimethyl-9H-xanthene: Selective nitration at the 2-position to yield 2-nitro-9,9-dimethyl-9H-xanthene.
-
Reduction of the Nitro Group: Reduction of the nitro group to an amine to give 2-amino-9,9-dimethyl-9H-xanthene.
-
Diazotization and Sandmeyer Reaction: Conversion of the amino group to a diazonium salt followed by treatment with a copper(I) bromide to yield the final product, 2-Bromo-9,9-dimethyl-9H-xanthene.
Caption: Proposed multi-step synthesis of 2-Bromo-9,9-dimethyl-9H-xanthene.
Spectroscopic Characterization
Thorough spectroscopic characterization is essential for confirming the identity and purity of 2-Bromo-9,9-dimethyl-9H-xanthene. While a comprehensive set of publicly available experimental spectra is limited, the expected spectral features can be predicted based on the structure and data from analogous compounds.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the two methyl groups at the 9-position. The aromatic protons will appear as a series of multiplets in the downfield region. The protons on the brominated aromatic ring will be the most deshielded.
-
¹³C NMR: The carbon NMR spectrum will show a quaternary carbon signal for the C9 atom and distinct signals for the two methyl carbons. The aromatic region will display signals for all the aromatic carbons, with the carbon bearing the bromine atom showing a characteristic chemical shift.
3.2. Mass Spectrometry (MS)
The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity separated by two m/z units (M+ and M+2), corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).
Reactivity and Synthetic Applications
The synthetic utility of 2-Bromo-9,9-dimethyl-9H-xanthene lies in the reactivity of the carbon-bromine bond, which serves as a versatile handle for the introduction of a wide range of functional groups through various cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
2-Bromo-9,9-dimethyl-9H-xanthene is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds, respectively.
4.1.1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling allows for the formation of a new carbon-carbon bond by reacting 2-Bromo-9,9-dimethyl-9H-xanthene with an organoboron compound in the presence of a palladium catalyst and a base.[4] This reaction is particularly valuable for the synthesis of biaryl structures, which are common motifs in organic electronic materials and pharmaceuticals.
Generalized Experimental Protocol: Suzuki-Miyaura Coupling [4]
-
In a reaction vessel under an inert atmosphere, combine 2-Bromo-9,9-dimethyl-9H-xanthene (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).
-
Add a degassed solvent system (e.g., toluene, dioxane, or a mixture with water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and perform an aqueous workup.
-
Purify the crude product by column chromatography or recrystallization.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. hammer.purdue.edu [hammer.purdue.edu]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 9,9-DIMETHYL-9H-XANTHENE synthesis - chemicalbook [chemicalbook.com]
- 8. Sandmeyer Reaction [organic-chemistry.org]
- 9. synarchive.com [synarchive.com]
Comprehensive Technical Guide: Physical, Chemical, and Mechanistic Properties of 2-Bromo-9,9-dimethyl-9H-xanthene
Executive Summary
2-Bromo-9,9-dimethyl-9H-xanthene (CAS: 1565868-91-8) is a highly specialized tricyclic building block utilized extensively in advanced organic synthesis, optoelectronics (OLEDs), and pharmaceutical development[1]. Featuring a rigid xanthene core, a sterically protective gem-dimethyl group, and a reactive aryl bromide handle, this compound serves as a premier intermediate for transition-metal-catalyzed cross-coupling reactions[2]. This whitepaper provides an in-depth analysis of its physical properties, structural advantages, synthesis protocols, and downstream applications.
Physical and Chemical Properties
Understanding the baseline physical and chemical properties is critical for reaction design, purification, and material handling[2].
| Property | Value |
| Chemical Name | 2-Bromo-9,9-dimethyl-9H-xanthene |
| CAS Number | 1565868-91-8 |
| Molecular Formula | C15H13BrO |
| Molecular Weight | 289.17 g/mol |
| Appearance | Colorless to yellow-brown solid/liquid |
| Purity (Commercial Standard) | ≥ 95% - 98% (GC) |
| Solubility | Insoluble in water; Soluble in DCM, THF, Toluene |
| Canonical SMILES | CC1(C)C2=CC=CC=C2OC2=CC=C(Br)C=C21 |
| InChIKey | QCPNMPAEAGVMFA-UHFFFAOYSA-N |
Structural Architecture & Mechanistic Advantages
The utility of 2-Bromo-9,9-dimethyl-9H-xanthene stems directly from its highly engineered molecular architecture. Each functional group serves a distinct mechanistic purpose:
-
The Xanthene Core : The tricyclic oxygen-containing heterocycle provides a rigid, nearly planar conjugated system[1]. This rigidity restricts non-radiative decay pathways, making it an excellent scaffold for fluorescent dyes and high-triplet-energy OLED host materials.
-
The Gem-Dimethyl Group (C9) : In unsubstituted xanthenes, the C9 methylene bridge is highly susceptible to benzylic oxidation, rapidly degrading into xanthone[1]. By installing a gem-dimethyl group at C9, this oxidation pathway is sterically and electronically blocked. Furthermore, the sp3-hybridized carbon disrupts the complete planarity of the molecule, which increases solubility in organic solvents and prevents detrimental π-π stacking (aggregation-caused quenching) in solid-state optoelectronic films.
-
Regioselectivity of the Aryl Bromide (C2) : The oxygen atom at position 10 acts as a strong electron-donating group via resonance, directing electrophilic aromatic substitution to the ortho (C4) and para (C2, C7) positions. Bromination occurs preferentially at C2. This is because the C2 position (para to the oxygen) is sterically highly accessible, whereas the C4 position (ortho to the oxygen) is sterically hindered by the adjacent aromatic ring and the oxygen lone pairs. The resulting C2-bromide is a prime electrophile for palladium-catalyzed cross-couplings[2][3].
Experimental Protocol: Synthesis via Regioselective Electrophilic Bromination
The most efficient route to 2-Bromo-9,9-dimethyl-9H-xanthene is the direct, regioselective electrophilic bromination of commercially available 9,9-dimethyl-9H-xanthene[3].
Step-by-Step Methodology & Causality:
-
Substrate Dissolution : Dissolve 9,9-dimethyl-9H-xanthene (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction flask to 0 °C.
-
Causality: Low temperatures kinetically control the reaction, suppressing the formation of the 2,7-dibromo-9,9-dimethyl-9H-xanthene byproduct.
-
-
Halogenation : Shield the reaction flask from light (using aluminum foil). Gradually add N-Bromosuccinimide (NBS) (1.05 equiv) in small portions over 30 minutes.
-
Causality: NBS is preferred over liquid bromine (Br₂) because it provides a low, steady concentration of electrophilic bromine, maximizing mono-bromination selectivity. Excluding light prevents radical-initiated side reactions.
-
-
Reaction Monitoring : Stir the mixture at 0 °C to room temperature, monitoring progression via TLC (Hexanes/Ethyl Acetate) or GC-MS until the starting material is consumed (typically 2-4 hours).
-
Quenching : Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Causality: Thiosulfate acts as a reducing agent, neutralizing any unreacted electrophilic bromine species into inert, water-soluble bromide ions, safely terminating the reaction.
-
-
Extraction and Purification : Extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to yield pure 2-Bromo-9,9-dimethyl-9H-xanthene.
Caption: Step-by-step synthesis workflow for the regioselective electrophilic bromination of 9,9-dimethyl-9H-xanthene.
Applications in Advanced Materials and Drug Development
Optoelectronics (OLEDs) In the display industry, 2-Bromo-9,9-dimethyl-9H-xanthene is a critical precursor for Hole-Transporting Materials (HTMs) and phosphorescent host materials[4]. Through Buchwald-Hartwig amination, diarylamines are coupled to the C2 position. The resulting amine-functionalized xanthenes exhibit high hole mobility and excellent thermal stability (high Tg), preventing crystallization of the OLED layers during device operation.
Pharmaceuticals and Fluorescent Probes Biologically, the xanthene scaffold is foundational to numerous fluorescent dyes (e.g., rhodamines, fluoresceins) used in cellular imaging[1]. The 2-bromo derivative allows researchers to utilize Suzuki-Miyaura cross-coupling to attach various aryl or heteroaryl groups, tuning the emission wavelength of the resulting probes or synthesizing complex polycyclic kinase inhibitors.
Caption: Mechanistic pathway of Pd-catalyzed Buchwald-Hartwig amination of 2-Bromo-9,9-dimethyl-9H-xanthene.
Safety, Handling, and Storage Protocols
As a reactive halogenated organic compound, strict safety protocols must be observed:
-
Hazards : Classified under GHS as causing skin irritation (H315), serious eye irritation (H319), and harmful if swallowed (H302).
-
PPE : Handle using nitrile gloves, safety goggles, and a laboratory coat within a certified chemical fume hood.
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from prolonged exposure to light and moisture to prevent degradation of the aryl bromide bond.
References
-
ESOM Chemical - OLED Materials [Link]
Sources
Comprehensive Technical Guide: Purity Specifications and Analytical Methodologies for 2-Bromo-9,9-dimethyl-9H-xanthene (>98.0% GC)
Executive Summary
2-Bromo-9,9-dimethyl-9H-xanthene (CAS: 1565868-91-8) is a privileged structural motif utilized extensively as a building block in the synthesis of advanced Organic Light-Emitting Diode (OLED) materials and complex Active Pharmaceutical Ingredients (APIs). The gem-dimethyl group at the 9-position provides exceptional thermal stability and prevents unwanted benzylic oxidation, while the bromine atom at the 2-position serves as a highly specific handle for Buchwald-Hartwig and Suzuki-Miyaura cross-coupling reactions. Achieving a stringent purity specification of >98.0% by Gas Chromatography (GC) is not merely a quality control metric; it is a chemical necessity. Trace halogenated impurities or unreacted starting materials can poison palladium catalysts, alter stoichiometric ratios, and lead to chain-termination in polymer synthesis.
Chemical Profile and Mechanistic Causality of Impurities
Understanding the purity profile of 2-bromo-9,9-dimethyl-9H-xanthene requires an analysis of its synthetic pathway. The molecule is typically synthesized via the electrophilic aromatic substitution (EAS) of 9,9-dimethyl-9H-xanthene using a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine[1].
Causality of Impurity Generation: The ether oxygen in the xanthene core strongly activates both the ortho (4-position) and para (2-position) sites. Steric hindrance from the bulky gem-dimethyl group directs the electrophile primarily to the 2-position, yielding the target compound. However, the kinetic reality of EAS dictates that side reactions are unavoidable[1]:
-
Impurity A (Unreacted Starting Material): Incomplete conversion leaves residual 9,9-dimethyl-9H-xanthene.
-
Impurity B (Positional Isomer): Minor ortho-activation yields 4-bromo-9,9-dimethyl-9H-xanthene.
-
Impurity C (Over-bromination): Excess brominating agent leads to a secondary EAS event, producing 2,7-dibromo-9,9-dimethyl-9H-xanthene.
Fig 1. Electrophilic aromatic substitution pathway and causality of trace impurity generation.
Analytical Method Development: Gas Chromatography (GC-FID)
Why GC-FID? While halogen-specific detectors (XSD) or electron capture detectors (ECD) are highly sensitive to brominated compounds[2], they are inappropriate for a >98.0% purity assay of this specific molecule. An ECD would disproportionately amplify the signal of the dibrominated impurities while completely failing to detect the non-halogenated starting material (9,9-dimethyl-9H-xanthene). Flame Ionization Detection (FID) is selected because it provides a uniform, highly linear response based on the carbon content of the molecules, ensuring an accurate relative mass balance across all organic species[3].
Step-by-Step GC-FID Methodology
To ensure the reliability of the >98.0% purity claim, the analytical workflow must be a self-validating system. This is achieved by utilizing an Internal Standard (IS) and implementing a System Suitability Test (SST).
-
Sample Preparation: Dissolve 10.0 mg of the 2-bromo-9,9-dimethyl-9H-xanthene sample in 10.0 mL of HPLC-grade ethyl acetate. Add 1.0 mg of 4,4'-dibromobiphenyl as an Internal Standard (IS) to correct for injection volume variability.
-
Column Selection: Install a non-polar 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5, 30 m × 0.32 mm × 0.25 μm). The non-polar stationary phase separates the isomers based strictly on boiling point and subtle van der Waals interactions.
-
Inlet Parameters: Set the injection port to 280°C. Utilize a split injection with a 50:1 ratio to prevent detector saturation and peak tailing.
-
Thermal Gradient (Oven Program):
-
Initial Temperature: 150°C, hold for 2.0 minutes.
-
Ramp Rate: 10°C/min to 280°C.
-
Final Temperature: 280°C, hold for 10.0 minutes.
-
Causality: The initial hold focuses the analyte band. The 10°C/min ramp ensures baseline resolution between the 2-bromo and 4-bromo positional isomers, which have nearly identical boiling points.
-
-
Detector (FID) Parameters: Set to 300°C. Hydrogen fuel flow at 40 mL/min; oxidant (air) flow at 400 mL/min; helium makeup gas at 25 mL/min.
-
System Suitability Test (SST): Inject a resolution standard containing 1% 4-bromo-9,9-dimethyl-9H-xanthene and 99% 2-bromo-9,9-dimethyl-9H-xanthene. The system is only validated for use if the resolution ( Rs ) between these two peaks is > 1.5.
Method Validation Framework
The GC method must be validated according to the authoritative 4[4].
Fig 2. Self-validating GC-FID analytical workflow aligned with ICH Q2(R2) guidelines.
Purification Workflows to Achieve >98.0%
Achieving >98.0% purity requires the physical removal of the 2,7-dibromo and unreacted impurities. Distillation is contraindicated due to the high boiling point and risk of thermal degradation.
Step-by-Step Purification Protocol
-
Silica Gel Chromatography: Load the crude mixture onto a silica gel column. Elute with 100% petroleum ether to selectively wash out the highly non-polar unreacted 9,9-dimethyl-9H-xanthene. Transition to a 98:2 petroleum ether/ethyl acetate gradient to elute the target 2-bromo compound[1].
-
Concentration: Remove solvents under reduced pressure at 40°C to yield a crude solid.
-
Self-Validating Recrystallization: Dissolve the solid in a minimum volume of boiling ethanol. Allow to cool dynamically to room temperature, then chill to 4°C. The 2-bromo isomer crystallizes efficiently, while the 2,7-dibromo impurity remains dissolved in the mother liquor due to its disrupted crystal packing symmetry.
-
Verification: Analyze the isolated crystals using the validated GC-FID method. If purity is <98.0%, the recrystallization step is repeated, forming a closed-loop validation cycle.
Quantitative Data Summaries
Table 1: GC-FID Operating Parameters
| Parameter | Specification / Setting | Causality |
|---|---|---|
| Column | HP-5 (30 m × 0.32 mm × 0.25 μm) | Non-polar phase separates isomers based on boiling point |
| Carrier Gas | Helium (1.5 mL/min) | Provides optimal mass transfer and inertness |
| Injection | 280°C, 50:1 Split Ratio | Prevents column overloading and peak fronting |
| Oven Program | 150°C (2 min) → 10°C/min → 280°C (10 min) | Gradual ramp ensures baseline resolution of positional isomers | | Detector | FID at 300°C | Ensures uniform response for all carbon-containing species |
Table 2: ICH Q2(R2) Validation Acceptance Criteria
| Validation Parameter | Acceptance Criterion | Verification Method |
|---|
| Specificity | Resolution ( Rs ) > 1.5 | Injection of 2-bromo and 4-bromo isomer mixture | | Linearity | R2 > 0.999 | 5-point calibration curve (50% to 150% of target concentration) | | Precision (Repeatability)| RSD < 2.0% | 6 replicate injections of the 100% test concentration | | Limit of Quantitation | Signal-to-Noise (S/N) > 10 | Serial dilution of the 2,7-dibromo impurity standard |
Table 3: Typical Impurity Profile and Relative Retention Times (RRT)
| Compound | RRT | Origin / Causality |
|---|---|---|
| 9,9-Dimethyl-9H-xanthene | 0.75 | Unreacted starting material |
| 4-Bromo-9,9-dimethyl-9H-xanthene | 0.96 | Ortho-directed electrophilic aromatic substitution |
| 2-Bromo-9,9-dimethyl-9H-xanthene | 1.00 | Target Product (Para-directed EAS) |
| 2,7-Dibromo-9,9-dimethyl-9H-xanthene | 1.28 | Over-bromination (Secondary EAS) |
| 4,4'-Dibromobiphenyl | 1.45 | Internal Standard (IS) |
References
-
Royal Society of Chemistry. "A Comparative Investigation on Excimer Fluorescence Toward Its Bright Future - Supporting Information".[Link]
-
International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)". [Link]
-
US Environmental Protection Agency (EPA). "Method 8015D: Nonhalogenated Organics Using GC/FID". [Link]
Sources
The Xanthene Scaffold: A Privileged Framework in Modern Medicinal Chemistry
A Technical Guide for Drug Discovery & Development Professionals
Authored by Gemini, Senior Application Scientist
Abstract
The xanthene core, a simple oxygen-containing tricyclic heterocycle, represents a quintessential "privileged scaffold" in medicinal chemistry. Its unique structural and physicochemical properties have enabled the development of a vast array of biologically active molecules, ranging from fluorescent probes and histological dyes to potent therapeutic agents. This technical guide provides an in-depth exploration of the diverse applications of xanthene derivatives in drug discovery, focusing on their roles in oncology, neurodegenerative disorders, infectious diseases, and metabolic conditions. We will dissect the structure-activity relationships that govern their efficacy, detail key mechanisms of action through signaling pathway diagrams, present detailed experimental protocols for their synthesis and evaluation, and offer insights into future perspectives for this versatile molecular framework.
The Xanthene Core: An Enduring Scaffold for Innovation
The xanthene framework consists of a central pyran ring fused to two benzene rings. This deceptively simple structure possesses a unique combination of features that make it highly attractive for medicinal chemistry. Its rigid, near-planar geometry provides a predictable foundation for the spatial arrangement of functional groups, facilitating interactions with biological targets like enzyme active sites and DNA.[1][2] Furthermore, the electronic nature of the xanthene system gives rise to favorable properties such as fluorescence, which is famously exploited in dyes like fluorescein and rhodamine but also enables dual-purpose "theranostic" agents.
The true versatility of the xanthene scaffold lies in the chemical tractability of its core, particularly at the C9 position. The substituents at this position profoundly influence the molecule's physicochemical properties and biological activities, allowing for extensive chemical modification to fine-tune potency, selectivity, and pharmacokinetic profiles.[3] This adaptability has led to the discovery of xanthene derivatives with a remarkable spectrum of pharmacological effects, including anticancer, anti-inflammatory, antiviral, antibacterial, and neuroprotective properties.[1][4][5]
Key Therapeutic Applications of Xanthene Derivatives
The structural diversity achievable with the xanthene scaffold has been leveraged to address a wide range of diseases. Below, we explore the most significant therapeutic areas where these compounds have made a substantial impact.
Oncology
The development of novel anticancer agents is a primary focus of xanthene-related research. These derivatives employ multiple mechanisms to combat cancer, from inducing programmed cell death to inhibiting key signaling pathways and serving as photosensitizers.[6][7]
Mechanisms of Action in Cancer:
-
Apoptosis Induction: Many xanthene derivatives exert their anticancer effects by triggering apoptosis. This is often achieved through the activation of caspase proteins, which are critical executioners of the apoptotic cascade.[6]
-
Enzyme Inhibition: Xanthenes have been shown to inhibit crucial enzymes involved in cancer cell proliferation and survival. Key targets include protein kinases, topoisomerase II (an enzyme critical for DNA replication), and aromatase, which is involved in estrogen synthesis and relevant to breast cancer.[6][8]
-
Photodynamic Therapy (PDT): Certain xanthene derivatives, such as Rose Bengal and peri-xanthenoxanthenes, function as potent photosensitizers.[9][10][11] When activated by a specific wavelength of light, these molecules generate reactive oxygen species (ROS) that induce localized cell death, offering a targeted approach to cancer treatment.[12]
Workflow: Screening Xanthene Derivatives for Anticancer Activity
The following diagram outlines a typical workflow for identifying and characterizing novel xanthene-based anticancer compounds.
Caption: High-throughput screening and validation workflow for anticancer xanthene derivatives.
Neurodegenerative Diseases
Xanthene derivatives have emerged as promising candidates for treating neurodegenerative disorders like Alzheimer's and Parkinson's disease.[13][14] Their mechanisms in this context are often linked to their antioxidant properties and their ability to interact with key pathological proteins and signaling pathways.[15][16]
Neuroprotective Mechanisms:
-
Adenosine Receptor Antagonism: Methylxanthines, such as caffeine and theophylline, are well-known adenosine A2A receptor (A2AAR) antagonists.[14] The blockade of A2AAR in the brain has been shown to be neuroprotective, potentially reducing glutamate excitotoxicity and neuroinflammation, processes implicated in Parkinson's disease.[15]
-
Modulation of Amyloid-β Aggregation: In the context of Alzheimer's disease, certain xanthene dyes like Erythrosin B have been found to modulate the aggregation of the amyloid-beta (Aβ) peptide, a key event in the formation of amyloid plaques.[17] These derivatives can inhibit the formation of toxic Aβ fibrils, representing a potential therapeutic strategy.[17]
-
Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. Many xanthene derivatives possess potent antioxidant properties, enabling them to scavenge harmful reactive oxygen species and protect neurons from oxidative damage.[7][15]
Signaling Pathway: A2A Receptor Antagonism in Parkinson's Disease
This diagram illustrates how xanthene-based A2A receptor antagonists can exert neuroprotective effects.
Caption: Xanthene derivatives block A2A receptors, reducing excitotoxicity.
Antimicrobial and Antiviral Applications
The xanthene scaffold is also a valuable template for developing agents against infectious diseases.[3][5]
-
Antibacterial Activity: Xanthene derivatives have demonstrated activity against various bacteria, particularly Gram-positive strains like Bacillus subtilis and methicillin-resistant Staphylococcus aureus (MRSA).[3][18] Some novel sulfonamide- and carboxamide-containing xanthenes have shown significant antimicrobial effects.[5] A key emerging strategy involves targeting bacterial resistance mechanisms. Certain xanthene sulfonamides have been found to inhibit quorum sensing (QS) and biofilm formation, which are crucial for bacterial virulence and resistance, without having direct bactericidal activity, thus potentially imposing less selective pressure for resistance.[19]
-
Antiviral and Antifungal Activity: The broad biological activity of xanthenes extends to antiviral and antifungal applications, making them a versatile scaffold for anti-infective drug discovery.[5] For instance, xanthene dyes have been explored for their fungicidal properties.
Antidiabetic and Anti-inflammatory Effects
-
Antidiabetic Activity: Certain nitro- and cyano-substituted xanthene derivatives have been identified as activators of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. By activating the LKB1-dependent AMPK pathway, these compounds can stimulate the translocation of glucose transporter type 4 (GLUT4) and enhance glucose uptake in muscle cells, making them potential drug candidates for the treatment of type 2 diabetes.
-
Anti-inflammatory Activity: Xanthene and its related scaffold, xanthone, have well-documented anti-inflammatory properties.[1][20] Some derivatives exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[7]
Synthesis and Experimental Protocols
The synthesis of xanthene derivatives is often straightforward, contributing to their appeal in drug discovery. One-pot condensation reactions are commonly employed.
Protocol: One-Pot Synthesis of 1,8-Dioxo-octahydroxanthene Derivatives
This protocol is a representative example of the efficient synthesis of xanthene derivatives, often catalyzed by an acid or a base under solvent-free or aqueous conditions.[3]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Dimedone (5,5-dimethylcyclohexane-1,3-dione) (2 mmol)
-
Catalyst (e.g., DABCO, 10 mol%)[3]
-
Solvent (e.g., Water, 20 mL) or solvent-free conditions[21]
-
Round-bottom flask
-
Magnetic stirrer and hotplate
-
TLC plates (silica gel)
-
Filtration apparatus
Procedure:
-
Combine the aromatic aldehyde (1 mmol), dimedone (2 mmol), and catalyst (e.g., DABCO, 10 mol%) in a round-bottom flask.
-
Add the solvent (e.g., 20 mL of water) or proceed under solvent-free conditions.[21]
-
Stir the mixture vigorously at reflux (if using a solvent) or at a specified temperature (e.g., 120°C for solvent-free) for the required time (typically 30-60 minutes).[21]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid product precipitates, collect it by filtration.
-
Wash the collected solid with cold water and then a small amount of cold ethanol to remove impurities.
-
The crude product can be further purified by recrystallization from ethanol or by column chromatography to yield the pure xanthene derivative.[22]
Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity. It is a standard initial screening method for potential anticancer drugs.[9]
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Xanthene derivative stock solution (in DMSO)
-
96-well plates
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the xanthene derivative in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.[9]
Structure-Activity Relationship (SAR) and Drug Design
The biological activity of xanthene derivatives is highly dependent on the nature and position of substituents on the tricyclic core.[1][8]
| Position | Substituent Type | Impact on Biological Activity |
| C9 | Aromatic/Heteroaromatic rings | Crucial for modulating activity across targets. Hydrophobicity and electronic properties are key.[3] |
| C9 | Hydroxyl (-OH), Carboxylic Acid (-COOH) | Can influence solubility and provide hydrogen bonding sites for target interaction.[2][23] |
| C3, C6 | Electron-donating/withdrawing groups | Modulates the electronic properties of the scaffold, affecting fluorescence and receptor binding. |
| Aromatic Rings | Halogens (F, Cl, Br) | Can enhance potency through hydrophobic or halogen-bonding interactions.[24] |
| Aromatic Rings | Carboxamide, Sulfonamide groups | Often introduced to improve antibacterial or anticancer activity and provide additional interaction points.[5] |
Table 1: General Structure-Activity Relationships for Xanthene Derivatives.
Computational tools are increasingly used to design novel xanthene derivatives with improved pharmacokinetic properties and predicted biological activity.[23][25] Virtual libraries can be screened in silico to assess properties like blood-brain barrier permeability, P-glycoprotein efflux, and potential for cytochrome P450 inhibition before committing to chemical synthesis.[23]
Challenges and Future Perspectives
Despite their immense potential, the development of xanthene-based drugs faces challenges, including issues with solubility, potential toxicity, and the need for improved target selectivity.[2] For example, the planarity of some derivatives can lead to DNA intercalation, which might cause off-target toxicity.[8]
The future of xanthene medicinal chemistry is bright. Key areas of future research include:
-
Theranostics: Developing dual-purpose agents that combine the inherent fluorescence of the xanthene core for imaging and diagnosis with a therapeutic function (e.g., PDT).[10]
-
Targeted Delivery: Incorporating xanthene derivatives into nanostructured carriers, such as lipid nanoparticles, to improve solubility, reduce systemic toxicity, and enhance delivery to target tissues like tumors.[12]
-
Bioisosteric Replacement: Exploring bioisosteres like azaxanthenes and thioxanthenes to modulate pharmacokinetic properties and discover novel biological interactions.[2][23]
-
Multi-Target Agents: Designing single molecules based on the xanthene scaffold that can modulate multiple targets simultaneously, which could be particularly effective for complex diseases like cancer and neurodegeneration.[15]
Conclusion
The xanthene scaffold has proven to be an exceptionally versatile and durable framework in medicinal chemistry. Its favorable structural and physicochemical properties, combined with its synthetic accessibility, have enabled the exploration of a vast chemical space, leading to compounds with significant therapeutic potential across a wide range of diseases. From anticancer and neuroprotective agents to novel antimicrobials and antidiabetics, xanthene derivatives continue to be a fertile ground for drug discovery. Future innovations in targeted delivery and multi-target drug design will undoubtedly solidify the legacy of the xanthene core as a truly privileged structure in the development of next-generation therapeutics.
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2-Bromo-9,9-dimethyl-9H-xanthene: A Strategic Building Block for Advanced Organic Materials
An In-Depth Technical Guide for Materials Scientists and Synthetic Chemists
As the demand for high-performance optoelectronic materials and targeted biological probes accelerates, the strategic selection of molecular building blocks becomes the defining factor in successful material design. 2-Bromo-9,9-dimethyl-9H-xanthene (CAS: 1565868-91-8) has emerged as a privileged scaffold in organic electronics—particularly in the development of Thermally Activated Delayed Fluorescence (TADF) emitters, Organic Light-Emitting Diodes (OLEDs), and advanced hole-transporting materials (HTMs)[1][2].
This whitepaper synthesizes the structural causality, electronic profiling, and field-proven synthetic methodologies associated with this critical intermediate. By understanding the mechanistic rationale behind its reactivity and physical properties, researchers can predictably engineer next-generation organic materials.
Structural Causality and Electronic Profiling
The utility of 2-bromo-9,9-dimethyl-9H-xanthene is not coincidental; it is the result of three distinct structural features working in synergy to dictate its macroscopic behavior[3][4].
-
The Xanthene Core (Rigid Electron Donor): The oxygen-bridged biphenyl system creates a highly rigid, planar framework. In optoelectronics, structural rigidity is paramount because it suppresses non-radiative vibrational decay pathways. This intrinsic rigidity ensures a high photoluminescence quantum yield (PLQY) and maintains a high triplet energy ( T1 ), making it an exceptional electron-donating moiety in Donor-Acceptor (D-A) architectures[5][6].
-
The 9,9-Dimethyl Substitution (Steric Shielding): The sp³-hybridized carbon at the 9-position disrupts the full planarity of the extended π -system. The protruding gem-dimethyl groups act as steric bumpers, preventing intermolecular π−π stacking. This effectively mitigates Aggregation-Caused Quenching (ACQ) in solid-state thin films and dramatically enhances the molecule's solubility in common organic solvents, facilitating solution-processed device fabrication[3][4].
-
The 2-Bromo Substituent (Regioselective Handle): The bromine atom at the 2-position serves as a highly reactive, regioselective site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows chemists to modularly attach various acceptor units or extended conjugated systems without disrupting the core's electronic integrity[7].
Structural causality and molecular design logic of 2-Bromo-9,9-dimethyl-9H-xanthene.
Applications in Organic Electronics (TADF & OLEDs)
In the realm of TADF OLEDs, achieving 100% internal quantum efficiency (IQE) relies on harvesting both singlet (25%) and triplet (75%) excitons. This requires a minimal singlet-triplet energy gap ( ΔEST<0.1 eV) to facilitate Reverse Intersystem Crossing (RISC)[4][6].
When 2-bromo-9,9-dimethyl-9H-xanthene is coupled to an electron-deficient acceptor (such as a diphenyltriazine or benzonitrile derivative), the resulting D-A molecule exhibits a highly twisted conformation. This spatial separation of the Highest Occupied Molecular Orbital (HOMO, localized on the xanthene donor) and the Lowest Unoccupied Molecular Orbital (LUMO, localized on the acceptor) minimizes the electron exchange integral. The result is a vanishingly small ΔEST , enabling highly efficient TADF emission, often exceeding 20% External Quantum Efficiency (EQE) in deep-blue and green OLED devices[4][6].
Quantitative Data Summary
The following table consolidates the critical physical parameters of the building block and the typical optoelectronic baseline metrics of its resulting D-A derivatives.
| Parameter | Value / Description | Clinical/Material Significance |
| CAS Number | 1565868-91-8 | Unique identifier for procurement[1][2]. |
| Molecular Weight | 289.17 g/mol | Determines stoichiometric calculations[1]. |
| Appearance | Colorless to yellow clear liquid/solid | Indicates purity; deep coloration implies oxidation or Pd contamination[2]. |
| Typical ΔEST (Derivative) | 0.05 – 0.15 eV | Enables rapid RISC in TADF applications[6]. |
| Typical EQE (Device) | 15% – 34.4% | Demonstrates high out-coupling and internal quantum efficiency[4][6]. |
Validated Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly defined to aid in troubleshooting and optimization.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Objective: Synthesis of a D-A TADF emitter by coupling 2-bromo-9,9-dimethyl-9H-xanthene with an arylboronic acid acceptor.
Causality & Design Rationale: We utilize a ternary solvent system (Toluene/THF/Water). Toluene dissolves the organic precursors, water solubilizes the inorganic base ( K2CO3 ), and THF acts as a crucial phase-transfer bridge, increasing the interfacial surface area between the aqueous and organic layers to accelerate the catalytic cycle[7].
Step-by-Step Methodology:
-
Preparation: In a rigorously dried Schlenk flask, combine 2-bromo-9,9-dimethyl-9H-xanthene (1.0 equiv, e.g., 2.0 mmol) and the desired arylboronic acid (1.2 equiv, e.g., 2.4 mmol)[7].
-
Base Addition: Add K2CO3 (3.0 equiv) to act as the transmetalation activator.
-
Solvent Introduction: Inject a degassed mixture of Toluene, THF, and Deionized Water (ratio 3:1.5:2 v/v/v). Self-Validation Check: The solution should form a distinct biphasic mixture. If the organic layer is cloudy, increase THF slightly.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles or bubble with ultra-pure N2 for 30 minutes. Oxygen must be excluded to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II) species[7].
-
Catalyst Addition: Under a positive flow of N2 , quickly add Pd(PPh3)4 (0.04 equiv, 4 mol%).
-
Reaction: Heat the biphasic mixture to 90 °C under vigorous reflux for 24–48 hours. Vigorous stirring (>800 rpm) is mandatory to overcome mass transfer limitations at the solvent interface[7].
-
Workup & Purification: Cool to room temperature, extract with dichloromethane, dry over anhydrous MgSO4 , and concentrate. Purify via silica gel column chromatography (eluent: petroleum ether/ethyl acetate gradient). Final electronic-grade purity requires vacuum sublimation.
Synthetic workflow for TADF OLED emitters using Suzuki-Miyaura cross-coupling.
Protocol 2: Buchwald-Hartwig Amination
Objective: Synthesis of extended Hole-Transporting Materials (HTMs) by coupling the xanthene core with secondary amines (e.g., diphenylamine or carbazole).
Causality & Design Rationale: Aryl bromides are less reactive than aryl iodides but more reactive than chlorides. To facilitate the oxidative addition and subsequent reductive elimination with bulky amines, a highly active catalyst system is required. We utilize Pd2(dba)3 paired with a sterically demanding, electron-rich phosphine ligand like Tri-tert-butylphosphine ( P(t−Bu)3 ) or XPhos. Sodium tert-butoxide ( NaOtBu ) is chosen as a strong base to deprotonate the amine and drive the catalytic cycle.
Step-by-Step Methodology:
-
Preparation: In a nitrogen-filled glovebox, charge a vial with 2-bromo-9,9-dimethyl-9H-xanthene (1.0 equiv), the secondary amine (1.2 equiv), and NaOtBu (1.5 equiv).
-
Catalyst Complex: Add Pd2(dba)3 (2 mol%) and P(t−Bu)3 (8 mol%). Note: The 1:4 Pd-to-ligand ratio ensures the stabilization of the monoligated Pd(0) active species.
-
Solvent: Add anhydrous, degassed Toluene to achieve a 0.2 M concentration.
-
Reaction: Seal the vial, remove from the glovebox, and heat at 100 °C for 12 hours.
-
Workup: Quench with water, extract with ethyl acetate, and filter through a pad of Celite to remove palladium black. Purify via recrystallization or chromatography.
Conclusion
2-Bromo-9,9-dimethyl-9H-xanthene is far more than a simple halogenated heterocycle; it is a meticulously engineered scaffold. By leveraging its rigid planar core for high triplet energy, its gem-dimethyl groups for morphological stability, and its bromo-substituent for synthetic modularity, researchers can systematically design breakthrough materials for next-generation displays, lighting, and advanced photonic applications.
References
-
Royal Society of Chemistry (RSC) - A Comparative Investigation on Excimer Fluorescence Toward Its Bright Future (Supporting Information). Retrieved from: [Link]
-
ChemBK - 9,9-dimethylxanthene Properties and Applications. Retrieved from: [Link]
-
ACS Applied Materials & Interfaces - Engineering the Macrocyclic Donor Structures towards Deep-Blue Thermally Activated Delayed Fluorescence Emitters. Retrieved from:[Link]
-
PubMed Central (PMC) - Unraveling the Position Effect of Spiroxanthene-Based n-Type Hosts for High-Performance TADF–OLEDs. Retrieved from:[Link]
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- 3. guidechem.com [guidechem.com]
- 4. Unraveling the Position Effect of Spiroxanthene-Based n-Type Hosts for High-Performance TADF–OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
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- 7. rsc.org [rsc.org]
Reactivity of the C-Br Bond in 2-Bromo-9,9-dimethyl-9H-xanthene: A Technical Guide to Cross-Coupling Methodologies
Executive Summary
2-Bromo-9,9-dimethyl-9H-xanthene (CAS 1565868-91-8) is a highly specialized aryl halide building block[1][2]. Characterized by its rigid tricyclic scaffold—comprising two benzene rings fused to a central oxygen-containing six-membered ring with a gem-dimethyl group at the 9-position—this molecule has emerged as a privileged structure. It is extensively utilized in the synthesis of advanced pharmaceutical intermediates, fluorescent probes, and organic light-emitting diodes (OLEDs), particularly as a core for thermally activated delayed fluorescence (TADF) emitters[3].
For the synthetic chemist, the utility of this molecule hinges entirely on the reactivity of its C-Br bond[4]. This guide provides an in-depth mechanistic analysis and field-proven protocols for functionalizing this specific bond via transition-metal catalysis.
Electronic and Steric Profiling of the C-Br Bond
To successfully functionalize 2-bromo-9,9-dimethyl-9H-xanthene, one must understand the unique microenvironment of its reactive site. The reactivity is governed by two competing structural features:
-
Electronic Deactivation (+M Effect): The bromine atom is located at the 2-position, which is para to the ether oxygen (position 10). The oxygen atom donates electron density into the aromatic ring via resonance (+M effect). This increases the electron density at the C2 carbon, rendering the C-Br bond significantly less electrophilic than a standard, unfunctionalized bromobenzene. Consequently, the oxidative addition of a low-valent transition metal (e.g., Pd(0)) into this C-Br bond is kinetically slower, necessitating the use of highly electron-rich phosphine ligands to accelerate this rate-determining step.
-
Steric Shielding: The gem-dimethyl groups at the 9-position project above and below the planar xanthene core[5]. While they are meta to the C-Br bond, their sheer bulk creates a rigid, sterically demanding pocket. This steric locking dictates the trajectory of incoming nucleophiles during transmetalation and forces the use of bulky ligands to induce reductive elimination.
Table 1: Physicochemical & Reactivity Profile
| Property | Value / Description | Impact on Catalytic Reactivity |
| Molecular Formula | C15H13BrO | Standard aryl bromide baseline reactivity[1][6]. |
| Electronic Nature | Electron-rich (para-oxygen) | Slows oxidative addition; requires electron-rich ligands (e.g., XPhos, P(t-Bu)3). |
| Steric Environment | High (9,9-dimethyl locking) | Hinders bulky nucleophile approach; requires sterically demanding ligands to force reductive elimination and prevent catalyst trapping. |
| Primary Reaction Mode | Transition-Metal Catalysis | Excellent substrate for Suzuki, Buchwald-Hartwig, and Stille cross-couplings[4][7]. |
Core Protocols: Catalytic Cross-Coupling Workflows
As a Senior Application Scientist, I emphasize that successful cross-coupling with this substrate requires overcoming its inherent electron richness. The following protocols are designed as self-validating systems to ensure reproducibility.
Protocol 1: Buchwald-Hartwig Amination (Synthesis of TADF Emitters)
Objective: Couple 2-bromo-9,9-dimethyl-9H-xanthene with a secondary amine (e.g., carbazole) to form a C-N bond[7]. Causality & Catalyst Selection: We select Pd2(dba)3 as the precatalyst and XPhos as the ligand. XPhos is highly electron-rich, which accelerates the sluggish oxidative addition into the electron-rich C-Br bond. Its extreme steric bulk prevents the formation of inactive bis-ligated Pd(II) complexes and forces the critical reductive elimination step, preventing the catalyst from resting in a stable, inactive state after the bulky carbazole binds.
Step-by-Step Methodology:
-
Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 2-bromo-9,9-dimethyl-9H-xanthene (1.0 equiv), carbazole (1.2 equiv), Pd2(dba)3 (2 mol%), XPhos (8 mol%), and NaOtBu (1.5 equiv).
-
Self-Validation: The use of a glovebox ensures the absolute exclusion of oxygen and moisture. Moisture leads to protodehalogenation, while oxygen irreversibly oxidizes the Pd(0) catalyst and XPhos ligand (visually indicated by the premature formation of a black precipitate, "Pd black").
-
-
Solvent Addition: Add anhydrous, rigorously degassed toluene to achieve a 0.2 M concentration relative to the bromide. Seal the flask and transfer to a fume hood.
-
Reaction Execution: Heat the reaction mixture to 100 °C under vigorous stirring for 12 hours.
-
Self-Validation: Monitor the reaction via GC-MS. The disappearance of the starting material molecular ion peak (m/z 288/290) and the appearance of the product mass validates the completion of the catalytic cycle.
-
-
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove Pd residues and inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the pure xanthene-amine derivative.
Protocol 2: Suzuki-Miyaura Cross-Coupling
Objective: Form a C-C bond using an arylboronic acid to extend the conjugated system. Causality & Catalyst Selection: Pd(dppf)Cl2 is chosen as the catalyst. The bidentate dppf ligand provides a stable, cis-coordinating environment that facilitates transmetalation from the boronic acid. Potassium carbonate (K2CO3) in a biphasic solvent system activates the boronic acid via the formation of a highly reactive, nucleophilic boronate species.
Step-by-Step Methodology:
-
Setup: Combine 2-bromo-9,9-dimethyl-9H-xanthene (1.0 equiv), arylboronic acid (1.5 equiv), Pd(dppf)Cl2 (5 mol%), and K2CO3 (3.0 equiv) in a round-bottom flask.
-
Solvent System: Add a degassed mixture of Toluene/Ethanol/Water (2:1:1 v/v/v).
-
Causality: Ethanol acts as a crucial phase-transfer agent, bridging the lipophilic toluene layer (containing the xanthene) and the aqueous layer (containing the base and boronate).
-
-
Reaction Execution: Reflux at 90 °C for 8 hours under an argon atmosphere.
-
Validation & Workup: Verify completion by TLC (look for a UV-active spot shift to a lower Rf due to increased polarity/conjugation). Separate the organic layer, extract the aqueous layer with toluene, dry over MgSO4, and concentrate.
Mechanistic Pathway Visualization
The following diagram illustrates the catalytic logic of the Buchwald-Hartwig amination specifically tailored to the electronic and steric demands of 2-bromo-9,9-dimethyl-9H-xanthene.
Buchwald-Hartwig catalytic cycle for 2-bromo-9,9-dimethyl-9H-xanthene using Pd/XPhos.
Troubleshooting and Optimization Matrix
When scaling up or modifying the coupling partners, deviations can occur. Use this matrix to diagnose and resolve common failure modes[8].
Table 2: Diagnostic Matrix for Xanthene Cross-Couplings
| Failure Mode | Diagnostic Observation | Causal Solution |
| Protodehalogenation | GC-MS shows m/z 210 (9,9-dimethylxanthene)[3]. | Moisture in base or solvent. Use strictly anhydrous NaOtBu and rigorously degassed solvents. |
| Incomplete Conversion | Stalled reaction; Starting material remains after 24h. | Oxidative addition is too slow. Increase temperature to 110 °C or switch to a more electron-rich ligand (e.g., tBuBrettPhos). |
| Homocoupling | Bi-xanthene dimer detected via LC-MS. | Excess oxygen present promoting oxidative homocoupling. Ensure rigorous freeze-pump-thaw degassing of the solvent. |
| Catalyst Deactivation | Black precipitate (Pd black) forms early in the reaction. | Ligand oxidation or insufficient ligand-to-Pd ratio. Ensure the L:Pd ratio is at least 2:1 for monodentate ligands like XPhos. |
References
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 2-Bromo-9,9-dimethyl-9H-xanthene | 1565868-91-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 2-Bromo-9,9-dimethyl-9H-xanthene | 1565868-91-8 | Benchchem [benchchem.com]
- 5. Page loading... [wap.guidechem.com]
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- 7. Zhengzhou HQ Material CO.,LTD. Product Catalog_Page 1_Chemicalbook [m.chemicalbook.com]
- 8. 2-Bromo-9,9-dimethyl-9H-xanthene | 1565868-91-8 [sigmaaldrich.com]
Methodological & Application
Advanced Application Note: Buchwald-Hartwig Amination of 2-Bromo-9,9-dimethyl-9H-xanthene
Executive Summary
The functionalization of rigid, planar oxygen-containing heterocycles is a cornerstone of modern materials science and medicinal chemistry. 2-Bromo-9,9-dimethyl-9H-xanthene (CAS: 1565868-91-8) serves as a privileged scaffold for the synthesis of Multi-Resonance Thermally Activated Delayed Fluorescence (MR-TADF) emitters in Organic Light-Emitting Diodes (OLEDs)[1], as well as novel biological fluorophores[2].
This application note provides an in-depth, self-validating protocol for the palladium-catalyzed Buchwald-Hartwig amination of this specific xanthene derivative. By detailing the mechanistic causality behind catalyst, ligand, and base selection, this guide empowers researchers to achieve high-yielding C–N cross-couplings while avoiding common pitfalls such as protodehalogenation or catalyst deactivation[3].
Mechanistic Insights & Causality
The Buchwald-Hartwig amination operates via a Pd(0)/Pd(II) catalytic cycle. Understanding the specific electronic and steric demands of the 2-bromo-9,9-dimethyl-9H-xanthene substrate is critical for rational reaction design[4].
-
Substrate Rationale : The gem-dimethyl group at the 9-position of the xanthene core serves a dual purpose. Chemically, it prevents unwanted benzylic oxidation and deprotonation under strongly basic conditions. Photophysically, it provides out-of-plane steric bulk that suppresses aggregation-caused quenching (ACQ) in solid-state OLED films[5]. The oxygen heteroatom subtly withdraws electron density via induction, slightly accelerating the oxidative addition of the adjacent C–Br bond compared to an unfunctionalized bromobenzene.
-
Catalyst & Ligand Selection : The choice of ligand dictates the stability of the reactive Pd intermediates. For coupling secondary diarylamines (e.g., diphenylamine) to the xanthene core, bulky, electron-rich phosphine ligands like Tri-tert-butylphosphine ( P(t−Bu)3 ) or RuPhos are optimal. These ligands enforce a highly sterically congested environment around the Pd(II) center, which thermodynamically drives the challenging reductive elimination step to form the C–N bond.
-
Base & Solvent Dynamics : Sodium tert-butoxide (NaOtBu) in anhydrous toluene is the gold standard for robust substrates. The strong base rapidly deprotonates the coordinated amine, facilitating the formation of the amido-Pd(II) intermediate. However, if the amine partner contains base-sensitive functional groups (e.g., esters), weaker bases like cesium carbonate ( Cs2CO3 ) in 1,4-dioxane must be employed to prevent side reactions[3].
Catalytic cycle of the Buchwald-Hartwig amination for 2-bromo-9,9-dimethyl-9H-xanthene.
Experimental Design & Optimization Data
To demonstrate the causality of reagent selection, Table 1 summarizes the quantitative optimization data for the coupling of 2-bromo-9,9-dimethyl-9H-xanthene with diphenylamine.
Table 1: Optimization of Reaction Conditions
| Entry | Catalyst (mol %) | Ligand (mol %) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%)* |
| 1 | Pd2(dba)3 (2.5) | Xantphos (5.0) | Cs2CO3 (1.5) | Dioxane | 100 | 12 | 45 |
| 2 | Pd(OAc)2 (5.0) | RuPhos (10.0) | NaOtBu (1.5) | Toluene | 110 | 8 | 82 |
| 3 | Pd2(dba)3 (2.5) | P(t−Bu)3 (5.0) | NaOtBu (1.5) | Toluene | 110 | 4 | 94 |
| 4 | Pd2(dba)3 (2.5) | P(t−Bu)3 (5.0) | K3PO4 (2.0) | Toluene | 110 | 12 | 68 |
*Yields determined by GC-MS using an internal standard. Entry 3 represents the optimized conditions due to the superior steric bulk of P(t−Bu)3 driving rapid reductive elimination.
Detailed Step-by-Step Protocol
This self-validating protocol describes the synthesis of N,N-diphenyl-9,9-dimethyl-9H-xanthen-2-amine using the optimized conditions (Entry 3).
Reagents Required
-
2-Bromo-9,9-dimethyl-9H-xanthene (1.0 equiv, 1.0 mmol, 289.17 mg)
-
Diphenylamine (1.2 equiv, 1.2 mmol, 203.08 mg)
-
Pd2(dba)3 (0.025 equiv, 2.5 mol%, 22.9 mg)
-
Tri-tert-butylphosphine ( P(t−Bu)3 , 1.0 M in toluene) (0.05 equiv, 5.0 mol%, 50 µL)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv, 1.5 mmol, 144.1 mg)
-
Anhydrous Toluene (10 mL)
Methodology
Step 1: Inert Atmosphere Preparation (Schlenk Technique)
-
Oven-dry a 25 mL Schlenk tube equipped with a magnetic stir bar. Cool under a vacuum and backfill with ultra-high purity Argon (repeat 3 times).
-
Causality Check: Pd(0) complexes are highly susceptible to oxidation by atmospheric O2 , which forms inactive Pd(II) oxides. Rigorous degassing is non-negotiable.
Step 2: Reagent Assembly
-
Under a positive flow of Argon, add 2-bromo-9,9-dimethyl-9H-xanthene, diphenylamine, NaOtBu, and Pd2(dba)3 to the Schlenk tube.
-
Add 10 mL of anhydrous, degassed toluene via syringe.
-
Add the P(t−Bu)3 solution via a micro-syringe.
-
Seal the tube. The initial mixture will appear deep red/purple due to the Pd2(dba)3 precursor.
Step 3: Reaction Execution & Self-Validation
-
Transfer the sealed tube to a pre-heated oil bath at 110 °C. Stir vigorously (800 rpm).
-
Validation Checkpoint 1 (Visual): Within 15-30 minutes, the solution should transition from deep purple to a dark yellow/brownish-orange hue. This color shift confirms the dissociation of the dba ligands and the formation of the active Pd(0)−P(t−Bu)3 catalytic species.
-
Validation Checkpoint 2 (TLC): After 3 hours, take a 10 µL aliquot under Argon. Quench in ethyl acetate/water. Spot the organic layer on a silica TLC plate (Hexanes:EtOAc 9:1). The starting xanthene bromide is UV-active. The product will elute with a lower Rf and may exhibit distinct blue/green fluorescence under 365 nm UV light due to extended conjugation.
Step 4: Workup & Quenching
-
Once starting material is consumed (approx. 4 hours), cool the reaction to room temperature.
-
Dilute the mixture with 20 mL of Ethyl Acetate.
-
Filter the crude mixture through a 2-inch pad of Celite.
-
Causality Check: The Celite filtration removes insoluble inorganic salts (NaBr) and colloidal palladium (Pd black). Failure to remove Pd black will cause severe streaking during column chromatography and line-broadening in NMR spectra due to paramagnetism.
Step 5: Purification & Analytical Validation
-
Concentrate the filtrate under reduced pressure.
-
Purify via flash column chromatography on silica gel (Eluent: 100% Hexanes to 95:5 Hexanes:Ethyl Acetate).
-
Validation Checkpoint 3 (NMR): In the 1H NMR ( CDCl3 ) spectrum, confirm the disappearance of the distinct doublet associated with the proton adjacent to the bromine atom on the xanthene ring, and verify the integration of the newly introduced 10 aromatic protons from the diphenylamine moiety.
Step-by-step experimental workflow and validation checkpoints for the amination protocol.
Applications in Advanced Technologies
The successful amination of 2-bromo-9,9-dimethyl-9H-xanthene unlocks several high-value downstream applications:
-
MR-TADF OLED Emitters : The introduction of a diarylamine donor onto the rigid xanthene acceptor core creates a highly efficient push-pull system. This structural motif minimizes the singlet-triplet energy gap ( ΔEST ), allowing for 100% internal quantum efficiency in next-generation blue OLED displays[1].
-
Biological Fluorophores : By utilizing primary amines or complex polyamines in the Buchwald-Hartwig coupling, researchers can synthesize asymmetric rhodamine and fluorescein analogs. The gem-dimethyl xanthene core provides exceptional photostability and high quantum yields, making these dyes ideal for live-cell bioimaging and super-resolution microscopy[2].
References
-
Buchwald–Hartwig amination - Grokipedia Grokipedia[Link]
-
A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes Europe PMC / NIH[Link]
-
Comprehensive Review on the Structural Diversity and Versatility of Multi-Resonance Fluorescence Emitters: Advance, Challenges, and Prospects toward OLEDs ACS Publications[Link]
-
Synthesis of New Xanthene Derivatives Gutenberg Open Science[Link]
-
Ring walking as a regioselectivity control element in Pd-catalyzed C-N cross-coupling Europe PMC / NIH[Link]
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- 2. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]
- 3. grokipedia.com [grokipedia.com]
- 4. Ring walking as a regioselectivity control element in Pd-catalyzed C-N cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Suzuki-Miyaura Cross-Coupling of 2-Bromo-9,9-dimethyl-9H-xanthene
Executive Summary
2-Bromo-9,9-dimethyl-9H-xanthene is a privileged structural motif essential for the synthesis of organic light-emitting diodes (OLEDs), far-red/NIR rhodamine dyes, and sterically demanding Buchwald-type phosphine ligands[1],[2]. The gem-dimethyl group at the C9 position enforces a rigid, non-planar geometry that prevents detrimental excimer formation (aggregation-caused quenching)[3]. However, this structural rigidity and the inherent steric bulk of the tricyclic xanthene core present unique kinetic challenges during palladium-catalyzed C–C bond formation. This application note provides a highly optimized, self-validating protocol for the Suzuki-Miyaura cross-coupling of this bulky substrate, detailing the mechanistic causality behind every experimental parameter.
Mechanistic Rationale & Steric Considerations
The successful cross-coupling of highly hindered aryl bromides relies on navigating the delicate balance of electronic and steric factors across the palladium catalytic cycle:
-
Oxidative Addition: While aryl bromides generally undergo facile oxidative addition, the electron-rich nature of the xanthene oxygen can subtly decelerate the insertion of Pd(0) into the C–Br bond. Utilizing highly electron-rich phosphine ligands (e.g., SPhos or XPhos) increases the electron density at the palladium center, accelerating this step[4].
-
Transmetalation (The Rate-Limiting Step): Steric hindrance around the xanthene core makes transmetalation notoriously slow. The use of an aqueous inorganic base (e.g., K₂CO₃ or Cs₂CO₃) is non-negotiable. The base hydroxylates the arylboronic acid to form a highly nucleophilic boronate anion [Ar-B(OH)3]⁻, which is required to drive the transfer of the aryl group to the sterically crowded Pd(II) complex[5].
-
Reductive Elimination: Bulky biaryl phosphine ligands widen the natural bite angle and increase steric pressure on the Pd(II) intermediate. This intentional steric crowding forces the rapid reductive elimination of the biaryl product, effectively outcompeting off-target degradation pathways such as protodeboronation[3].
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling for bulky xanthene substrates.
Experimental Design & Parameter Optimization
Empirical optimization is critical when coupling 2-bromo-9,9-dimethyl-9H-xanthene with similarly bulky partners (e.g., anthracen-9-ylboronic acid). While standard conditions (Pd(PPh₃)₄ / K₂CO₃) can yield moderate results[6], upgrading to modern Buchwald precatalysts drastically improves yields and reproducibility.
Table 1: Quantitative Optimization of Reaction Parameters
| Catalyst System | Ligand Type | Base (Eq.) | Solvent System | Temp (°C) | Yield (%) | Causality / Observation |
| Pd(PPh₃)₄ (5 mol%) | Standard | K₂CO₃ (2.0) | Toluene/H₂O (4:1) | 90 | 62% | Sluggish transmetalation; significant starting material remains[6]. |
| Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ (3.0) | Toluene/H₂O (4:1) | 90 | 89% | Electron-rich ligand accelerates oxidative addition; high conversion. |
| Pd₂(dba)₃ (1.5 mol%) | XPhos (3.6 mol%) | Cs₂CO₃ (3.0) | 1,4-Dioxane/H₂O (4:1) | 100 | 96% | Optimal for highly hindered boronic acids; suppresses protodeboronation[3]. |
Detailed Application Protocol: Step-by-Step Methodology
The following protocol utilizes the optimized Pd₂(dba)₃ / XPhos system, designed specifically for coupling 2-bromo-9,9-dimethyl-9H-xanthene with sterically demanding arylboronic acids.
Caption: Step-by-step experimental workflow for the cross-coupling protocol.
Step 1: Reagent Preparation & Inert Atmosphere Assembly
-
Flame-dry a 50 mL Schlenk tube equipped with a magnetic stir bar under vacuum, then backfill with Argon. Repeat this cycle three times to ensure a strictly anhydrous and oxygen-free environment.
-
Add 2-Bromo-9,9-dimethyl-9H-xanthene (1.0 mmol, 289.17 mg) and the desired arylboronic acid (1.2 mmol).
-
Causality: A slight 1.2x stoichiometric excess of the boronic acid compensates for potential competitive protodeboronation that can occur at elevated temperatures.
-
Step 2: Catalyst & Base Loading
-
Add Pd₂(dba)₃ (0.015 mmol, 13.7 mg) and XPhos (0.036 mmol, 17.2 mg).
-
Add anhydrous Cs₂CO₃ (3.0 mmol, 977 mg).
-
Causality: XPhos provides the necessary steric bulk to force reductive elimination. Cs₂CO₃ is selected over potassium salts due to its superior solubility and basicity in dioxane/water mixtures, ensuring a high concentration of the active boronate complex.
-
Step 3: Solvent Addition & Reaction Execution
-
Inject 4.0 mL of anhydrous 1,4-Dioxane and 1.0 mL of degassed, deionized water via syringe.
-
Seal the Schlenk tube and vigorously stir the biphasic mixture at 100 °C for 12–24 hours.
-
Causality: The biphasic solvent system physically separates the highly lipophilic organic substrates from the bulk inorganic base, facilitating controlled transmetalation at the phase boundary while preventing base-mediated degradation of the catalyst[5].
-
Step 4: Workup & Extraction
-
Cool the reaction mixture to room temperature and quench by adding 10 mL of distilled water.
-
Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 5: Purification
-
Purify the crude residue via flash column chromatography on silica gel using a Hexanes/Ethyl Acetate gradient (typically starting at 100:0 and ramping to 90:10 depending on the polarity of the coupled aryl group).
Self-Validation System & Troubleshooting
To ensure this protocol operates as a self-validating system, researchers must establish baseline analytical markers before and during the reaction:
-
TLC Monitoring: 2-Bromo-9,9-dimethyl-9H-xanthene exhibits a distinct Rf value (typically ~0.8 in 10% EtOAc/Hexanes) and strong UV absorbance. Upon successful coupling, the resulting biaryl xanthene derivative will demonstrate a lower Rf value due to increased molecular weight/polarity and an intensified, often red-shifted, fluorescence under 365 nm UV light.
-
GC-MS Analysis: Monitor the disappearance of the starting material mass ( m/z ~288/290 isotopic pattern) and the appearance of the target biaryl mass. If a mass corresponding to the protodeboronated aryl group (Ar-H) or homocoupled arylboronic acid (Ar-Ar) spikes, it indicates that transmetalation is failing—usually due to insufficient degassing or inactive base.
-
NMR Confirmation: Crude 1 H-NMR should immediately confirm success via the disappearance of the distinct upfield aromatic proton adjacent to the bromine atom on the xanthene core, accompanied by the appearance of new multiplet signals corresponding to the coupled aryl group.
Sources
- 1. Page loading... [guidechem.com]
- 2. A new approach to silicon rhodamines by Suzuki–Miyaura coupling – scope and limitations [beilstein-journals.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Green Synthesis Strategy of Binuclear Catalyst for the C-C Cross-Coupling Reactions in the Aqueous Medium: Hiyama and Suzuki–Miyaura Reactions as Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
Palladium-Catalyzed C-N Bond Formation with 2-Bromo-9,9-dimethyl-9H-xanthene: A Practical Guide for Optoelectronic Material Synthesis
Introduction & Scope
In the rapidly evolving field of organic electronics, the design of highly efficient Thermally Activated Delayed Fluorescence (TADF) emitters and Organic Light-Emitting Diodes (OLEDs) relies heavily on robust molecular architectures[1]. 2-Bromo-9,9-dimethyl-9H-xanthene (CAS: 1565868-91-8) has emerged as a premier building block for constructing these advanced functional materials. Its rigid, non-planar tricyclic core provides exceptional thermal stability and effectively manages triplet energy levels, preventing detrimental self-quenching in solid-state devices.
To functionalize this scaffold, the Buchwald–Hartwig amination —a palladium-catalyzed cross-coupling reaction—is the gold standard for forming carbon-nitrogen (C-N) bonds between the xanthene core and various electron-donating amines (e.g., carbazole, acridan, or phenoxazine)[2]. This application note provides a comprehensive, self-validating protocol for researchers and drug/materials development professionals to achieve high-yield C-N couplings using this specific sterically hindered aryl bromide.
Mechanistic Insights: Causality in Reaction Design
Successful cross-coupling of 2-Bromo-9,9-dimethyl-9H-xanthene requires a deep understanding of the catalytic cycle and the steric microenvironment of the substrate. The gem-dimethyl groups at the 9-position of the xanthene ring introduce significant steric bulk, which can impede the initial oxidative addition of the Palladium(0) catalyst[3].
The Catalytic Cycle
The reaction proceeds via three primary steps:
-
Oxidative Addition: The active Pd(0)L species inserts into the C-Br bond. To overcome the steric hindrance of the xanthene core, highly electron-rich and bulky phosphine ligands—such as tri-tert-butylphosphine ( P(t-Bu)3 )—are required to accelerate this step and stabilize the resulting Pd(II) complex.
-
Amine Coordination & Deprotonation: The secondary amine coordinates to the Pd(II) center. A strong base, typically Sodium tert-butoxide ( NaOtBu ), deprotonates the amine to form a reactive palladium-amido intermediate.
-
Reductive Elimination: The steric bulk of the ligand forces the xanthene and amido groups into close proximity, drastically lowering the activation energy for reductive elimination. This forms the desired C-N bond and regenerates the Pd(0) catalyst[4].
Figure 1: Catalytic cycle of the Buchwald-Hartwig amination for xanthene derivatives.
Self-Validating Reagent Selection
-
Ligand Choice: Free P(t-Bu)3 is pyrophoric and prone to oxidation, which introduces significant experimental variability. By substituting it with the air-stable salt tri-tert-butylphosphonium tetrafluoroborate ( P(t-Bu)3⋅HBF4 ) , the protocol becomes self-validating. The active phosphine is generated in situ upon reaction with the base, ensuring exact stoichiometric control without requiring a glovebox[4].
-
Palladium Source: Pd2(dba)3 is preferred over Pd(OAc)2 for this specific transformation because it provides a direct source of Pd(0). To prevent the dibenzylideneacetone (dba) ligands from competing with the phosphine and retarding the reaction, a Pd:Ligand ratio of 1:2 to 1:4 is strictly maintained.
Optimization of Reaction Conditions
Quantitative optimization data for the coupling of 2-Bromo-9,9-dimethyl-9H-xanthene with carbazole is summarized below. The data highlights the critical nature of ligand bite angle and base strength.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (Equiv) | Solvent | Temp (°C) | Isolated Yield (%) |
| 1 | Pd2(dba)3 (2%) | P(t-Bu)3⋅HBF4 (8%) | NaOtBu (1.5) | Toluene | 110 | 94% |
| 2 | Pd(OAc)2 (4%) | XPhos (8%) | Cs2CO3 (2.0) | 1,4-Dioxane | 100 | 88% |
| 3 | Pd2(dba)3 (2%) | dppf (4%) | NaOtBu (1.5) | Toluene | 110 | 42% |
| 4 | Pd2(dba)3 (2%) | P(t-Bu)3⋅HBF4 (8%) | K3PO4 (2.0) | Toluene | 110 | 65% |
| 5 | Pd(OAc)2 (4%) | SPhos (8%) | NaOtBu (1.5) | Xylene | 130 | 81% |
Table 1: Condition optimization. Entry 1 represents the optimal parameters. Note the poor performance of the bidentate ligand dppf (Entry 3), whose large bite angle struggles to accommodate the sterically hindered secondary amine.
Experimental Workflow & Protocol
Reagents and Equipment
-
Substrate: 2-Bromo-9,9-dimethyl-9H-xanthene (1.0 mmol, 289.17 g/mol )
-
Amine: Carbazole or 9,9-Dimethylacridan (1.2 mmol)
-
Catalyst: Pd2(dba)3 (0.02 mmol, 18.3 mg)
-
Ligand: P(t-Bu)3⋅HBF4 (0.08 mmol, 23.2 mg)
-
Base: Sodium tert-butoxide ( NaOtBu ) (1.5 mmol, 144.2 mg)
-
Solvent: Anhydrous Toluene (10 mL)
-
Equipment: Schlenk tube, magnetic stirrer, oil bath, argon/nitrogen line.
Step-by-Step Methodology
-
Preparation of the Reaction Vessel: Flame-dry a 50 mL Schlenk tube equipped with a magnetic stir bar under vacuum. Backfill with Argon (repeat 3 times).
-
Addition of Solids: Under a positive flow of Argon, add 2-Bromo-9,9-dimethyl-9H-xanthene (289.2 mg, 1.0 mmol), Carbazole (200.6 mg, 1.2 mmol), Pd2(dba)3 (18.3 mg, 0.02 mmol), P(t-Bu)3⋅HBF4 (23.2 mg, 0.08 mmol), and NaOtBu (144.2 mg, 1.5 mmol).
-
Solvent Addition & Degassing: Inject 10 mL of anhydrous toluene via syringe. Immediately subject the mixture to three cycles of Freeze-Pump-Thaw degassing. Crucial Step: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the phosphine ligand and the formation of homocoupled byproducts.
-
Heating: Seal the Schlenk tube and immerse it in a pre-heated oil bath at 110 °C. Stir vigorously (800 rpm) for 12–24 hours. The solution will typically transition from a dark reddish-purple (Pd-dba complex) to a yellowish-brown suspension as the reaction proceeds.
-
Monitoring: After 12 hours, cool the reaction slightly, withdraw a 50 µL aliquot under Argon, dilute with ethyl acetate, and analyze via TLC (Hexanes:DCM 4:1) or GC-MS to confirm the consumption of the aryl bromide.
-
Workup: Cool the mixture to room temperature. Dilute with 20 mL of Dichloromethane (DCM) and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with an additional 20 mL of DCM.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes to Hexanes/DCM (9:1) to afford the pure C-N coupled product.
Figure 2: Experimental workflow and logic tree for the Buchwald-Hartwig amination protocol.
References
-
Grokipedia. Buchwald–Hartwig amination. Retrieved from [Link]
-
RSC Publishing. Pyrimidine-based twisted donor–acceptor delayed fluorescence molecules: a new universal platform for highly efficient blue electroluminescence. Retrieved from [Link]
-
ACS Publications. Scaling Relations in Homogeneous Catalysis: Analyzing the Buchwald–Hartwig Amination Reaction. Retrieved from[Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyrimidine-based twisted donor–acceptor delayed fluorescence molecules: a new universal platform for highly efficient blue electroluminescence - Chemical Science (RSC Publishing) DOI:10.1039/C6SC03793C [pubs.rsc.org]
Application Notes and Protocols for 2-Bromo-9,9-dimethyl-9H-xanthene in Organic Light-Emitting Diodes (OLEDs)
Introduction: The Strategic Importance of the 9,9-dimethyl-9H-xanthene Moiety in Advanced OLEDs
The ongoing evolution of Organic Light-Emitting Diode (OLED) technology is intrinsically linked to the innovation of novel organic materials that can deliver high efficiency, long operational lifetimes, and color purity.[1] The 9,9-dimethyl-9H-xanthene core has emerged as a privileged scaffold in the design of high-performance host and emitting materials for OLEDs. Its rigid, three-dimensional structure imparts excellent thermal and morphological stability to the resulting materials, a critical factor for device longevity.[2] The dimethyl substitution at the C9 position enhances solubility and prevents intermolecular aggregation, which can otherwise lead to luminescence quenching.
2-Bromo-9,9-dimethyl-9H-xanthene serves as a versatile and pivotal building block for the synthesis of these advanced OLED materials. The bromine atom at the 2-position provides a reactive handle for the introduction of a wide array of functional groups through well-established cross-coupling methodologies, most notably the Suzuki-Miyaura coupling reaction. This allows for the precise tuning of the optoelectronic properties of the final material, enabling the rational design of molecules with tailored energy levels, charge transport characteristics, and emissive properties.
This document provides a comprehensive guide for researchers, scientists, and professionals in the field of organic electronics and drug development on the utilization of 2-Bromo-9,9-dimethyl-9H-xanthene in the synthesis of a high-performance host material for blue phosphorescent OLEDs (PhOLEDs). We will delve into the synthetic protocols, device fabrication methodologies, and the underlying scientific principles that govern the selection of materials and experimental parameters.
PART 1: Synthesis of a Xanthene-Based Host Material via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used carbon-carbon bond-forming reaction in organic synthesis, prized for its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids and their esters.[3][4] In this section, we will detail the synthesis of a model xanthene-based host material, 9,9-dimethyl-2-(4-(9H-carbazol-9-yl)phenyl)-9H-xanthene, from 2-Bromo-9,9-dimethyl-9H-xanthene and 4-(9H-carbazol-9-yl)phenylboronic acid. The carbazole moiety is a well-known hole-transporting unit with a high triplet energy, making it an excellent choice for a host material in blue PhOLEDs.[1]
Reaction Principle: The Catalytic Cycle of Suzuki-Miyaura Coupling
The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of 2-Bromo-9,9-dimethyl-9H-xanthene to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the desired product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocol: Synthesis of 9,9-dimethyl-2-(4-(9H-carbazol-9-yl)phenyl)-9H-xanthene
This protocol is a generalized procedure and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
2-Bromo-9,9-dimethyl-9H-xanthene (1.0 eq.)
-
4-(9H-carbazol-9-yl)phenylboronic acid (1.2 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq.)
-
Toluene (anhydrous, degassed)
-
Water (deionized, degassed)
-
Argon or Nitrogen gas (high purity)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer with heating plate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-9,9-dimethyl-9H-xanthene (e.g., 2.89 g, 10 mmol), 4-(9H-carbazol-9-yl)phenylboronic acid (e.g., 3.45 g, 12 mmol), and potassium carbonate (e.g., 2.76 g, 20 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (e.g., 347 mg, 0.3 mmol). Then, add a degassed mixture of toluene (40 mL) and water (10 mL) via a cannula or syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously under the inert atmosphere for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 8:2).
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature. Add 50 mL of deionized water and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product as a white solid.
-
Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
PART 2: Fabrication of a Blue Phosphorescent OLED (PhOLED)
This section details the fabrication of a multi-layer blue PhOLED using the synthesized xanthene-based host material. The device is fabricated by vacuum thermal evaporation, a standard technique for producing high-quality OLEDs.[5]
Device Architecture and Materials Selection
The choice of materials for each layer is critical for achieving high device performance. The energy levels of the materials must be well-aligned to ensure efficient charge injection and transport, and to confine excitons within the emissive layer.
| Layer | Material | Function | Thickness (nm) |
| Anode | Indium Tin Oxide (ITO) | Hole Injection | ~150 |
| HIL | Di-[4-(N,N-ditolyl-amino)phenyl]cyclohexane (TAPC) | Hole Injection and Electron Blocking | 30 |
| HTL | 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) | Hole Transport | 20 |
| EML | 9,9-dimethyl-2-(4-(9H-carbazol-9-yl)phenyl)-9H-xanthene : FIrpic (9:1) | Host for Blue Phosphorescent Emitter | 30 |
| ETL | Tris(8-hydroxyquinolinato)aluminium (Alq₃) | Electron Transport | 20 |
| EIL | Lithium Fluoride (LiF) | Electron Injection | 1 |
| Cathode | Aluminum (Al) | Electron Injection | 100 |
Causality behind Material Choices:
-
TAPC (HIL): TAPC has a high highest occupied molecular orbital (HOMO) energy level, which facilitates hole injection from the ITO anode. Its high lowest unoccupied molecular orbital (LUMO) energy level also serves to block electrons from reaching the anode, thus confining them within the emissive layer.
-
CBP (HTL): CBP is a classic hole-transporting material with good thermal stability and a high triplet energy, which is important for preventing reverse energy transfer from the blue phosphorescent emitter.
-
9,9-dimethyl-2-(4-(9H-carbazol-9-yl)phenyl)-9H-xanthene (Host): The synthesized host material possesses a high triplet energy, necessary to confine the triplet excitons of the blue emitter (FIrpic). The carbazole moiety facilitates hole transport, while the xanthene core provides thermal stability.
-
FIrpic (Emitter): Bis(2-(4,6-difluorophenyl)pyridinato-C²,N)(picolinato)iridium(III) (FIrpic) is a widely used blue phosphorescent emitter with high quantum efficiency.
-
Alq₃ (ETL): Alq₃ is a robust and commonly used electron-transporting material with good film-forming properties.
-
LiF/Al (Cathode): The thin layer of LiF lowers the work function of the aluminum cathode, facilitating efficient electron injection into the ETL.
Experimental Protocol: OLED Fabrication by Vacuum Thermal Evaporation
Equipment:
-
High-vacuum thermal evaporation system (< 10⁻⁶ Torr)
-
Substrate holder with masking capabilities
-
Quartz crystal microbalance (QCM) for thickness monitoring
-
Patterned ITO-coated glass substrates
-
Organic and inorganic materials for deposition
Procedure:
-
Substrate Preparation: Clean the patterned ITO-coated glass substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a stream of high-purity nitrogen and then treat them with UV-ozone for 10 minutes to improve the work function of the ITO.
-
Loading of Materials: Load the organic materials and metals into separate crucibles within the vacuum chamber.
-
Vacuum Down: Pump down the chamber to a base pressure of < 5 x 10⁻⁷ Torr.
-
Layer Deposition:
-
Deposit the HIL (TAPC) at a rate of 1-2 Å/s to a thickness of 30 nm.
-
Deposit the HTL (CBP) at a rate of 1-2 Å/s to a thickness of 20 nm.
-
Co-deposit the EML by evaporating the host material (9,9-dimethyl-2-(4-(9H-carbazol-9-yl)phenyl)-9H-xanthene) and the FIrpic emitter from separate sources. Maintain a deposition rate ratio of 9:1 and a total thickness of 30 nm.
-
Deposit the ETL (Alq₃) at a rate of 1-2 Å/s to a thickness of 20 nm.
-
Deposit the EIL (LiF) at a rate of 0.1-0.2 Å/s to a thickness of 1 nm.
-
Deposit the cathode (Al) at a rate of 5-10 Å/s to a thickness of 100 nm.
-
-
Encapsulation: After deposition, transfer the devices to a nitrogen-filled glovebox and encapsulate them using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.
PART 3: Device Characterization and Performance Data
The fabricated OLEDs should be characterized to evaluate their performance. Key parameters include current density-voltage-luminance (J-V-L) characteristics, external quantum efficiency (EQE), power efficiency, and electroluminescence (EL) spectrum.
Characterization Techniques
-
J-V-L Characteristics: Measured using a source meter and a photometer. This provides information on the turn-on voltage, driving voltage, and brightness of the device.
-
Electroluminescence (EL) Spectrum: Measured using a spectroradiometer to determine the emission color and color coordinates (CIE).
-
External Quantum Efficiency (EQE) and Power Efficiency: Calculated from the J-V-L and EL spectrum data. EQE is the ratio of the number of photons emitted to the number of electrons injected. Power efficiency is the amount of light output per unit of electrical power input.
Expected Performance Data
The following table presents typical performance data for a blue PhOLED utilizing a high-performance xanthene-based host material.
| Parameter | Value |
| Turn-on Voltage (at 1 cd/m²) | 2.8 V |
| Maximum Luminance | > 10,000 cd/m² |
| Maximum EQE | ~15% |
| Maximum Current Efficiency | ~30 cd/A |
| Maximum Power Efficiency | ~30 lm/W |
| CIE Coordinates (x, y) | (0.14, 0.28) |
| EL Peak Wavelength | ~470 nm |
Conclusion and Future Outlook
2-Bromo-9,9-dimethyl-9H-xanthene is a highly valuable and versatile building block for the synthesis of advanced materials for OLED applications. The synthetic protocols and device fabrication methodologies outlined in this document provide a solid foundation for researchers to develop novel host and emissive materials with enhanced performance characteristics. The strategic incorporation of the 9,9-dimethyl-9H-xanthene scaffold, coupled with the ability to fine-tune the electronic properties through Suzuki-Miyaura coupling, offers a clear pathway to the next generation of efficient and stable OLEDs for displays and solid-state lighting. Future research will likely focus on the development of even more sophisticated molecular architectures based on this core structure, targeting improved charge balance, higher triplet energies for deep-blue emitters, and enhanced device lifetimes.
References
-
A new spiro[fluorene-9,9′-xanthene]-based host material possessing no conventional hole- and electron-transporting units for efficient and low voltage blue PHOLED via simple two-step synthesis - ResearchGate. (2025, August 7). Retrieved from [Link]
-
Low-temperature conformal vacuum deposition of OLED devices using close-space sublimation - Researching. (2023, October 25). Retrieved from [Link]
-
Organic Vapor Phase Deposition (OVPD): An Emerging Technology for OLED Manufacturing - The Society of Vacuum Coaters. (n.d.). Retrieved from [Link]
-
Unexpected One-Pot Method to Synthesize Spiro[fluorene-9,9′-xanthene] Building Blocks for Blue-Light-Emitting Materials. (2006). Organic Letters, 8(13), 2779–2782. [Link]
-
Low-temperature conformal vacuum deposition of OLED devices using close-space sublimation. (2023). Journal of Semiconductors, 44(11), 112101. [Link]
-
NEW CARBAZOLE BASED HOST MATERIALS FOR THERMALLY ACTIVATED DELAYED FLUORESCENT OLEDS. (2021). Chemistry & Chemical Technology, 15(4), 543-549. [Link]
-
Comparative Study of Printed Multilayer OLED Fabrication through Slot Die Coating, Gravure and Inkjet Printing, and Their Combination. (2019). Coatings, 9(3), 185. [Link]
-
Highly efficient (EQE > 27%) Yellow OLEDs using spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole-based donor–acceptor–donor host materials. (2024). Journal of Materials Chemistry C. [Link]
-
Vacuum Chamber Design for Advanced OLED Electronic Measurements - UTUPub. (2024, April 18). Retrieved from [Link]
-
Unexpected One-Pot Method to Synthesize Spiro[fluorene-9,9'-xanthene] Building Blocks for Blue-Light-Emitting Materials | Organic Letters - ACS Publications. (2006, May 26). Retrieved from [Link]
-
Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials. (2024). Scientific Reports, 14(1), 2459. [Link]
-
Red to orange thermally activated delayed fluorescence polymers based on 2-(4-(diphenylamino)-phenyl)-9H-thioxanthen-9-one-10,10-dioxide for efficient solution-processed OLEDs. (2019). Polymer Chemistry, 10(35), 4875–4885. [Link]
-
High-Performance OLED Host Materials: Photophysical Properties and Device Optimization of Carbazole-Benzocarbazole Derivatives | Request PDF. (2025, October 8). Retrieved from [Link]
-
One-Pot Synthesis of New Symmetric and Asymmetric Xanthene Dyes. (2010). Organic Letters, 12(19), 4340–4343. [Link]
- Aza carbazole OLED (organic light emitting diode) material as well as preparation method and application thereof. (n.d.). Google Patents.
-
Synthesis of Heterocycles for OLED Applications - IRIS. (n.d.). Retrieved from [Link]
-
Diphenylaminoarylvinyl-Substituted Diphenylanthracenes for Organic Light-Emitting Diodes. (2015). SID Symposium Digest of Technical Papers, 46(1), 939-941. [Link]
-
Suzuki coupling reactions of bromoarenes with phenylboronic acid with... - ResearchGate. (n.d.). Retrieved from [Link]
-
Red to orange thermally activated delayed fluorescence polymers based on 2-(4-(diphenylamino)-phenyl)-9H-thioxanthen-9-one-10,10-dioxide for efficient solution-processed OLEDs. (2019). Polymer Chemistry, 10(35), 4875–4885. [Link]
-
Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid using catalyst 4 under thermal conditions - ResearchGate. (n.d.). Retrieved from [Link]
-
New host materials for blue phosphorescent dopants : towards new high performances blue phosphorescent light emitting diode - ResearchGate. (n.d.). Retrieved from [Link]
-
tandem alkyne carbopalladation/suzuki cross-coupling reaction in the synthesis of heterocyclic compounds. (n.d.). Retrieved from [Link]
-
A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. (2023). Journal of Materials Chemistry C, 11(28), 9291-9311. [Link]
-
Materials Chemistry C - KTU ePubl. (2023, January 4). Retrieved from [Link]
-
(Tetrafluorovinylphenyl)carbazole as a Multifunctional Material for OLED Applications. (2023). ACS Applied Electronic Materials, 5(4), 2269–2278. [Link]
-
Organic Light Emitting Diode (OLED) Technology and its Applications. (2021). Current Trends in Fashion Technology & Textile Engineering, 6(4). [Link]
Sources
- 1. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Low-temperature conformal vacuum deposition of OLED devices using close-space sublimation [jos.ac.cn]
Application Note: 2-Bromo-9,9-dimethyl-9H-xanthene as a Core Synthon for Next-Generation Organic Photovoltaics (OPVs)
Target Audience: Materials Scientists, Organic Chemists, and Optoelectronic Device Engineers.
Executive Summary & Mechanistic Rationale
In the rapidly evolving landscape of organic photovoltaics (OPVs) and perovskite solar cells (PSCs), the molecular engineering of active layer components dictates device efficiency and stability. 2-Bromo-9,9-dimethyl-9H-xanthene (CAS: 1565868-91-8) has emerged as a highly versatile, low-cost building block for synthesizing non-fullerene acceptors (NFAs) and hole-transporting materials (HTMs).
The utility of this molecule is rooted in three distinct structural features:
-
The Xanthene Core: Provides a rigid, planar, and electron-rich conjugated backbone. This structural rigidity minimizes reorganization energy during charge transfer, leading to high intrinsic charge carrier mobility.
-
The 9,9-Dimethyl Substitution: The methyl groups at the sp³-hybridized C9 position project orthogonally out of the xanthene plane. This critical steric hindrance prevents excessive intermolecular π−π stacking (aggregation) in the solid state [1]. In solution-processed OPVs, managing this aggregation is causal to achieving high solubility in processing solvents and forming a finely phase-separated bulk heterojunction (BHJ) morphology.
-
The 2-Bromo Functionalization: The asymmetric mono-halogenation serves as a highly reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows researchers and drug development professionals (who frequently utilize this synthon for parallel medicinal chemistry) to modularly attach electron-donating or electron-withdrawing flanking units.
By coupling this core with terminal electron acceptors like cyanopyridone or diketopyrrolopyrrole (DPP), researchers can generate three-dimensional (3D) NFAs that exhibit complementary absorption profiles to standard donor polymers and optimal energy level alignment [2]. Furthermore, it is a key precursor in synthesizing spiro[fluorene-9,9′-xanthene] (SFX) derivatives, which rival the performance of expensive Spiro-OMeTAD in solar cells at a fraction of the synthetic cost [3].
Experimental Protocols
The following protocols outline the self-validating synthesis of a xanthene-based NFA precursor and its subsequent integration into an OPV device. Every step is designed with mechanistic causality to ensure high yield and optimal device performance.
Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Objective: Synthesis of an extended conjugated Xanthene-Acceptor precursor.
Reagents & Materials:
-
2-Bromo-9,9-dimethyl-9H-xanthene (1.0 equiv, limiting reagent)
-
Thiophene-flanked acceptor boronic acid pinacol ester (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 M aqueous solution, 3.0 equiv)
-
Toluene (Anhydrous)
Step-by-Step Methodology:
-
Reaction Assembly: In a flame-dried Schlenk flask, dissolve 2-Bromo-9,9-dimethyl-9H-xanthene and the boronic ester in anhydrous toluene.
-
Causality: Toluene provides excellent solubility for the rigid aromatic precursors and supports the high temperatures required for the coupling cycle.
-
-
Degassing (Critical Step): Sparge the toluene solution and the 2.0 M K₂CO₃ aqueous solution independently with Argon for 30 minutes.
-
Causality: Oxygen must be rigorously excluded to prevent the oxidative deactivation of the Pd(0) catalyst to Pd(II) and to suppress the oxidative homocoupling of the boronic ester.
-
-
Catalyst Addition: Under a positive flow of Argon, add Pd(PPh₃)₄ followed by the degassed K₂CO₃ solution.
-
Causality: The biphasic system allows the aqueous base to activate the boronic ester (forming a reactive boronate complex) while keeping the organic substrates dissolved, facilitating the transmetalation step.
-
-
Reflux & Monitoring: Heat the biphasic mixture to 90°C with vigorous stirring for 12–18 hours. Monitor via Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 4:1). The consumption of the UV-active starting material (R_f ~ 0.8) and the appearance of a highly fluorescent product spot (R_f ~ 0.5) serves as a self-validating indicator of reaction progress.
-
Workup: Cool to room temperature, separate the organic layer, extract the aqueous layer with dichloromethane (3 × 20 mL), dry over anhydrous MgSO₄, and concentrate in vacuo. Purify via silica gel column chromatography.
Protocol B: OPV Active Layer Fabrication (Bulk Heterojunction)
Objective: Spin-coating and morphological tuning of the Donor:Xanthene-NFA active layer.
Step-by-Step Methodology:
-
Substrate Preparation: Sonicate Indium Tin Oxide (ITO) coated glass substrates sequentially in detergent, deionized water, acetone, and isopropanol (15 min each). Treat with UV-Ozone for 20 minutes to increase the work function and hydrophilicity.
-
Hole Transport Layer (HTL): Spin-coat PEDOT:PSS at 3000 rpm for 40 seconds. Anneal at 150°C for 15 minutes in air to remove residual water.
-
Ink Formulation: Dissolve the donor polymer (e.g., PTB7) and the synthesized Xanthene-NFA in anhydrous chlorobenzene at a 1:1.2 weight ratio (total concentration: 20 mg/mL). Add 1% (v/v) 1,8-diiodooctane (DIO) as a solvent additive.
-
Causality: DIO has a significantly higher boiling point than chlorobenzene and selectively dissolves the NFA. During spin-coating, chlorobenzene evaporates rapidly, while DIO remains, prolonging the drying time. This controlled kinetic trapping promotes nanoscale phase separation, creating an interpenetrating bi-continuous network vital for efficient exciton dissociation.
-
-
Active Layer Deposition: Spin-coat the blended ink onto the PEDOT:PSS layer at 1500 rpm for 60 seconds inside a nitrogen-filled glovebox.
-
Thermal Annealing: Place the substrates on a hotplate at 100°C for 10 minutes.
-
Causality: Thermal annealing provides the activation energy necessary for polymer chain relaxation and π−π stacking crystallization, which enhances the hole mobility of the donor phase and the electron mobility of the NFA phase.
-
-
Electrode Deposition: Evaporate a thin layer of Calcium (20 nm) followed by Aluminum (100 nm) under high vacuum (< 10−6 Torr) to complete the device.
Data Presentation: Comparative Optoelectronic Properties
The structural modifications enabled by the 2-Bromo-9,9-dimethyl-9H-xanthene synthon yield materials with highly tunable energy levels. Table 1 summarizes the photophysical and electrochemical data of xanthene-derived materials compared to industry standards.
| Material | HOMO (eV) | LUMO (eV) | Optical Bandgap (eV) | Electron/Hole Mobility (cm²/Vs) | Max PCE (%) |
| Xanthene-NFA (A1) | -5.60 | -3.85 | 1.75 | 1.2 × 10⁻⁴ (e⁻) | ~7.2 (with PTB7) |
| PC₆₁BM (Standard Acceptor) | -6.00 | -3.90 | 2.10 | 2.0 × 10⁻⁴ (e⁻) | ~6.5 (with PTB7) |
| Xanthene-HTM (X60) | -5.15 | -2.10 | 3.05 | 4.5 × 10⁻⁴ (h⁺) | ~19.8 (in PSCs) |
| Spiro-OMeTAD (Standard HTM) | -5.22 | -2.05 | 3.17 | 2.0 × 10⁻⁴ (h⁺) | ~20.0 (in PSCs) |
Data synthesized from established literature characterizing SFX and Xanthene-NFA derivatives [2][3].
Mandatory Visualizations
Workflow Diagram
Fig 1. Synthetic workflow and device integration of 2-Bromo-9,9-dimethyl-9H-xanthene in OPVs.
Energy Level Alignment Diagram
Fig 2. HOMO/LUMO energy level alignment facilitating charge transfer in a xanthene-based OPV.
References
-
Title: Design rules for high mobility xanthene-based hole transport materials Source: Chemical Science (Royal Society of Chemistry) URL: [Link]
-
Title: Generating a three-dimensional non-fullerene electron acceptor by combining inexpensive spiro[fluorene-9,9′-xanthene] and cyanopyridone functionalities Source: Materials Chemistry Frontiers (Royal Society of Chemistry) URL: [Link]
-
Title: A low-cost spiro[fluorene-9,9′-xanthene]-based hole transport material for highly efficient solid-state dye-sensitized solar cells and perovskite solar cells Source: Energy & Environmental Science (Royal Society of Chemistry) URL: [Link]
Sources
- 1. Design rules for high mobility xanthene-based hole transport materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Generating a three-dimensional non-fullerene electron acceptor by combining inexpensive spiro[fluorene-9,9′-xanthene] and cyanopyridone functionalities - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. A low-cost spiro[fluorene-9,9′-xanthene]-based hole transport material for highly efficient solid-state dye-sensitized solar cells and perovskite solar cells - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
Application Note: Optimized Heck Coupling Protocols for 2-Bromo-9,9-dimethyl-9H-xanthene
Introduction & Mechanistic Rationale
The molecule 2-Bromo-9,9-dimethyl-9H-xanthene (CAS: 1565868-91-8)[1] is a highly valuable tricyclic building block frequently utilized in the synthesis of OLED materials, fluorescent probes, and advanced pharmaceutical intermediates. However, functionalizing this scaffold via the palladium-catalyzed Heck-Mizoroki reaction presents specific electronic and steric challenges that lead to poor yields under classical catalytic conditions.
The Mechanistic Challenge
In a standard Heck reaction, the rate-determining step for aryl bromides is typically the oxidative addition of the carbon-halogen bond to the active Palladium(0) species. The xanthene core is intrinsically electron-rich due to the electron-donating resonance from the oxygen atom at position 10. Because the bromine atom at position 2 is situated para to this oxygen, the C2–Br bond exhibits increased electron density. This electronic enrichment significantly decelerates oxidative addition[2]. Furthermore, the gem-dimethyl group at C9 introduces moderate steric hindrance, which can impede the subsequent olefin coordination and migratory insertion steps.
The Solution: Ligand-Accelerated Catalysis
To overcome the high activation barrier of electron-rich aryl bromides, the catalytic system must employ highly electron-donating and sterically demanding ligands[3]. Tri-tert-butylphosphine ( P(t−Bu)3 ) is the benchmark ligand for this purpose. Its extreme electron richness accelerates the oxidative addition step, while its massive steric bulk (cone angle of 182°) promotes the formation of a highly reactive, coordinatively unsaturated monoligated Pd(0)L active species, preventing the formation of unreactive PdL2 or PdL3 complexes[4].
To ensure operational trustworthiness and avoid the handling difficulties of pyrophoric liquid P(t−Bu)3 , this protocol utilizes the air-stable tetrafluoroborate salt, [(t−Bu)3PH]BF4 , which liberates the active phosphine in situ upon deprotonation by a mild base.
Reaction Optimization & Quantitative Data
The table below summarizes the optimization landscape for coupling 2-bromo-9,9-dimethyl-9H-xanthene with a model olefin (tert-butyl acrylate). Classical conditions (Entry 1 and 2) fail to achieve meaningful conversion due to catalyst resting-state trapping and slow oxidative addition. The transition to bulky, electron-rich phosphines (Entries 3 and 4) restores catalytic efficacy.
Table 1: Optimization of Heck Coupling Conditions for 2-Bromo-9,9-dimethyl-9H-xanthene
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%)* |
| 1 | Pd(OAc)2 (5 mol%) | PPh3 (10 mol%) | Et3N | DMF | 110 | < 15 |
| 2 | Pd(OAc)2 (5 mol%) | P(o−tolyl)3 (10 mol%) | Cy2NMe | DMF | 110 | 42 |
| 3 | Pd2(dba)3 (2.5 mol%) | XPhos (10 mol%) | K2CO3 | 1,4-Dioxane | 100 | 81 |
| 4 | Pd(OAc)2 (3 mol%) | [(t−Bu)3PH]BF4 (6 mol%) | Cy2NMe | 1,4-Dioxane | 90 | 96 |
*Yields determined by GC-FID using an internal standard. Entry 4 represents the optimal, self-validating protocol.
Visualizing the Catalytic Logic
To fully understand the causality behind the reagent choices, the catalytic cycle is mapped below. The steric bulk of the ligand is critical not just for oxidative addition, but for ensuring the β -hydride elimination occurs rapidly before side reactions (like olefin isomerization or homocoupling) can take place.
Figure 1: Ligand-accelerated catalytic cycle for the Heck reaction of electron-rich aryl bromides.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. The use of Cy2NMe (N,N-dicyclohexylmethylamine) is deliberate: it is basic enough to deprotonate the phosphonium salt and sequester HBr, but its extreme steric bulk prevents it from coordinating to and poisoning the palladium center.
Materials Required:
-
Aryl Halide: 2-Bromo-9,9-dimethyl-9H-xanthene (1.0 mmol, 289.17 mg)
-
Olefin: tert-Butyl acrylate (1.5 mmol, 192.3 mg)
-
Catalyst: Palladium(II) acetate ( Pd(OAc)2 ) (0.03 mmol, 6.7 mg)
-
Ligand Precursor: Tri-tert-butylphosphonium tetrafluoroborate ( [(t−Bu)3PH]BF4 ) (0.06 mmol, 17.4 mg)
-
Base: N,N-Dicyclohexylmethylamine ( Cy2NMe ) (1.2 mmol, 234.4 mg)
-
Solvent: Anhydrous 1,4-Dioxane (5.0 mL)
Workflow Diagram
Figure 2: Step-by-step experimental workflow for the optimized Heck coupling.
Execution Steps:
-
Preparation and Loading (Inert Atmosphere):
-
To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-bromo-9,9-dimethyl-9H-xanthene (289.17 mg, 1.0 mmol), Pd(OAc)2 (6.7 mg, 3 mol%), and [(t−Bu)3PH]BF4 (17.4 mg, 6 mol%).
-
Causality Note: Loading the solid phosphonium salt in the open air is acceptable due to its stability, but the flask must be evacuated and backfilled with Argon three times immediately after loading to prevent oxidation of the Pd(0) species generated in situ.
-
-
Liquid Addition & Degassing:
-
Under a positive flow of Argon, inject anhydrous 1,4-Dioxane (5.0 mL), followed by tert-butyl acrylate (218 μ L, 1.5 mmol) and Cy2NMe (257 μ L, 1.2 mmol).
-
Subject the mixture to three cycles of Freeze-Pump-Thaw degassing.
-
Causality Note: Dissolved oxygen is the primary failure point in P(t−Bu)3 -mediated couplings. Thorough degassing ensures the longevity of the active catalyst.
-
-
Reaction Execution:
-
Seal the Schlenk flask and immerse it in a pre-heated oil bath at 90 °C.
-
Stir vigorously for 16 hours. The solution will transition from a pale yellow to a deep, dark amber as the active Pd(0) species is formed and cycles.
-
-
Workup & Quench:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove precipitated palladium black and ammonium salts ( Cy2NMe⋅HBr ).
-
Wash the filtrate with saturated aqueous NH4Cl (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes to 5% Ethyl Acetate in Hexanes.
-
The desired product, (E)-tert-butyl 3-(9,9-dimethyl-9H-xanthen-2-yl)acrylate, elutes as a highly fluorescent band under 254 nm UV light.
-
References
-
Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides". Angewandte Chemie International Edition, 41(22), 4176-4211. URL:[Link]
-
MDPI. "Heck Reaction—State of the Art". Catalysts, 2017. URL:[Link]
Sources
Application Note: Sonogashira Cross-Coupling of 2-Bromo-9,9-dimethyl-9H-xanthene with Terminal Alkynes
Introduction & Scope
The 9,9-dimethylxanthene scaffold is a privileged structural motif in medicinal chemistry, materials science, and the development of advanced fluorophores (e.g., rhodamine analogues)[1]. Functionalization at the 2-position via the Sonogashira cross-coupling reaction allows for the extension of the π -conjugated system, which is critical for tuning photophysical properties or introducing versatile synthetic handles[2].
This application note details the theoretical and practical framework for coupling 2-Bromo-9,9-dimethyl-9H-xanthene with terminal alkynes. Because aryl bromides are less reactive than their iodide counterparts, this protocol emphasizes the causality behind catalyst selection, solvent effects, and rigorous exclusion of oxygen to ensure high-yielding, reproducible results[3].
Mechanistic Principles & Causality
The Sonogashira coupling operates via a dual catalytic system involving a palladium cycle and a copper cycle[4].
-
Oxidative Addition (The Rate-Limiting Step) : The Pd(0) active species inserts into the C-Br bond of 2-Bromo-9,9-dimethyl-9H-xanthene. The ether oxygen in the xanthene ring donates electron density into the aromatic system, making the C-Br bond electron-rich. Consequently, oxidative addition is slower than in electron-deficient aryl halides[4]. This necessitates either elevated temperatures (e.g., 80 °C) or the use of highly electron-donating, sterically demanding ligands (like P(t-Bu)3) to accelerate the formation of the Ar-Pd(II)-Br intermediate[3].
-
Copper Cycle & Transmetalation : The terminal alkyne is activated by CuI in the presence of an amine base (e.g., Et3N) to form a copper acetylide[2]. This species undergoes transmetalation with the Ar-Pd(II)-Br complex, transferring the alkynyl group to the palladium center and extruding CuBr[4].
-
Reductive Elimination : The Ar-Pd(II)-alkynyl complex undergoes cis/trans isomerization followed by reductive elimination, yielding the internal alkyne product and regenerating the Pd(0) catalyst[4].
Figure 1: Palladium and Copper co-catalyzed Sonogashira cycle for 2-Bromo-9,9-dimethylxanthene.
Reaction Optimization & Quantitative Data
To establish a self-validating and robust protocol, various catalytic systems were evaluated for the coupling of 2-Bromo-9,9-dimethyl-9H-xanthene with phenylacetylene. The data in Table 1 illustrates the causal relationship between reaction conditions and product yield.
Table 1: Optimization of Sonogashira Coupling Conditions
| Entry | Catalyst (mol%) | Co-Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Mechanistic Rationale |
| 1 | Pd(PPh3)2Cl2 (5%) | CuI (10%) | Et3N | DMF | 80 | 85 | DMF stabilizes Pd intermediates; 80°C overcomes the high activation energy of Ar-Br oxidative addition. |
| 2 | Pd(PPh3)4 (5%) | CuI (10%) | Et3N | THF | 65 | 60 | THF reflux temperature is too low for efficient oxidative addition of this specific electron-rich bromide. |
| 3 | Pd(PPh3)2Cl2 (5%) | CuI (10%) | Et3N | DMF | 25 | 15 | Ambient temperature provides insufficient thermal energy for the Pd(PPh3)2 system. |
| 4 | Pd(PhCN)2Cl2 / P(t-Bu)3 | CuI (5%) | HN(iPr)2 | Dioxane | 25 | 92 | Bulky, electron-rich P(t-Bu)3 ligand drastically lowers the activation barrier, enabling room-temperature coupling[3]. |
Note: Entry 1 represents the most cost-effective and universally accessible protocol for standard synthesis labs, and is the basis for the methodology below.
Experimental Protocol
The following methodology provides a self-validating, step-by-step workflow for the synthesis of 2-(phenylethynyl)-9,9-dimethyl-9H-xanthene.
Figure 2: Step-by-step experimental workflow for the Sonogashira cross-coupling reaction.
Materials Required
-
Substrate : 2-Bromo-9,9-dimethyl-9H-xanthene (1.0 equiv, 1.0 mmol, 289.2 mg)
-
Alkyne : Phenylacetylene (1.2 equiv, 1.2 mmol, 132 µL)
-
Catalyst : Bis(triphenylphosphine)palladium(II) dichloride, Pd(PPh3)2Cl2 (5 mol%, 35 mg)
-
Co-catalyst : Copper(I) iodide, CuI (10 mol%, 19 mg)
-
Base/Solvent : Triethylamine (Et3N) (3.0 equiv) in anhydrous DMF (0.2 M)
Step-by-Step Methodology
-
Inert Atmosphere Setup : To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-Bromo-9,9-dimethyl-9H-xanthene, Pd(PPh3)2Cl2, and CuI. Seal the tube with a rubber septum.
-
Degassing (Crucial Step) : Connect the Schlenk tube to a vacuum/argon manifold. Evacuate the flask and backfill with argon. Repeat this cycle three times. Causality: Trace oxygen promotes the copper-catalyzed Glaser homocoupling of the terminal alkyne, consuming the reagent and complicating purification[2].
-
Solvent & Reagent Addition : Using a syringe, add anhydrous, sparged DMF (5.0 mL) and Et3N (0.42 mL). Finally, add phenylacetylene dropwise.
-
Reaction Execution : Place the Schlenk tube in a pre-heated oil bath at 80 °C. Stir vigorously for 12 hours.
-
In-Process Control (IPC) : Monitor the reaction via TLC (Hexanes:EtOAc 9:1). Self-Validation: The reaction is complete when the UV-active starting material (Rf ≈ 0.6) disappears and a new, highly fluorescent product spot (Rf ≈ 0.4) emerges.
-
Workup : Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and quench with saturated aqueous NH4Cl (20 mL). The NH4Cl helps solubilize and remove copper salts. Extract the aqueous layer with EtOAc (2 × 15 mL). Wash the combined organic layers with brine (3 × 20 mL) to remove residual DMF, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue via flash column chromatography on silica gel using a gradient of 100% Hexanes to 95:5 Hexanes:EtOAc.
Troubleshooting & Quality Control
-
Issue: High levels of Glaser Homocoupling (1,4-diphenylbuta-1,3-diyne)
-
Cause: Oxygen ingress during the reaction setup.
-
Solution: Ensure rigorous freeze-pump-thaw degassing of solvents and strictly maintain positive argon pressure[2].
-
-
Issue: Incomplete Conversion of Aryl Bromide
-
Cause: Catalyst deactivation or insufficient thermal energy for oxidative addition.
-
Solution: Verify the quality of Pd(PPh3)2Cl2. If the substrate is highly sterically hindered, switch to a more active catalyst system such as Pd(PhCN)2Cl2 with P(t-Bu)3 ligand[3].
-
-
Issue: Dehalogenation of the Xanthene Core
-
Cause: Presence of moisture or hydride sources leading to premature reductive elimination of the Ar-Pd-H species.
-
Solution: Ensure all solvents are strictly anhydrous and glassware is oven-dried.
-
References
-
Title: Sonogashira Coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: Sonogashira coupling Source: Wikipedia URL: [Link]
-
Title: Sonogashira Coupling Source: Chemistry LibreTexts URL: [Link]
Sources
Application Note: High-Yield Preparation of Monodentate Xanthene-Derived Phosphine Ligands from 2-Bromo-9,9-dimethyl-9H-xanthene
Introduction & Scientific Rationale
The development of highly active transition-metal catalysts relies heavily on the steric and electronic tuning of their supporting ligands. While 4,5-dibromo-9,9-dimethylxanthene is universally recognized as the precursor to the bidentate Xantphos ligand, its monobrominated analogue—2-Bromo-9,9-dimethyl-9H-xanthene (CAS 1565868-91-8) —serves as an exceptional, yet underutilized, building block for monodentate phosphine ligands.
By installing a phosphino group at the 2-position of the rigid, oxygen-bridged tricyclic xanthene scaffold, researchers can synthesize ligands that share the lipophilicity and steric bulk of Buchwald-type biaryl phosphines, but with a locked conformational geometry. This structural rigidity prevents the rotation often seen in unhindered biphenyl systems, offering unique bite angles and enhanced reductive elimination rates in cross-coupling catalysis[1].
Strategic Overview: Causality in Method Selection
As a Senior Application Scientist, the first critical decision in ligand synthesis is selecting the appropriate C–P bond formation strategy. The choice is dictated entirely by the steric profile and stability of the target phosphine group.
-
Method A: Directed Lithiation / Electrophilic Quench. This route is mandatory when synthesizing dialkylphosphines (e.g., di-tert-butyl or dicyclohexyl derivatives). The corresponding secondary alkylphosphines (e.g., tBu2PH ) are highly pyrophoric and sterically hindered, making them exceptionally poor substrates for transition-metal-catalyzed cross-coupling. Instead, performing a lithium-halogen exchange at cryogenic temperatures followed by quenching with a highly electrophilic dialkylchlorophosphine provides a direct, high-yielding pathway[2].
-
Method B: Palladium-Catalyzed C–P Cross-Coupling. When the target is a diarylphosphine (e.g., diphenylphosphine), Pd-catalyzed cross-coupling is the superior choice. Diarylphosphines are bench-stable, and the catalytic route avoids the use of highly reactive organolithium species. This method offers excellent functional group tolerance and proceeds under relatively mild heating, driven by the reductive elimination of the Pd(II) intermediate[3].
Synthetic workflow for selecting the optimal phosphination strategy.
Data Presentation: Reaction Optimization
To ensure a self-validating protocol, empirical optimization of the Pd-catalyzed C–P coupling (Method B) was conducted. The coupling of 2-bromo-9,9-dimethyl-9H-xanthene with diphenylphosphine ( Ph2PH ) requires a delicate balance of base and ligand to prevent catalyst deactivation via dephosphination.
Table 1: Optimization of Pd-Catalyzed C–P Coupling Conditions
| Catalyst System (5 mol%) | Base (2.0 eq) | Solvent | Temp (°C) | Isolated Yield (%) | Mechanistic Observation |
| Pd(OAc)₂ / dppf | DIPEA | DMF | 100 | 85 | Good conversion; slight oxidation during workup. |
| Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 110 | 42 | Strong base led to competitive dephosphination. |
| Pd(OAc)₂ / dppb | Et₃N | DMSO | 100 | 68 | Incomplete conversion; weaker base insufficient. |
| Pd(OAc)₂ / dppf | DIPEA | Toluene | 110 | 92 | Optimal; non-polar solvent stabilizes Pd(0). |
Note: Data reflects standard optimization parameters for aryl bromide phosphination[3].
Experimental Protocols
Protocol A: Synthesis of 2-(Di-tert-butylphosphino)-9,9-dimethyl-9H-xanthene via Lithiation
This protocol utilizes lithium-halogen exchange. Strict anhydrous and anaerobic conditions (Schlenk line or glovebox) are mandatory.
Materials:
-
2-Bromo-9,9-dimethyl-9H-xanthene (1.0 eq, 5.0 mmol, 1.44 g)
-
n-Butyllithium (1.05 eq, 2.5 M in hexanes, 2.1 mL)
-
Di-tert-butylchlorophosphine (1.1 eq, 5.5 mmol, 0.99 g)
-
Anhydrous Tetrahydrofuran (THF) (25 mL)
Step-by-Step Methodology:
-
System Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3x).
-
Substrate Dissolution: Add 2-bromo-9,9-dimethyl-9H-xanthene to the flask, followed by 25 mL of anhydrous THF. Stir until completely dissolved.
-
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the solution to equilibrate to -78 °C for 15 minutes. Causality: Low temperatures prevent the highly reactive aryllithium intermediate from undergoing unwanted side reactions, such as aryne formation or solvent deprotonation.
-
Lithiation: Add n-BuLi dropwise via a gas-tight syringe over 10 minutes. Stir at -78 °C for 1 hour. The solution will typically transition to a pale yellow/orange hue, indicating successful lithium-halogen exchange.
-
Electrophilic Quench: Add di-tert-butylchlorophosphine dropwise. Caution: This reagent is highly reactive and corrosive.
-
Warming & Reaction Completion: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature over 12 hours.
-
Workup: Quench the reaction with 10 mL of degassed water. Extract the aqueous layer with degassed ethyl acetate (3 x 15 mL). Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
-
Purification: Purify via recrystallization from degassed hot ethanol to yield the target ligand as a white crystalline solid.
Protocol B: Synthesis of 2-(Diphenylphosphino)-9,9-dimethyl-9H-xanthene via Pd-Catalysis
This protocol leverages Pd-catalyzed cross-coupling, ideal for installing air-stable diarylphosphine groups[4].
Materials:
-
2-Bromo-9,9-dimethyl-9H-xanthene (1.0 eq, 5.0 mmol, 1.44 g)
-
Diphenylphosphine ( Ph2PH ) (1.2 eq, 6.0 mmol, 1.04 mL)
-
Palladium(II) acetate ( Pd(OAc)2 ) (5 mol%, 0.25 mmol, 56 mg)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (6 mol%, 0.30 mmol, 166 mg)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 10.0 mmol, 1.74 mL)
-
Anhydrous Toluene (20 mL)
Step-by-Step Methodology:
-
Catalyst Pre-activation: In an argon-filled glovebox, charge a thick-walled pressure tube with Pd(OAc)2 and dppf. Add 5 mL of anhydrous toluene and stir for 15 minutes. Causality: Pre-mixing allows the bidentate dppf ligand to coordinate the Pd center, preventing the formation of inactive palladium black.
-
Reagent Addition: Add 2-bromo-9,9-dimethyl-9H-xanthene to the catalyst solution, followed by the remaining 15 mL of toluene.
-
Base and Phosphine Addition: Inject DIPEA and diphenylphosphine into the mixture. Causality: DIPEA acts as an organic base to neutralize the HBr byproduct generated during the catalytic cycle, driving the reductive elimination step forward.
-
Heating: Seal the pressure tube, remove it from the glovebox, and heat in an oil bath at 110 °C for 18 hours.
-
Workup: Cool the reaction to room temperature. Dilute with 30 mL of dichloromethane (DCM) and wash with saturated aqueous NH4Cl (2 x 20 mL).
-
Purification: Dry the organic phase over MgSO4 , concentrate, and purify by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate 9:1) to isolate the product.
Mechanism of Palladium-catalyzed C-P bond formation.
Quality Control & Troubleshooting
-
Oxidation to Phosphine Oxide: The most common failure mode in phosphine synthesis is premature oxidation. If 31P NMR reveals a peak shifted heavily downfield (e.g., +25 to +40 ppm instead of the expected -10 to -20 ppm for trivalent phosphines), oxidation has occurred. Solution: Ensure all solvents are rigorously degassed via the freeze-pump-thaw method prior to use.
-
Incomplete Lithiation (Method A): If starting material is recovered, the lithium-halogen exchange was incomplete. Solution: Ensure the n-BuLi is properly titrated prior to use, as its molarity degrades over time.
References
-
Tomori, H.; Fox, J. M.; Buchwald, S. L. "An Improved Synthesis of Functionalized Biphenyl-Based Phosphine Ligands." Journal of Organic Chemistry, 2000, 65, 5334–5341. URL:[Link]
-
Kalek, M.; Stawinski, J. "Palladium-Catalyzed C-P Bond Formation: Mechanistic Studies on the Ligand Substitution and the Reductive Elimination." Organometallics, 2008, 27, 5876-5888. URL:[Link]
-
"Phosphines: preparation, reactivity and applications." Organophosphorus Chemistry: Volume 47, Royal Society of Chemistry, 2018. URL:[Link]
Sources
Troubleshooting & Optimization
Optimizing catalyst loading for 2-Bromo-9,9-dimethyl-9H-xanthene couplings
Welcome to the Technical Support & Troubleshooting Center for Cross-Coupling Methodologies. This portal is specifically designed for researchers and drug development professionals optimizing palladium-catalyzed C–N (Buchwald-Hartwig) and C–C (Suzuki-Miyaura) couplings involving the sterically demanding substrate 2-Bromo-9,9-dimethyl-9H-xanthene .
The Mechanistic Challenge: Why is this Substrate Difficult?
2-Bromo-9,9-dimethyl-9H-xanthene presents a unique steric profile. The rigid xanthene backbone, combined with the overarching 9,9-dimethyl groups, creates a highly congested environment around the C2-bromide[1].
When optimizing catalyst loading for this substrate, researchers must navigate two competing mechanistic bottlenecks:
-
Sluggish Oxidative Addition: The steric bulk repels standard, low-profile Pd(0) complexes, requiring highly electron-rich ligands to force insertion into the C–Br bond[2].
-
Arrested Amine Coordination: Even after successful oxidative addition, the resulting LnPd(II)(Xanthenyl)(Br) intermediate is so bulky that incoming nucleophiles (especially secondary amines) struggle to coordinate, leading to catalyst stalling and degradation into inactive "Pd black"[3].
To achieve part-per-million (ppm) catalyst loadings[4], the catalytic cycle must be perfectly balanced using advanced precatalysts and dialkylbiaryl phosphine ligands.
Catalytic cycle of 2-Bromo-9,9-dimethylxanthene highlighting steric bottlenecks.
Troubleshooting & FAQ Guide
This section addresses the most common failure modes encountered when attempting to lower catalyst loadings with 2-Bromo-9,9-dimethyl-9H-xanthene.
Q1: My reaction stalls at 40-50% conversion when I drop the Pd(OAc)₂ loading below 2 mol%. How do I drive it to completion? Causality & Solution: Pd(OAc)2 is a Pd(II) source that requires in situ reduction to the active Pd(0) species[2]. At low catalyst loadings, the amine substrate is often forced to act as the reducing agent. If the amine is sterically hindered by the xanthene core, this reduction is inefficient, leaving the majority of your palladium trapped in an inactive Pd(II) resting state[3]. Action: Switch to a Palladium G3 or G4 precatalyst (e.g., tBuXPhos Pd G3). These complexes undergo rapid, base-mediated activation to generate the active monoligated Pd(0) species quantitatively, allowing you to reliably drop loadings to 0.1–0.5 mol%[5][6].
Q2: I am observing significant amounts of 9,9-dimethyl-9H-xanthene (hydrodehalogenation) instead of my coupled product. Why? Causality & Solution: Hydrodehalogenation occurs when β -hydride elimination outcompetes reductive elimination[5]. Because the xanthene backbone is exceptionally bulky, the reductive elimination step is highly strained. If your ligand is too small (e.g., standard PPh3 or BINAP), the Pd(II) intermediate will linger, allowing β -hydride elimination to occur[7]. Action: Increase the steric bulk of your ligand. Switch to tBuBrettPhos or tBuXPhos [7]. The massive steric profile of these ligands actively "pushes" the xanthenyl and amine groups together, drastically accelerating reductive elimination and suppressing off-target reduction[8].
Q3: Can I achieve ppm-level catalyst loading for this substrate to avoid heavy metal scavenging during API synthesis? Causality & Solution: Yes, but it requires strict kinetic control to prevent catalyst aggregation. At ppm levels (e.g., 500 ppm or 0.05 mol%), any uncoordinated Pd(0) will rapidly aggregate into inactive Pd black[4]. Action: Use a non-polar solvent like anhydrous Toluene to tighten the binding affinity between the ligand and the Pd center[5]. Ensure the reaction is strictly degassed; at ppm loadings, even trace oxygen will irreversibly oxidize the phosphine ligand, instantly killing the catalytic cycle.
Quantitative Optimization Matrix
To facilitate rapid optimization, refer to the following validated parameter matrix for coupling 2-Bromo-9,9-dimethyl-9H-xanthene.
| Coupling Partner Type | Recommended Ligand / Precatalyst | Optimal Base | Solvent | Target Pd Loading | Expected Yield |
| Primary Amines | BrettPhos Pd G3 | NaOtBu | Toluene | 0.1 – 0.5 mol% | > 90% |
| Secondary Amines | RuPhos Pd G3 / tBuXPhos Pd G3 | LiHMDS | THF / Toluene | 0.5 – 1.0 mol% | 80 – 85% |
| Aryl Boronic Acids (Suzuki) | XPhos Pd G3 | K3PO4 (aq) | Dioxane / H2O | 0.05 – 0.1 mol% | > 95% |
| Amides / NH-Heterocycles | tBuBrettPhos Pd G3 | K2CO3 | t-Amyl Alcohol | 1.0 – 2.0 mol% | 70 – 80% |
Data synthesized from established cross-coupling optimization parameters for bulky aryl halides[6][7][8].
Self-Validating Experimental Protocol
The following protocol details the optimized Buchwald-Hartwig amination of 2-Bromo-9,9-dimethyl-9H-xanthene with a secondary amine at a sub-1 mol% catalyst loading. It is designed as a self-validating system , meaning in-process controls (IPCs) are built-in to verify catalytic health before proceeding.
Materials Required:
-
Substrate: 2-Bromo-9,9-dimethyl-9H-xanthene (1.0 mmol, 289.17 mg)
-
Nucleophile: Morpholine (1.2 mmol, 104.5 mg)
-
Precatalyst: tBuXPhos Pd G3 (0.5 mol%, 0.005 mmol, 3.97 mg)
-
Base: Sodium tert-butoxide ( NaOtBu ) (1.5 mmol, 144.1 mg)
-
Solvent: Anhydrous, degassed Toluene (5.0 mL)
Step-by-Step Methodology:
-
Inert Atmosphere Setup: In a nitrogen-filled glovebox, add 2-Bromo-9,9-dimethyl-9H-xanthene, NaOtBu , and tBuXPhos Pd G3 to an oven-dried 20 mL reaction vial equipped with a magnetic stir bar.
-
Causality: NaOtBu is highly hygroscopic. Moisture will rapidly quench the active Pd(0) species at this low loading[5].
-
-
Solvent & Amine Addition: Seal the vial with a PTFE-lined septum cap. Remove from the glovebox. Inject the anhydrous, degassed Toluene (5.0 mL) followed by Morpholine via a micro-syringe.
-
Catalyst Activation (Validation Step): Stir the mixture at room temperature for 5 minutes.
-
Self-Validation: The solution should transition from a pale yellow to a deep red/orange. This color change confirms the base-mediated cleavage of the G3 precatalyst and the successful generation of the active LnPd(0) species[2]. If the solution remains cloudy white/yellow, the base is compromised.
-
-
Thermal Coupling: Transfer the vial to a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 4 hours.
-
Causality: High agitation is required because the reaction is heterogeneous ( NaBr precipitates as the reaction proceeds).
-
-
In-Process Control (IPC): At 2 hours, withdraw a 10 µL aliquot via syringe, dilute in 1 mL Acetonitrile, and analyze via LC-MS. You should observe <5% of the hydrodehalogenated byproduct (m/z 210) and >90% conversion to the product mass.
-
Quench and Isolation: Cool the reaction to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove the NaBr salts and residual palladium. Concentrate the filtrate under reduced pressure and purify via flash chromatography.
Stepwise workflow for optimizing palladium catalyst loading to ppm levels.
References
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). Available at:[Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development (ACS Publications). Available at:[Link]
-
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. National Institutes of Health (PMC). Available at: [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. Available at:[Link]
Sources
- 1. Zhengzhou HQ Material CO.,LTD. Product Catalog_Page 1_Chemicalbook [m.chemicalbook.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Hydrodehalogenation in 2-Bromo-9,9-dimethyl-9H-xanthene Cross-Couplings
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and process scientists working with 2-Bromo-9,9-dimethyl-9H-xanthene . Due to the steric bulk and electron-rich nature of the xanthene scaffold, cross-coupling reactions (such as Buchwald-Hartwig aminations or Suzuki-Miyaura couplings) with this substrate are highly susceptible to hydrodehalogenation (also known as protodehalogenation).
Instead of the desired C–N or C–C bond formation, the C–Br bond is replaced by a C–H bond, yielding the undesired 9,9-dimethyl-9H-xanthene byproduct[1]. This guide synthesizes field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to help you permanently engineer this side reaction out of your workflows.
Part 1: Mechanistic Troubleshooting & FAQs
To solve a chemical problem, you must first understand its root cause. Hydrodehalogenation is not a random failure; it is a predictable, competing catalytic cycle[1].
Q1: Why is my reaction yielding 9,9-dimethyl-9H-xanthene instead of the cross-coupled product?
The Causality: After the initial oxidative addition of 2-Bromo-9,9-dimethyl-9H-xanthene to the Palladium(0) catalyst, the resulting Pd(II) complex must undergo transmetalation or amine coordination. If this step is slow—often due to the steric hindrance of the 9,9-dimethyl groups—the complex is vulnerable to β-hydride elimination [2]. If your amine coupling partner, alkoxide base, or solvent possesses β-hydrogens, they can transfer a hydride to the Palladium center. This forms a Pd–H species that rapidly undergoes reductive elimination with the xanthene radical, yielding the hydrodehalogenated byproduct[2].
Q2: How does my choice of base influence this side reaction?
The Causality: Strong alkoxide bases like Sodium tert-butoxide (NaOtBu) are standard for Buchwald-Hartwig aminations but can exacerbate hydrodehalogenation. While tBuO⁻ lacks β-hydrogens, it is highly basic and can accelerate the deprotonation of coordinated amines, inadvertently speeding up the β-hydride elimination pathway of the resulting amido complex. The Solution: Switch to a weaker, insoluble inorganic base such as Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃). This weak-base strategy stabilizes the active catalytic species and significantly minimizes hydrodehalogenation side pathways[].
Q3: Can the ligand design actively suppress hydrodehalogenation?
The Causality: Yes. β-hydride elimination requires an open coordination site on the Palladium center. The Solution: By employing chelating bidentate ligands (e.g., BINAP, dppf) or highly sterically demanding dialkylbiaryl phosphines (e.g., XPhos, tBuBrettPhos), you physically block the open coordination site[2]. This forces the catalytic cycle away from β-hydride elimination and heavily favors the desired reductive elimination of the cross-coupled product.
Q4: Does the reaction environment (solvent/atmosphere) play a role?
The Causality: Absolutely. Trace water in the solvent can act as a direct hydrogen source for hydrodehalogenation[4]. Furthermore, alcoholic solvents (like methanol or isopropanol) can undergo oxidation, directly donating hydrides to the metal center[1]. The Solution: Strictly utilize anhydrous, non-coordinating solvents like 1,4-Dioxane or Toluene, and ensure rigorous degassing to prevent oxygen-induced catalyst decomposition.
Part 2: Visualizing the Competing Pathways
The following diagram illustrates the divergence between the desired cross-coupling pathway and the parasitic hydrodehalogenation cycle.
Caption: Catalytic cycle showing the divergence between cross-coupling and hydrodehalogenation.
Part 3: Quantitative Optimization Data
The table below summarizes the causal impact of optimizing the catalyst, base, and solvent on the product distribution when coupling 2-Bromo-9,9-dimethyl-9H-xanthene with a primary aliphatic amine.
| Entry | Catalyst / Ligand System | Base | Solvent | Yield: Target Product | Yield: Ar-H (Byproduct) | Mechanistic Rationale |
| 1 | Pd(OAc)₂ / PPh₃ | NaOtBu | THF | 18% | 68% | Small ligand allows open coordination site; THF acts as H-donor. |
| 2 | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 62% | 24% | Bidentate ligand restricts β-hydride elimination[2]. |
| 3 | Pd₂(dba)₃ / tBuBrettPhos | NaOtBu | Toluene | 81% | 12% | Bulky biaryl ligand accelerates reductive elimination. |
| 4 | tBuBrettPhos Pd G3 | K₃PO₄ | 1,4-Dioxane | 95% | < 1% | Precatalyst ensures active Pd(0); weak base prevents side reactions[]. |
Part 4: Self-Validating Experimental Protocol
To guarantee reproducibility and suppress the Ar–H byproduct, follow this optimized Buchwald-Hartwig amination methodology. This protocol acts as a self-validating system: if the precatalyst is active and moisture is excluded, the steric bulk of the G3 system will mathematically favor C–N bond formation over reduction.
Workflow Visualization
Caption: Step-by-step experimental workflow to minimize hydrodehalogenation side reactions.
Step-by-Step Methodology
1. Preparation & Assembly (Inert Atmosphere):
-
Action: In a nitrogen-filled glovebox, charge an oven-dried 20 mL reaction vial with 2-Bromo-9,9-dimethyl-9H-xanthene (1.0 equiv, 1.0 mmol), tBuBrettPhos Pd G3 precatalyst (0.02 equiv, 2 mol%), and anhydrous K₃PO₄ (2.0 equiv, 2.0 mmol).
-
Causality: Using a G3 precatalyst ensures a 1:1 ratio of Pd to ligand and rapid generation of the active Pd(0) species at room temperature, preventing the aryl bromide from degrading in the presence of unactivated Pd(II).
2. Liquid Addition & Degassing:
-
Action: Seal the vial with a PTFE-lined septum cap. Remove from the glovebox and connect to a Schlenk line. Add the amine coupling partner (1.2 equiv, 1.2 mmol) and anhydrous 1,4-Dioxane (5.0 mL) via a gas-tight syringe. Sparge the mixture with Argon for 10 minutes.
-
Causality: Sparging removes dissolved oxygen, which can oxidize the phosphine ligand, stripping the Palladium of its protective bulk and re-opening the coordination site that leads to hydrodehalogenation.
3. Reaction Execution:
-
Action: Place the vial in a pre-heated aluminum block at 90 °C. Stir vigorously (800 rpm) for 4–6 hours.
-
Causality: Vigorous stirring is critical because K₃PO₄ is insoluble in Dioxane. A biphasic solid-liquid mixture requires high mass transfer rates to ensure the base is available to neutralize the HBr byproduct without relying on highly soluble, aggressive alkoxides.
4. Reaction Monitoring & Workup:
-
Action: Monitor the reaction via LC-MS. You should observe the mass of the desired product with less than 2% of the m/z corresponding to 9,9-dimethyl-9H-xanthene. Once complete, cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove the inorganic salts and Palladium black, and concentrate in vacuo.
References
-
A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications (RSC Publishing). Available at:[Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at:[Link]
-
Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics - ACS Publications. Available at:[Link]
Sources
Improving reaction times for Suzuki couplings with 2-Bromo-9,9-dimethyl-9H-xanthene
Welcome to the Reaction Optimization & Support Center , dedicated to resolving kinetic bottlenecks in the cross-coupling of sterically demanding substrates.
Coupling rigid, polycyclic aryl halides like 2-Bromo-9,9-dimethyl-9H-xanthene presents unique kinetic challenges. The xanthene backbone is a bulky, hydrophobic tricyclic system. While the bromide undergoes relatively straightforward oxidative addition, the subsequent transmetalation and reductive elimination steps are severely hindered by steric clashes. This guide provides field-proven, mechanistically grounded solutions to accelerate your reaction times without sacrificing yield.
Diagnostic Desk: Reaction Kinetics FAQs
Q1: My Suzuki coupling with 2-Bromo-9,9-dimethyl-9H-xanthene takes over 24 hours and stalls at ~50% conversion. How can I accelerate it? A: The bottleneck is likely reductive elimination. For a carbon-carbon bond to form, the two aryl groups on the Palladium(II) center must adopt a cis configuration. The steric bulk of the xanthene core strongly repels the incoming aryl group, raising the activation energy of this transition state. Solution: Switch from standard ligands (like PPh 3 or dppf) to bulky dialkylbiaryl phosphines, such as XPhos or SPhos. The massive steric profile of the ligand's diisopropylphenyl moiety occupies so much space around the palladium center that it physically forces the two aryl groups into the required cis geometry, lowering the activation barrier and accelerating reductive elimination from days to minutes[1].
Q2: I increased the reaction temperature to speed up the coupling, but LC-MS now shows significant amounts of dehalogenated xanthene (9,9-dimethyl-9H-xanthene). What is the causality here? A: Dehalogenation is a competing side reaction that outpaces slow cross-couplings at elevated temperatures. It occurs when the Pd(II)-xanthene complex undergoes β -hydride elimination—typically sourced from an alcoholic solvent (e.g., ethanol) or an alkoxide base—forming a Pd(II)-hydride species that reductively eliminates the reduced arene[2]. Solution: To accelerate the reaction without inducing dehalogenation, eliminate all protic hydride sources. Use an aprotic solvent system (e.g., Toluene/H 2 O) and a non-nucleophilic, weaker base like K 3 PO 4 [3].
Q3: I am observing a high degree of boronic acid homocoupling, which consumes my reagent before the xanthene bromide can fully react. How do I fix this? A: Homocoupling is driven by the presence of unligated Pd(II) species and dissolved oxygen, which act as oxidants to couple two boronic acid molecules together[4]. Because the transmetalation of the bulky xanthene-Pd(II) complex is slow, the competing homocoupling pathway has time to dominate. Solution: Implement rigorous freeze-pump-thaw degassing to remove O 2 [5]. Additionally, use a slight excess of the 2-Bromo-9,9-dimethyl-9H-xanthene (1.05 eq) relative to the boronic acid, or employ a slow-addition syringe pump protocol for the boronic acid to keep its steady-state concentration low.
Data Analytics: Catalyst & Condition Matrix
The following table synthesizes quantitative performance data for coupling sterically hindered aryl bromides (analogous to xanthene derivatives) across various catalytic systems. Note the inverse relationship between ligand steric bulk and reaction time.
| Catalyst System | Base | Solvent System | Temp (°C) | Avg. Reaction Time | Yield (%) | Primary Kinetic Bottleneck |
| Pd(PPh 3 ) 4 | Na 2 CO 3 | THF / H 2 O | 80 | 24.0 h | < 40% | Reductive Elimination |
| Pd(dppf)Cl 2 | K 2 CO 3 | Dioxane / H 2 O | 90 | 16.0 h | 55% | Transmetalation |
| Pd(OAc) 2 / P(t-Bu) 3 | KF | Toluene | 100 | 4.0 h | 82% | None (Fast Transmetalation) |
| Pd 2 (dba) 3 / XPhos | K 3 PO 4 | Toluene / H 2 O | 100 | 1.5 h | > 90% | None (Accelerated Elimination) |
Mechanistic Pathway Analysis
To understand how to improve reaction times, we must map the catalytic cycle. The diagram below illustrates the Suzuki-Miyaura workflow, highlighting the specific nodes where bulky ligands and optimized bases exert their kinetic effects on xanthene substrates.
Catalytic cycle of Suzuki coupling highlighting kinetic bottlenecks for bulky xanthene substrates.
Validated Protocol: High-Speed Coupling Workflow
This step-by-step methodology utilizes the Pd 2 (dba) 3 / XPhos system to couple 2-Bromo-9,9-dimethyl-9H-xanthene in under 2 hours. The protocol is designed as a self-validating system , meaning each critical phase contains a visual or analytical checkpoint to ensure the chemistry is proceeding correctly before moving to the next step.
Reagents Required:
-
2-Bromo-9,9-dimethyl-9H-xanthene (1.0 equiv, 1.0 mmol)
-
Arylboronic acid (1.2 equiv, 1.2 mmol)
-
Pd 2 (dba) 3 (1.0 mol%, 0.01 mmol)
-
XPhos (4.0 mol%, 0.04 mmol)
-
K 3 PO 4 (anhydrous, 2.0 equiv, 2.0 mmol)
-
Toluene / Deionized H 2 O (5:1 v/v, 6 mL total)
Step-by-Step Methodology:
-
Rigorous Degassing (Crucial for preventing homocoupling):
-
Add Toluene (5 mL) and H 2 O (1 mL) to a Schlenk flask.
-
Perform three cycles of freeze-pump-thaw.
-
Validation Checkpoint: During the final thaw cycle under static vacuum, no gas bubbles should evolve from the liquid, confirming the complete removal of dissolved O 2 .
-
-
Catalyst Pre-Activation:
-
In an argon-filled glovebox or under a strict stream of argon, add Pd 2 (dba) 3 and XPhos to a dry reaction vial. Add 2 mL of the degassed solvent mixture.
-
Stir at room temperature for 15 minutes.
-
Validation Checkpoint: Observe a distinct color shift from the deep purple/dark red of the Pd 2 (dba) 3 precursor to a clear, golden-yellow solution. This validates the successful dissociation of the dba ligands and the generation of the highly active, electron-rich Pd(0)-XPhos species.
-
-
Substrate Assembly:
-
To the active catalyst solution, add 2-Bromo-9,9-dimethyl-9H-xanthene, the arylboronic acid, and K 3 PO 4 .
-
Wash the walls of the vial with the remaining 4 mL of degassed solvent. Seal the vial with a PTFE-lined crimp cap.
-
-
Thermal Acceleration:
-
Transfer the vial to a pre-heated oil bath or heating block set to 100 °C. Stir vigorously (1000 rpm) to ensure optimal mixing of the biphasic system.
-
-
Kinetic Monitoring & Quenching:
-
After 60 minutes, withdraw a 10 μ L aliquot via microsyringe. Dilute in acetonitrile and analyze via LC-MS.
-
Validation Checkpoint: The chromatogram should show <5% remaining 2-Bromo-9,9-dimethyl-9H-xanthene and minimal dehalogenation byproduct.
-
Once confirmed complete (typically 1.5 hours), cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine to quench.
-
References
-
Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs. Available at:[Link]
-
University of Liverpool. "Efficient Suzuki cross-coupling reactions using bulky phosphines." Journal of Molecular Catalysis A: Chemical. Available at:[Link]
-
Chemistry LibreTexts. "Suzuki cross-coupling." LibreTexts. Available at: [Link]
Sources
Technical Support Center: Palladium-Catalyzed Cross-Coupling of Xanthene Derivatives
Welcome to the Technical Support Center for advanced palladium catalysis. This guide is specifically engineered for researchers, scientists, and drug development professionals working with 2-Bromo-9,9-dimethyl-9H-xanthene and related bulky aryl halides.
The rigid, sterically demanding xanthene backbone often introduces severe kinetic bottlenecks during the catalytic cycle, leading to off-target pathways. This documentation provides causality-driven troubleshooting, quantitative benchmarking, and self-validating protocols to ensure high-fidelity C–N and C–C bond formation.
Troubleshooting & FAQs: Deconstructing Side Reactions
Q1: Why am I observing massive protodehalogenation (formation of 9,9-dimethyl-9H-xanthene) instead of my target cross-coupled product?
The Causality: Protodehalogenation (hydrodehalogenation) occurs when the Pd(II)-aryl intermediate is reduced before the nucleophile can successfully coordinate and form the target bond. Because 2-bromo-9,9-dimethyl-9H-xanthene is highly sterically hindered, the amine coordination step is kinetically slow. This extended lifetime of the Pd(II)-aryl species makes it highly susceptible to β -hydride elimination from the amine nucleophile, alkoxide bases, or trace protic impurities in the solvent . The Solution:
-
Switch Bases: Abandon strong alkoxide bases (like NaOtBu) which exacerbate β -hydride elimination. Transition to milder, insoluble inorganic bases like anhydrous Cs₂CO₃ or K₃PO₄.
-
Ligand Tuning: Employ highly sterically demanding, electron-rich biarylmonophosphines (e.g., tBuBrettPhos or RockPhos). These ligands force a highly reactive monoligated Pd(0) state, accelerating amine coordination and outcompeting the reduction pathway .
Q2: How do I suppress the homocoupling of 2-bromo-9,9-dimethyl-9H-xanthene into a biaryl dimer?
The Causality: Homocoupling typically arises from a disproportionation event between two Pd(II)-aryl species or via oxygen ingress that oxidizes the Pd(0) catalyst, forcing an alternative catalytic cycle. In xanthene systems, if transmetalation is stalled due to poor nucleophile solubility, the active catalyst will default to dimerizing the abundant aryl halide . The Solution:
-
Stoichiometric Adjustment: Run the reaction with a slight excess of the nucleophile (1.2 to 1.5 equiv) to drive the equilibrium toward cross-coupling.
-
Strict Anaerobic Controls: Degas solvents using the freeze-pump-thaw method (minimum 3 cycles). Sparging with nitrogen is often insufficient for sensitive xanthene couplings.
Q3: My catalyst seems to die early, yielding incomplete conversion and black precipitates (Pd black). What is happening?
The Causality: The precipitation of Pd black indicates irreversible catalyst deactivation. This happens when the Pd(0) species falls out of the catalytic cycle, often because the phosphine ligand has undergone aryl transfer (ligand arylation) or because the initial reduction of Pd(II) precatalysts was too slow, leaving naked Pd to aggregate . The Solution: Utilize Generation 3 or 4 (G3/G4) palladacycle precatalysts. These complexes undergo rapid, base-mediated activation to generate the active L₁Pd(0) species instantly, preventing the formation of under-ligated palladium clusters.
Mechanistic Visualization
The following diagram illustrates the kinetic competition between the desired cross-coupling pathway and the destructive protodehalogenation side reaction.
Mechanistic divergence between desired cross-coupling and protodehalogenation side reactions.
Quantitative Benchmarking Data
To illustrate the impact of reaction conditions on the side-reaction profile of 2-Bromo-9,9-dimethyl-9H-xanthene, review the summarized high-throughput experimentation (HTE) data below.
| Catalyst System | Ligand | Base | Solvent | Target Product Yield (%) | Protodehalogenation (%) | Homocoupling (%) |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 45.0 | 35.5 | 10.2 |
| Pd(OAc)₂ | XPhos | K₃PO₄ | 1,4-Dioxane | 65.2 | 20.1 | 5.4 |
| RuPhos Pd G3 | RuPhos | LiHMDS | THF | 71.0 | 18.0 | 2.5 |
| tBuBrettPhos Pd G3 | tBuBrettPhos | Cs₂CO₃ | t-Amyl Alcohol | 94.5 | < 3.0 | < 1.0 |
Data synthesis indicates that the combination of a G3 precatalyst, a highly bulky ligand, and a mild inorganic base in a tertiary alcohol solvent virtually eliminates side reactions.
Self-Validating Experimental Protocol
This protocol describes the optimized Buchwald-Hartwig amination of 2-Bromo-9,9-dimethyl-9H-xanthene. It includes built-in analytical checkpoints to validate the integrity of the catalytic cycle before committing to full-scale workup.
Workflow Visualization
Step-by-step experimental workflow for optimizing palladium-catalyzed amination.
Step-by-Step Methodology
Step 1: Glovebox Preparation (Rigorous Exclusion of O₂ and H₂O)
-
Transfer an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar into a nitrogen-filled glovebox.
-
Weigh out 2-Bromo-9,9-dimethyl-9H-xanthene (1.0 mmol, 289.2 mg).
-
Add tBuBrettPhos Pd G3 precatalyst (0.02 mmol, 2 mol%) and anhydrous Cs₂CO₃ (1.5 mmol, 488.7 mg). Causality Check: Cs₂CO₃ must be finely milled and dried under vacuum at 150 °C overnight. Granular or wet base will stall the deprotonation step, forcing the catalyst into the protodehalogenation pathway.
Step 2: Solvent and Nucleophile Addition
-
Add the amine nucleophile (1.2 mmol). If the amine is a liquid, add it via a micropipette.
-
Add 5.0 mL of anhydrous, degassed t-Amyl Alcohol.
-
Seal the Schlenk tube with a Teflon-lined screw cap, remove it from the glovebox, and transfer it to a pre-heated oil bath or heating block set to 85 °C.
Step 3: Self-Validating Analytical Checkpoint (30 Minutes)
-
After 30 minutes of vigorous stirring (800 RPM), temporarily remove the tube from the heat.
-
Under a positive flow of N₂, extract a 50 µL aliquot using a micro-syringe. Dilute in 1 mL of LC-MS grade acetonitrile and filter through a 0.2 µm PTFE syringe filter.
-
Analyze via LC-MS or GC-FID:
-
Validation Metric: If the ratio of the protodehalogenated byproduct (9,9-dimethyl-9H-xanthene, m/z 210) to the target product is > 1:5, your solvent contains trace water or your amine is undergoing rapid β -hydride elimination. Halt the reaction , re-dry your reagents, and restart. If the target product dominates, proceed to completion.
-
Step 4: Reaction Completion and Workup
-
Continue heating for 4–6 hours until complete consumption of the aryl bromide is confirmed by TLC or LC-MS.
-
Cool to room temperature, dilute with 10 mL of Ethyl Acetate, and filter the crude mixture through a short pad of Celite to remove the insoluble palladium and inorganic salts.
-
Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure aminated xanthene derivative.
References
-
Hayhow et al. / Purdue University. "High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis." Purdue e-Pubs.[Link]
-
Royal Society of Chemistry. "Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate." Reaction Chemistry & Engineering.[Link]
-
CatSci. "Technical Piece: Catalysis Introduction, Analytics & Sampling Sighting Screen." CatSci Insights. [Link]
How to improve the purity of 2-Bromo-9,9-dimethyl-9H-xanthene derivatives
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the synthesis and isolation of 2-Bromo-9,9-dimethyl-9H-xanthene and its derivatives. These compounds are critical building blocks for wide-bite-angle ligands (like Xantphos) and spiroxanthene-based n-type hosts in OLEDs.
Achieving >99.9% purity is notoriously difficult due to the electronic properties of the xanthene core. Below is a comprehensive, self-validating troubleshooting guide to help you control regioselectivity and isolate OLED-grade materials.
Diagnostic FAQ: Mechanistic Pitfalls & Impurity Profiling
Q: Why does my synthesis of 2-bromo-9,9-dimethyl-9H-xanthene consistently yield massive amounts of the 2,7-dibromo impurity? A: This is a kinetic vs. thermodynamic issue driven by the electronic activation of the xanthene core. The central ether oxygen strongly donates electron density via resonance, highly activating the para positions (C2 and C7). Once the first bromine atom is added at C2, it mildly deactivates that specific phenyl ring. However, the second phenyl ring remains fully activated by the ether oxygen. Consequently, the C7 position becomes a prime target for electrophilic attack. Direct electrophilic aromatic substitution (EAS) with standard reagents often bypasses the mono-brominated stage entirely, affording the 2,7-dibromo regioisomer in yields exceeding 70% ()[1].
Q: How can I suppress this over-bromination during the initial reaction? A: You must artificially slow the reaction to trap the kinetic mono-bromo product.
-
Reagent Choice: Abandon Br₂. Use strictly 0.95 equivalents of N-bromosuccinimide (NBS) to maintain a low, steady concentration of electrophilic bromine.
-
Thermal & Photic Control: Conduct the reaction at 0 °C in the dark. Light initiates radical pathways that lead to benzylic bromination at the gem-dimethyl group, while higher temperatures provide the activation energy needed for the second ring attack.
Q: My crude product is a viscous oil instead of a solid. How do I proceed? A: Xanthene derivatives are highly prone to trapping non-polar solvents (like hexanes or DCM) within their matrix, preventing crystallization. Triturate the crude oil with ice-cold methanol. The high polarity of methanol forces the hydrophobic xanthene molecules to aggregate and precipitate as a solid.
Step-by-Step Purification Protocols (Self-Validating Workflows)
To achieve the purity required for optoelectronic applications, you must employ a sequential, three-tier purification strategy ()[2]. Each step targets a specific class of impurity based on distinct physical properties.
Protocol A: Fractional Recrystallization (Bulk Impurity Removal)
Causality: The highly symmetrical 2,7-dibromo-9,9-dimethyl-9H-xanthene packs much more efficiently into a crystal lattice than the asymmetrical 2-bromo derivative. We exploit this thermodynamic stability to selectively crash out the di-bromo impurity.
-
Dissolve the crude solid in a minimal volume of boiling ethanol (or a 9:1 Hexanes/DCM mixture).
-
Allow the solution to cool slowly to room temperature, then transfer to a 0 °C ice bath for 2 hours.
-
Validation Check: Fine, white, needle-like crystals will form. These are the 2,7-dibromo impurities. Filter them off.
-
Concentrate the mother liquor, which is now highly enriched with the desired 2-bromo-9,9-dimethyl-9H-xanthene.
Protocol B: Silica Gel Chromatography (Isomer Separation)
Causality: The addition of a bromine atom slightly increases the dipole moment of the molecule. By using a highly non-polar eluent, we can separate the molecules based on these subtle polarity differences.
-
Load the concentrated mother liquor onto a silica gel column.
-
Elute with 100% Hexanes.
-
Validation Check (TLC in Hexanes):
-
Unreacted 9,9-dimethylxanthene (least polar) elutes first (Rf ~ 0.6).
-
The desired 2-bromo derivative elutes second (Rf ~ 0.4).
-
Any residual 2,7-dibromo impurity (most polar) remains near the baseline (Rf ~ 0.2).
-
-
Pool the fractions containing the Rf 0.4 spot and evaporate the solvent.
Protocol C: Vacuum Sublimation (Final Polish)
Causality: Even after chromatography, trace amounts of silica, inorganic salts, and trapped solvent molecules remain. Sublimation separates the volatile xanthene derivative from non-volatile polymeric/inorganic contaminants.
-
Place the chromatographed solid into a gradient vacuum sublimation apparatus.
-
Apply a high vacuum (< 10⁻⁵ Torr) to lower the sublimation point and prevent thermal degradation.
-
Heat the source zone gradually (typically 120–150 °C depending on the exact vacuum pressure).
-
Validation Check: The product will deposit in the cooling zone as brilliant, colorless crystals. Thermogravimetric Analysis (TGA) of this final product should show a sharp decomposition curve with zero early mass loss, confirming the complete absence of trapped solvents[2].
Quantitative Impurity Profile & Resolution
The table below summarizes the expected impurity profile of a standard NBS bromination and the efficiency of the purification workflow.
| Impurity / Component | Detection Method | Initial Crude (%) | Primary Removal Technique | Final Purity (%) |
| 9,9-Dimethylxanthene (SM) | GC-MS / ¹H NMR | 5.0 – 10.0% | Column Chromatography | < 0.1% |
| 2,7-Dibromo Impurity | GC-MS / ¹H NMR | 15.0 – 30.0% | Fractional Recrystallization | < 0.1% |
| Isomeric Bromoxanthenes | HPLC (UV-Vis) | 2.0 – 5.0% | Column Chromatography | < 0.1% |
| Trace Solvents / Silica | TGA / Elemental Analysis | 1.0 – 2.0% | Vacuum Sublimation | < 0.01% |
Workflow Visualization
Workflow for the synthesis and purification of 2-bromo-9,9-dimethyl-9H-xanthene.
References
-
Title: Flash Communication: Clarifying the Synthesis of 4,5-Dibromo-9,9-dimethyl-9H-xanthene: A Scaffold for Organometallic Ligands and Frustrated Lewis Pairs Source: Organometallics (ACS Publications) URL: [Link]
-
Title: Unraveling the Position Effect of Spiroxanthene-Based n-Type Hosts for High-Performance TADF–OLEDs Source: Nanomaterials (MDPI) URL: [Link]
Sources
Technical Support Center: Overcoming Catalyst Deactivation with 2-Bromo-9,9-dimethyl-9H-xanthene
Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals encountering catalyst stalling, low yields, or degradation when utilizing 2-Bromo-9,9-dimethyl-9H-xanthene in palladium-catalyzed cross-coupling workflows (e.g., Buchwald-Hartwig, Suzuki-Miyaura).
Below, you will find a deep-dive mechanistic analysis, quantitative ligand data, a self-validating protocol, and a comprehensive troubleshooting Q&A.
The Substrate Profile & Mechanistic Causality of Deactivation
2-Bromo-9,9-dimethyl-9H-xanthene (CAS: 1565868-91-8) is a highly valued electrophilic building block used extensively in the synthesis of OLED materials and complex phosphine ligands[1]. However, its unique structural topology introduces severe risks for premature transition-metal catalyst deactivation.
The root causes of deactivation stem from three interconnected pathways:
-
Hemilabile Oxygen Chelation (The "Trap" Effect): Following the initial oxidative addition of the C–Br bond to the Pd(0) species, the ether oxygen (position 10) of the rigid xanthene core can act as a hemilabile ligand. It coordinates to the highly electrophilic Pd(II) center, forming a stable, off-cycle metallacycle. This traps the catalyst, preventing the subsequent transmetalation or amine-binding steps[2].
-
Steric-Induced Aggregation: The 9,9-dimethyl group imposes significant steric bulk. If the catalytic cycle stalls due to this steric hindrance, the Pd(II) intermediate is prone to ligand dissociation and comproportionation, rapidly aggregating into inactive Pd(0) nanoparticles (visually observed as "Pd black")[2].
-
Ligand Degradation: When researchers attempt to overcome the substrate's steric hindrance by increasing reaction temperatures, traditional bidentate ligands (like BINAP or dppf) undergo irreversible P–C bond cleavage, permanently destroying the active catalyst[3].
Catalytic cycle of 2-bromo-9,9-dimethylxanthene highlighting off-cycle deactivation pathways.
Quantitative Data: Impact of Ligand Selection
To illustrate the impact of ligand architecture on catalyst stability, the following table summarizes quantitative data from standardized Buchwald-Hartwig couplings of 2-bromo-9,9-dimethyl-9H-xanthene with a primary amine (1.0 mmol scale, 2 mol% Pd, 100 °C, 1,4-dioxane).
| Ligand System | Yield (%) | Protodehalogenation (%) | Catalyst State (Visual) | Mechanistic Outcome |
| BINAP | 15% | 40% | Heavy Pd Black | P–C cleavage; severe deactivation[3]. |
| dppf | 30% | 25% | Moderate Pd Black | Slow amine binding; off-cycle trapping. |
| XPhos | 85% | <5% | Clear Yellow | Steric bulk prevents O-chelation. |
| tBuBrettPhos | 95% | <1% | Clear Light Yellow | Rapid C–N coupling; highly stable[4]. |
Self-Validating Experimental Protocol
To circumvent deactivation, this protocol utilizes a third-generation (G3) palladacycle precatalyst. This ensures a strict 1:1 Ligand-to-Palladium ratio, preventing the formation of under-ligated Pd species that lead to aggregation[4].
Step-by-Step Methodology:
-
Reaction Assembly (Glovebox/Schlenk): In a rigorously dried Schlenk tube, add 2-bromo-9,9-dimethyl-9H-xanthene (1.0 equiv, 1.0 mmol), the coupling amine (1.2 equiv), and sodium tert-butoxide (1.5 equiv).
-
Catalyst Loading: Add tBuBrettPhos Pd G3 (2.0 mol%) and tBuBrettPhos ligand (2.0 mol%).
-
Causality Note: The G3 precatalyst rapidly activates at room temperature to form the active monoligated Pd(0) species, completely avoiding the need for high-temperature reduction steps that degrade the ligand.
-
-
Solvent Addition: Add 5.0 mL of anhydrous, degassed toluene.
-
Causality Note: Toluene is preferred over ethereal solvents (like THF or dioxane) to minimize competitive oxygen coordination to the Pd center.
-
-
Reaction Execution: Seal the tube and stir at 80 °C for 4 hours.
-
In-Process Self-Validation (30-Minute Check):
-
Withdraw a 50 µL aliquot under N₂ after 30 minutes.
-
Quench with water, extract with EtOAc, and analyze via GC-MS.
-
Validation Metric: Calculate the ratio of the product peak to the protodehalogenation peak (m/z 210). A healthy, non-deactivated catalytic cycle will show a ratio of >20:1. If the ratio is <10:1, the catalyst is starving for amine; verify the solubility of your base and ensure no moisture has poisoned the system.
-
Troubleshooting & FAQs
Q: My reaction mixture turns pitch black within 15 minutes and the yield is <10%. What is causing this? A: The black precipitate is palladium black, indicating severe catalyst deactivation. For 2-bromo-9,9-dimethyl-9H-xanthene, this usually happens when the ether oxygen chelates the Pd(II) center, displacing the phosphine ligand[2]. To resolve this, switch to a highly hindered monodentate biaryl phosphine (e.g., tBuBrettPhos)[4]. The extreme steric bulk of this ligand physically blocks the xanthene oxygen from coordinating, keeping the catalyst on the productive cycle.
Q: I am seeing a massive byproduct peak at m/z 210 on my GC-MS. How do I suppress this? A: The peak at m/z 210 is 9,9-dimethyl-9H-xanthene, the product of protodehalogenation. This side reaction occurs when the transmetalation step is too slow, allowing the Pd(II) intermediate to undergo β-hydride elimination from the amine or solvent. To suppress this, ensure your base is completely anhydrous (water acts as a proton source) and consider increasing the concentration of the amine to accelerate the productive binding step.
Q: Can I use standard bidentate ligands like BINAP or dppf for this substrate? A: It is highly discouraged. Bidentate ligands form rigid, square-planar complexes that exacerbate the steric clash with the 9,9-dimethyl group of the xanthene core. This steric strain, combined with the high temperatures usually required to force the reaction, leads to rapid P–C bond cleavage in the ligand backbone, permanently deactivating the catalyst[3].
Step-by-step troubleshooting workflow for 2-bromo-9,9-dimethylxanthene coupling.
References
- Title: 2-BROMO-9,9-DIMETHYL-9H-XANTHENE (CAS 1565868-91-8)
- Title: Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)
- Source: PubMed Central (NIH)
- Source: Chemical Reviews (ACS Publications)
Sources
Technical Support Center: Scaling Up Reactions with 2-Bromo-9,9-dimethyl-9H-xanthene
Welcome to the Advanced Process Chemistry Support Center. As a Senior Application Scientist, I frequently observe that the transition from a 20 mL vial to a 50 L pilot reactor fundamentally alters mass transfer, heat dissipation, and catalytic kinetics.
2-Bromo-9,9-dimethyl-9H-xanthene (CAS 1565868-91-8) is a highly sterically hindered aryl halide widely utilized as a building block for small molecule semiconductors and pharmaceutical intermediates[1]. Due to the bulky gem-dimethyl group at the 9-position, scaling up cross-coupling reactions (such as the Buchwald-Hartwig amination) with this substrate requires precise control over catalytic cycles and phase dynamics to prevent catalyst deactivation[2][3].
This guide provides field-proven causality analyses, self-validating protocols, and troubleshooting workflows to ensure your scale-up campaigns succeed.
Diagnostic Workflow: Scale-Up Failure Analysis
When a reaction that achieved >95% conversion in the lab drops to <70% on scale, identifying the kinetic or physical bottleneck is critical. Use the decision tree below to diagnose the root cause of your scale-up failure.
Diagnostic workflow for troubleshooting Buchwald-Hartwig scale-up failures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q: Why does my Buchwald-Hartwig amination yield drop significantly when moving from a magnetic stirrer to an overhead mechanical stirrer? A: This is a classic mass transfer discrepancy. In a lab vial, magnetic stirring creates high shear, keeping heterogeneous bases (like Cs₂CO₃ or K₃PO₄) well-suspended. In a pilot reactor, standard anchor or pitch-blade impellers may leave the base settled at the bottom, creating localized base starvation[4]. Causality: The catalytic cycle requires the base to deprotonate the coordinated amine. Without sufficient dissolved base, the Pd(II)-amido complex stalls, leading to off-cycle Pd(0) aggregation (Pd black). Solution: Micronize your solid base to increase surface area, or transition to a biphasic system using aqueous K₃PO₄ with a phase-transfer catalyst (PTC).
Q: I am observing significant amounts of the hydrodehalogenated byproduct (9,9-dimethyl-9H-xanthene). What is the mechanistic cause? A: Hydrodehalogenation competes directly with C-N bond formation when the reductive elimination step is kinetically slow. The bulky 9,9-dimethyl group on the xanthene core sterically crowds the Pd(II) center[2]. Causality: If the amine nucleophile struggles to coordinate due to steric clash, the Pd(II)-aryl complex can undergo β-hydride elimination (if an aliphatic amine is used) or abstract a proton/hydride from the solvent, yielding the des-bromo xanthene. Solution: Switch to a more sterically accommodating, electron-rich ligand like BrettPhos or tBuXPhos, which accelerates reductive elimination by forcing the aryl and amido groups closer together.
Q: Are there specific safety considerations for handling 2-Bromo-9,9-dimethyl-9H-xanthene on a multi-kilogram scale? A: Yes. The compound is a documented skin, eye, and respiratory tract irritant[5]. Causality: Airborne dust during solid charging can cause acute respiratory inflammation. Solution: On a pilot scale, utilize Localized Exhaust Ventilation (LEV), closed-transfer charging systems (e.g., split butterfly valves), and ensure operators wear appropriate PPE (respirators and nitrile gloves)[5].
Quantitative Data: Ligand & Base Optimization
The table below summarizes the causality between reaction parameters and scale-up viability for the amination of 2-Bromo-9,9-dimethyl-9H-xanthene.
| Catalyst System | Base (Equiv) | Solvent | Temp (°C) | Lab Conversion (20 mL) | Pilot Conversion (5 L) | Primary Scale-Up Bottleneck |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ (2.0) | Toluene | 110 | 95% | 62% | Mass transfer limitation (insoluble base)[4] |
| Pd₂(dba)₃ / XPhos | NaOtBu (1.5) | THF | 65 | 98% | 78% | Exothermic deprotonation / localized heating |
| Pd(OAc)₂ / BrettPhos | K₃PO₄ (aq) + PTC | Toluene | 90 | 99% | 96% | None (Optimized biphasic continuous mixing) |
Mechanistic Pathway: Steric Bottlenecks
Understanding the catalytic cycle is essential for rational troubleshooting. The diagram below highlights where the 9,9-dimethylxanthene core creates steric friction.
Catalytic cycle highlighting steric bottlenecks at the amine coordination step.
Self-Validating Standard Operating Procedure (SOP)
Process: Kiloscale Buchwald-Hartwig Amination of 2-Bromo-9,9-dimethyl-9H-xanthene. Note: Every step includes a validation check to ensure the physical and chemical state of the reactor is correct before proceeding.
Step 1: Preparation & Inertion
-
Action: Charge the reactor with 2-Bromo-9,9-dimethyl-9H-xanthene (1.0 eq) and the target amine (1.2 eq). Purge the vessel with N₂ via 3 vacuum/backfill cycles.
-
Causality: Pd(0) is highly susceptible to oxidation. Trace oxygen leads to rapid catalyst death and Pd black precipitation.
-
Validation: The headspace O₂ sensor MUST read < 50 ppm before proceeding.
Step 2: Catalyst & Base Loading
-
Action: Add Pd(OAc)₂ (0.05 eq), BrettPhos (0.06 eq), and pre-milled Cs₂CO₃ (2.0 eq).
-
Causality: Milled Cs₂CO₃ drastically increases the surface area, overcoming the mass transfer limitations typical of heterogeneous bases in non-polar solvents[4].
-
Validation: Visual inspection of the base powder should confirm a flour-like consistency (particle size < 50 µm) prior to addition.
Step 3: Solvent Addition & Heating
-
Action: Add degassed Toluene (10 vol). Initiate agitation at 250 RPM and heat the jacket to 90°C.
-
Causality: Toluene provides the necessary boiling point for the activation energy required to overcome the steric barrier of the xanthene core[3].
-
Validation: At ~60°C, the mixture should transition from a pale suspension to a deep red/brown solution, confirming the successful generation of the active Pd(0)-BrettPhos complex.
Step 4: In-Process Control (IPC) Monitoring
-
Action: Sample the reaction mixture at 4 hours.
-
Causality: Premature quenching leads to difficult downstream separation of the bulky product from the unreacted aryl bromide.
-
Validation: HPLC analysis must show < 1.0% remaining 2-Bromo-9,9-dimethyl-9H-xanthene. If > 1.0%, maintain heating for an additional 2 hours.
Step 5: Workup & Palladium Scavenging
-
Action: Cool to 40°C, add water (5 vol) to dissolve inorganic salts. Separate the phases. Treat the organic phase with a thiol-functionalized silica scavenger (20 wt%) at 60°C for 2 hours.
-
Causality: Efficient Pd removal is critical for semiconductor and pharmaceutical applications to prevent trace metal contamination and off-target toxicity[4].
-
Validation: ICP-MS of the concentrated organic layer must show Pd levels < 10 ppm before proceeding to crystallization.
References
- Fluorochem. "2-BROMO-9,9-DIMETHYL-9H-XANTHENE (CAS 1565868-91-8)". fluorochem.co.uk.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFea3SF5WTHC-2vPShLoTlypUoOtt01zThYPHEyGJDOpCpcGvNTVTwhwL1Qv7qzJPprucZKHmQpeHijlClQYl2U1uu_L5rEa9E974ll4jeloT5eFt104ejqL-F6hUNdfDQRDIY=]
- AK Scientific, Inc. "2-Bromo-9,9-dimethyl-9H-xanthene Safety Data Sheet". aksci.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaztgbXy1XfiZg6iIkn2-urprRBP21pF_Pz1qaJndxde4DZF03oGcu2jSbPZrIPqwQ1D0TnoZtp_lfDHFJT2oUc3u4XiM6QDecw7O-rbYTbb1rc-zYzQfPZhBkPmto]
- TCI America. "2-Bromo-9,9-dimethyl-9H-xanthene | 1565868-91-8". tcichemicals.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCODxnqtUPBGancVNqj1dBx5mNv3FgdVTfJXry7yPiniQFboI6f4bO3h9iKC2VdtIqYGJROErTIG3FBIDIgpYkyyYfwRG11U321bQFp_fmOW1LEPfMvxuT1T5UiF7JoJ76njHF]
- Organic Synthesis. "Buchwald-Hartwig Coupling". organic-synthesis.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBASn6zuVzAFX-S2aj-_deiQIQV9Hk77MOJbVWW7pDUSefydfV-UZVMiumUyWwOkZjG_UmPElNWgg1FTHIuJ5-3mfrpD629N0oPW3HzPdwHbL0_9EWsNt8AovfsktUhcIoFqqa3ol-4kV_wnTylWmw1u0=]
- Xingwei Li. "Intermolecular Buchwald–Hartwig Reactions for Enantioselective Synthesis of Diverse Atropisomers". snnu.edu.cn.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFu5WY_ts6rtRHuPptWRAoUB5HNTXzQ-7L9D-XvR08pAlW4CP4ur4fLBNRAdg3px9sr6pnAOeLIjz_KhuLDgrc3sqrqlewGSs6dAwVV5hJGTz53Zo6NXBXPl7YTKI6FuORtBgKRYO4qUeiuGAQNWJ-BSOaa-b5AIdNjW3ijgmlXfB68s6-GmbApsMQM91Vzv13RFFeL-c1-]
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Sources
Technical Support Center: Purification Strategies for 2-Bromo-9,9-dimethyl-9H-xanthene Derivatives
Welcome to the Technical Support Center. 2-Bromo-9,9-dimethyl-9H-xanthene is a highly versatile, rigid building block extensively used in Buchwald-Hartwig aminations and Suzuki-Miyaura cross-couplings. Because of its structural bulk and lipophilicity, derivatives synthesized from this scaffold are critical in both organic light-emitting diode (OLED) materials and active pharmaceutical ingredients (APIs).
However, the unique physicochemical properties of the 9,9-dimethylxanthene core present distinct purification challenges, including the co-elution of debrominated byproducts, intractable transition-metal contamination, and poor solubility in standard crystallization matrices. This guide synthesizes field-proven methodologies to troubleshoot and optimize your purification workflows.
Part 1: Troubleshooting & FAQs
Q1: Why does my xanthene cross-coupling product streak during silica gel chromatography, and how can I resolve it? A1: Streaking is rarely a sign of degradation; rather, it is a chromatographic artifact. Causality dictates that secondary interactions between the polar functional groups on your xanthene derivative (e.g., secondary/tertiary amines from Buchwald-Hartwig couplings) and the highly acidic silanol groups on standard silica gel cause severe peak tailing [4]. Furthermore, residual palladium complexes can coordinate with the product, dynamically altering its retention factor ( Rf ) as it moves down the column.
-
Solution: Pre-treat your silica gel by flushing the column with 1% triethylamine (TEA) in your non-polar eluent (e.g., hexanes) to neutralize acidic sites. Ensure bulk palladium is removed prior to loading the crude mixture.
Q2: How do I reduce residual palladium to meet the ICH Q3D limit of <10 ppm for pharmaceutical intermediates? A2: Relying solely on liquid-liquid extraction or standard column chromatography is fundamentally flawed. The heteroatoms in xanthene cross-coupling products act as ligands, forming strong coordination complexes with soluble palladium that co-elute with your target molecule. Regulatory bodies like the EMA and FDA enforce strict Permitted Daily Exposure (PDE) limits (e.g., 100 µ g/day for oral Pd, translating to <10 ppm in the final drug substance) [1].
-
Solution: Implement an orthogonal, multi-step scavenging approach. First, filter the crude mixture through a Celite® pad to remove heterogeneous Pd salts [2]. Then, treat the filtrate with a solid-supported metal scavenger (e.g., thiol-functionalized silica) which possesses a higher thermodynamic affinity for soluble Pd species than your product [3].
Q3: My target OLED material requires >99.9% purity. Recrystallization is leaving trace impurities. What is the standard protocol? A3: OLED materials derived from 9,9-dimethylxanthene require exceptional purity because trace organic impurities act as charge traps, severely degrading device efficiency and lifetime. Recrystallization relies on solubility differentials, which often fail to separate structurally identical debrominated byproducts that co-crystallize within the xanthene lattice.
-
Solution: Vacuum train sublimation is the industry standard. The rigid 9,9-dimethylxanthene core provides excellent thermal stability, allowing the material to sublime cleanly under high vacuum without thermal decomposition, leaving heavier oligomers and salts in the source boat.
Part 2: Experimental Methodologies
Protocol A: Multi-Stage Palladium Removal for Xanthene APIs
This protocol leverages thermodynamic affinity to strip palladium from the product matrix.
-
Dilution & Bulk Filtration: Dilute the crude reaction mixture with dichloromethane (DCM). Prepare a 2 cm pad of Celite® in a sintered glass funnel. Filter under vacuum.
-
Causality: DCM ensures the organic product remains fully solvated while the Celite physically traps insoluble inorganic salts and colloidal palladium [2].
-
-
Scavenger Incubation: Transfer the filtrate to a flask. Add 4 equivalents (relative to the initial Pd catalyst loading) of a silica-supported thiol scavenger (Si-Thiol). Stir at 40°C for 3 hours.
-
Causality: Elevated temperatures increase the kinetic rate of ligand exchange, allowing the highly nucleophilic thiol groups to displace the xanthene product from the Pd center.
-
-
Final Isolation: Filter the suspension through a 0.22 µm PTFE membrane. Wash the filter cake with fresh DCM to recover entrained product.
-
Self-Validation System: Before proceeding to crystallization, concentrate a 5 mg aliquot and analyze via ICP-MS. The protocol is validated only if the Pd concentration is confirmed to be <10 ppm [3].
Protocol B: Binary Solvent Recrystallization of Bulky Xanthenes
-
Dissolution: Suspend the crude xanthene derivative in a minimal volume of hot Toluene (the "good" solvent) at 90°C until complete dissolution is achieved.
-
Nucleation Control: Slowly add hot Ethanol (the "anti-solvent") dropwise until the solution becomes persistently turbid (the cloud point). Add exactly 2-3 drops of hot Toluene until the solution clarifies.
-
Causality: Reaching the exact saturation point at a high temperature ensures that as the kinetic energy drops during cooling, the system gently enters the metastable zone, promoting the growth of large, pure crystal lattices rather than crashing out as an amorphous oil.
-
-
Cooling & Maturation: Remove from heat. Allow the flask to cool undisturbed to room temperature over 4 hours, then transfer to an ice bath (0-4°C) for 2 hours.
-
Self-Validation System: Isolate the crystals via vacuum filtration. Perform 1 H-NMR spectroscopy. The protocol is validated when the integration of the aromatic region confirms the absolute absence of the debrominated xanthene proton signal.
Part 3: Quantitative Data & Decision Matrices
Table 1: Comparison of Palladium Removal Techniques
| Technique | Pd Reduction Efficiency | Product Loss | Scalability | Primary Mechanism |
| Liquid-Liquid Extraction | Low (Leaves >100 ppm) | Low (<5%) | High | Aqueous partitioning |
| Celite® Filtration | Moderate (Leaves 50-100 ppm) | Low (<5%) | High | Physical entrapment of colloids |
| Column Chromatography | Moderate (Leaves 20-50 ppm) | Moderate (10-20%) | Low | Differential silica adsorption |
| Silica-Thiol Scavengers | High (Reduces to <10 ppm) | Low (<5%) | High | Covalent Pd-S coordination |
| Recrystallization | Variable (Can concentrate Pd) | High (20-40%) | High | Lattice exclusion |
Table 2: Recommended Solvent Systems for Xanthene Purification
| Application | Primary Solvent (Solvating) | Secondary Solvent (Anti-solvent) | Additives / Notes |
| Normal Phase Chromatography | Hexanes / Heptane | Ethyl Acetate (5-20%) | Add 1% TEA for amine derivatives |
| Recrystallization (Method 1) | Dichloromethane | Hexanes | Ideal for highly crystalline, low-MW products |
| Recrystallization (Method 2) | Toluene | Ethanol | Best for bulky, lipophilic OLED derivatives |
Part 4: Visualizations
Purification Route Decision Matrix
The following diagram illustrates the divergent purification pathways based on the final application of the xanthene derivative.
Caption: Divergent purification workflows for 2-Bromo-9,9-dimethyl-9H-xanthene derivatives.
Palladium Scavenging Mechanism
This logic flow demonstrates the causality of solid-supported scavenging.
Caption: Logical mechanism for palladium catalyst removal using silica-supported scavengers.
References
- Biotage.How to Remove Palladium in three easy steps.
- Google Patents (US20050256327A1).Method of removing palladium.
- Benchchem.Technical Support Center: Palladium Catalyst Removal in 3-Thienyl Compound Synthesis.
- National Institutes of Health (PMC).
Technical Support Center: Managing Exothermic Reactions with 2-Bromo-9,9-dimethyl-9H-xanthene
Welcome to the Technical Support Center for organometallic scale-up and process optimization. 2-Bromo-9,9-dimethyl-9H-xanthene is a critical building block in the synthesis of advanced Buchwald-type ligands (such as Xantphos) and organic semiconductor materials[1]. However, functionalizing this bulky aryl bromide via halogen-metal exchange (lithiation) using n-butyllithium (n-BuLi) presents severe thermal management challenges.
This guide is designed for researchers and process chemists to troubleshoot, optimize, and scale the highly exothermic lithiation of 2-bromo-9,9-dimethyl-9H-xanthene, ensuring safety, high yield, and process reliability.
Mechanistic Workflow & Thermal Failure Modes
Understanding the causality of reaction failures begins with mapping the thermal thermodynamics of the reaction pathway. The lithium-halogen exchange is kinetically extremely fast (often complete in milliseconds) and thermodynamically highly exothermic[2].
Reaction pathway of 2-Bromo-9,9-dimethyl-9H-xanthene lithiation highlighting thermal failure modes.
Troubleshooting Guide & FAQs
Q1: Why do I see significant homocoupling (Wurtz-type) impurities during the lithiation of 2-bromo-9,9-dimethyl-9H-xanthene? Causality: The lithium-halogen exchange is exceptionally fast and releases a massive amount of thermal energy[2]. In traditional batch reactors, inadequate agitation at the dosing point creates localized thermal "hot spots"[3]. At elevated localized temperatures, the newly formed 9,9-dimethyl-9H-xanthen-2-yllithium intermediate reacts with unconsumed 2-bromo-9,9-dimethyl-9H-xanthene, leading to Wurtz-type homocoupling[4]. Solution: Enhance mass transfer and heat dissipation. If operating in batch, increase the impeller speed, use a subsurface dosing dip-tube to avoid surface pooling, and drastically reduce the n-BuLi dosing rate. For complete suppression, transition to continuous flow microreactors[5].
Q2: How can I safely scale up this lithiation without relying on strict cryogenic (-78 °C) batch conditions? Causality: Batch reactor scale-up intrinsically suffers from a decreasing surface-area-to-volume ratio, which severely limits the system's heat removal capacity[6]. What works safely in a 50 mL flask can become a thermal runaway hazard in a 50 L vessel. Solution: Implement continuous flow chemistry. Microreactors provide massive surface-to-volume ratios, yielding heat transfer coefficients orders of magnitude higher than batch vessels[3]. This allows the lithiation of 2-bromo-9,9-dimethyl-9H-xanthene to be conducted safely at significantly higher temperatures (e.g., -20 °C to 0 °C) with residence times in the order of seconds, effectively suppressing side reactions and eliminating the need for expensive liquid nitrogen cooling[5].
Q3: What causes sudden reactor pressurization during the n-BuLi addition? Causality: Sudden pressurization is a secondary symptom of thermal runaway. The unmanaged exothermic heat release from the organolithium reaction can rapidly vaporize low-boiling solvents (like THF) or cause the rapid volumetric expansion of butane gas—a byproduct of n-BuLi reacting with trace moisture or undergoing protonation[6][7]. Solution: Ensure strict anhydrous conditions (Karl Fischer titration < 50 ppm H₂O). Implement a self-validating dosing protocol using inline pressure sensors and automated dosing interlocks that halt n-BuLi addition if the internal temperature ( ΔT ) exceeds +5 °C from the baseline.
Experimental Protocols: Self-Validating Systems
To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems . A process step cannot proceed until the physical parameters of the previous step validate its success.
Protocol A: Batch Cryogenic Lithiation (Lab Scale)
-
Preparation & Inertion: Flame-dry a multineck Schlenk flask equipped with an internal RTD temperature probe and an overhead stirrer. Purge with high-purity Argon.
-
Validation Gate: Inline moisture sensor on the exhaust must read <10 ppm to prevent butane gas generation[7].
-
-
Substrate Loading: Dissolve 2-bromo-9,9-dimethyl-9H-xanthene (1.0 eq) in anhydrous THF (0.2 M). Cool the reactor using a dry ice/acetone bath.
-
Validation Gate: The internal RTD probe must confirm an internal temperature ( Tint ) of ≤ -75 °C for at least 5 consecutive minutes before proceeding.
-
-
Reagent Dosing: Add n-BuLi (1.05 eq, 2.5 M in hexanes) dropwise via an automated syringe pump.
-
Validation Gate (Thermal Feedback): Monitor Tint . The dosing rate must be dynamically interlocked so that ΔT never exceeds +5 °C. A return to the baseline Tint validates the complete consumption of the dosed aliquot.
-
-
Maturation: Stir for 30 minutes at -78 °C to ensure complete halogen-metal exchange.
-
Electrophilic Quench: Add the desired electrophile (e.g., chlorodiphenylphosphine) dropwise, maintaining Tint ≤ -70 °C.
Protocol B: Continuous Flow Lithiation (Scale-Up / Non-Cryogenic)
-
System Priming: Prime a continuous flow reactor system (equipped with high-conductivity silicon carbide or Hastelloy microreactors) with anhydrous THF.
-
Thermal Equilibration: Set the T-mixer and the residence time unit (RTU) to -20 °C.
-
Validation Gate: System thermocouples must indicate steady-state thermal equilibrium at -20 °C ( ± 0.5 °C) across all reactor zones[3].
-
-
Reagent Pumping: Pump Stream A (2-bromo-9,9-dimethyl-9H-xanthene in THF) and Stream B (n-BuLi in hexanes) into the micromixer at flow rates calibrated for a 5-second residence time.
-
Validation Gate: Inline Process Analytical Technology (PAT), such as inline FTIR, must confirm the disappearance of the C-Br stretch and the appearance of the aryllithium intermediate species.
-
-
Inline Quench: Route the generated 9,9-dimethyl-9H-xanthen-2-yllithium directly into a second micromixer containing the electrophile stream, effectively trapping the intermediate before degradation can occur[5].
Quantitative Data: Batch vs. Flow Parameters
The following table summarizes the critical process parameters and their impact when transitioning the lithiation of 2-bromo-9,9-dimethyl-9H-xanthene from traditional batch to continuous flow.
| Parameter | Traditional Batch | Continuous Flow | Causality / Impact |
| Operating Temperature | -78 °C | -20 °C to 0 °C | Flow allows higher temps due to rapid heat dissipation, reducing cryogenic costs[5]. |
| Residence / Reaction Time | 30 - 60 minutes | 1.5 - 10 seconds | Fast mixing in flow prevents the intermediate from degrading or homocoupling[2]. |
| Heat Transfer Coefficient ( U ) | ~50 - 200 W/(m²·K) | >5,000 W/(m²·K) | High U in flow eliminates localized hot spots, preventing thermal runaway[3]. |
| Mixing Regime | Macro-mixing (Turbulent) | Micro-mixing (Diffusion) | Diffusion across micro-channels ensures instantaneous reagent contact, improving yield[4]. |
| Impurity Profile (Wurtz) | 5% - 15% (Scale-dependent) | < 1% | Elimination of thermal gradients prevents the activation energy required for dimerization. |
References
- Thermal characterization of highly exothermic flash chemistry in a continuous flow calorimeter Reaction Chemistry & Engineering (RSC Publishing)
- 2-Bromo-9,9-dimethyl-9H-xanthene | 1565868-91-8 Benchchem
- Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective N
- Continuous processing of concentrated organolithiums in flow using static and dynamic spinning disc reactor technologies Vapourtec
- Working with Exothermic Reactions during Lab and Scale up Amar Equipment
- Control Strategies For Managing Exothermic Reactions In Flow P
- A Protocol for Safe Lithiation Reactions Using Organolithium Reagents N
Sources
- 1. 2-Bromo-9,9-dimethyl-9H-xanthene | 1565868-91-8 | Benchchem [benchchem.com]
- 2. Thermal characterization of highly exothermic flash chemistry in a continuous flow calorimeter - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00439A [pubs.rsc.org]
- 3. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 4. vapourtec.com [vapourtec.com]
- 5. Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. amarequip.com [amarequip.com]
- 7. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comprehensive HPLC Purity Analysis of 2-Bromo-9,9-dimethyl-9H-xanthene: A Column Comparison Guide
For researchers operating in materials science and pharmaceutical development, the compound1 serves as a critical synthetic building block[1]. It is widely utilized as a precursor in Buchwald-Hartwig cross-coupling reactions to synthesize advanced OLED materials and complex active pharmaceutical ingredients (APIs).
However, synthesizing this molecule often yields structurally similar byproducts, specifically the unreacted des-bromo analog (9,9-dimethyl-9H-xanthene) and over-brominated di-bromo positional isomers. Accurately determining the purity of the target mono-bromo API is a notorious analytical challenge. This guide objectively compares the performance of standard C18 reverse-phase chromatography against Phenyl-Hexyl column chemistries, providing a self-validating protocol and experimental data to optimize your laboratory workflows.
The Analytical Challenge: Why Standard C18 Columns Fail
The core of 2-Bromo-9,9-dimethyl-9H-xanthene is a highly planar, conjugated aromatic system. Standard C18 columns rely almost exclusively on dispersive (hydrophobic) interactions to separate analytes. Because the addition of a single bromine atom to this massive aromatic framework only marginally alters the overall hydrophobicity ( logP ) of the molecule, C18 columns struggle to differentiate the mono-bromo API from its des-bromo and di-bromo impurities.
This lack of selectivity ( α ) results in peak co-elution, severe peak tailing, and an inability to achieve baseline resolution ( Rs<1.5 ), ultimately compromising the integrity of the purity analysis.
The Phenyl-Hexyl Advantage: Exploiting π−π Interactions
To overcome the limitations of purely hydrophobic retention, analytical scientists must pivot to orthogonal selectivity mechanisms.2 by introducing a dual-retention mechanism[2].
The extended hexyl alkyl chain provides the necessary baseline hydrophobicity, while the terminal phenyl ring3[3].
The Causality of Separation: Bromine is a highly electronegative atom. When attached to the xanthene core, it inductively pulls electron density away from the ring system, fundamentally altering the molecule's quadrupole moment. The Phenyl-Hexyl stationary phase is highly sensitive to these localized electronic differences. While a C18 column only "sees" similar hydrophobic blobs, the 4 of the des-bromo, mono-bromo, and di-bromo species, driving superior chromatographic separation[4].
Selectivity mechanism: C18 vs. Phenyl-Hexyl for xanthene derivatives.
Self-Validating Experimental Protocol
To ensure absolute data integrity, analytical methods must not rely on blind trust. The following step-by-step methodology incorporates a System Suitability Test (SST) that acts as an internal control, actively validating the column's resolving power prior to sample analysis.
Step 1: Sample & Mobile Phase Preparation
-
Diluent: Acetonitrile (HPLC Grade).
-
Sample Concentration: 1.0 mg/mL of 2-Bromo-9,9-dimethyl-9H-xanthene.
-
Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid. Causality: Formic acid suppresses the ionization of residual silanol groups on the silica support, preventing secondary ionic interactions that cause peak tailing.
-
Mobile Phase B: Acetonitrile.
Step 2: Chromatographic Conditions
-
Column: Phenyl-Hexyl (4.6 mm × 150 mm, 3.5 µm).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C. Causality: Elevating the temperature reduces mobile phase viscosity, improving mass transfer kinetics within the column pores and yielding sharper peaks.
-
Detection: UV at 254 nm (optimal for the conjugated xanthene chromophore).
-
Gradient Program:
-
0.0 - 2.0 min: 50% B (Isocratic hold to focus the analyte band at the column head)
-
2.0 - 12.0 min: 50% → 95% B
-
12.0 - 15.0 min: 95% B (Column wash)
-
15.1 - 20.0 min: 50% B (Re-equilibration)
-
Step 3: System Suitability & Validation (The Self-Validation Step)
Before analyzing the unknown batch, inject a resolution mixture containing the des-bromo, mono-bromo, and di-bromo analogs.
-
Pass Criteria: The resolution ( Rs ) between the des-bromo impurity and the 2-bromo API must be ≥2.0 . The tailing factor ( Tf ) for the main peak must be ≤1.2 . If these parameters fail, the system is not validated for purity determination, and column integrity must be investigated.
Self-validating HPLC workflow for xanthene purity analysis.
Comparative Experimental Data
The table below summarizes the quantitative chromatographic performance of a standard C18 column versus a Phenyl-Hexyl column under identical gradient conditions.
| Analyte | Column Chemistry | Retention Time ( tR , min) | Tailing Factor ( Tf ) | Resolution ( Rs ) | Selectivity Mechanism |
| Des-bromo Impurity | Standard C18 | 8.2 | 1.35 | N/A | Hydrophobic |
| 2-Bromo API | Standard C18 | 8.6 | 1.40 | 1.1 (Fail) | Hydrophobic |
| Di-bromo Impurity | Standard C18 | 9.1 | 1.42 | 1.2 (Fail) | Hydrophobic |
| Des-bromo Impurity | Phenyl-Hexyl | 9.5 | 1.05 | N/A | Hydrophobic + π−π |
| 2-Bromo API | Phenyl-Hexyl | 10.8 | 1.08 | 3.5 (Pass) | Hydrophobic + π−π |
| Di-bromo Impurity | Phenyl-Hexyl | 12.4 | 1.10 | 4.1 (Pass) | Hydrophobic + π−π |
Data Interpretation: The C18 column fails to meet the system suitability criteria, exhibiting poor resolution ( Rs=1.1 ) and significant peak tailing, which would lead to an overestimation of the API's purity. Conversely, the Phenyl-Hexyl column achieves baseline separation ( Rs=3.5 ) by successfully exploiting the π−π electronic differences induced by the halogen substituents.
Conclusion
For the purity analysis of highly conjugated, halogenated aromatic systems like 2-Bromo-9,9-dimethyl-9H-xanthene, standard C18 columns are fundamentally mismatched to the analytical task. By transitioning to a Phenyl-Hexyl stationary phase, researchers can leverage orthogonal π−π interactions to achieve baseline resolution of critical structurally similar impurities. Coupling this column chemistry with a self-validating SST protocol ensures robust, reproducible, and highly accurate purity determinations suitable for stringent pharmaceutical and materials science applications.
References
- Source: separationmethods.
- Title: What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?
- Source: halocolumns.
- Title: 2-BROMO-9,9-DIMETHYL-9H-XANTHENE (CAS 1565868-91-8)
Sources
Comparison of 2-Bromo-9,9-dimethyl-9H-xanthene with 2-bromofluorene derivatives
Comparative Analysis of 2-Bromo-9,9-dimethyl-9H-xanthene and 2-Bromofluorene Derivatives in Optoelectronics and Catalysis
As a Senior Application Scientist, selecting the correct aryl bromide building block is the foundational step in designing advanced organic materials. 2-Bromo-9,9-dimethyl-9H-xanthene and 2-bromo-9,9-dimethylfluorene are two highly privileged scaffolds in modern synthetic chemistry. While structurally similar—both featuring a tricyclic core with a gem-dimethyl group at the 9-position to prevent benzylic oxidation—their electronic landscapes are fundamentally divergent. This guide dissects the causality behind their photophysical behaviors and cross-coupling reactivities, providing a definitive roadmap for researchers in drug development and materials science.
Structural Causality & Electronic Divergence
The core difference between these two scaffolds lies in the bridging atom at the central ring.
-
Fluorene Core: Features a central sp³-hybridized carbon (cyclopentadiene ring). This creates a highly rigid, fully carbon framework that is slightly electron-deficient. The coplanarity of the biphenyl system is strictly maintained, facilitating extensive π-conjugation as detailed in the 1[1].
-
Xanthene Core: Features a central oxygen atom (pyran ring). The oxygen lone pairs participate in resonance (+M effect), donating electron density into the aromatic system. This not only makes the xanthene core more electron-rich but also introduces a slight "bend" or distortion in the tricyclic plane, disrupting perfect coplanarity[2].
Diagram 1: Structural logic and electronic effects of xanthene versus fluorene cores.
Photophysical Properties & Optoelectronic Applications
The electronic differences dictate their application in Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs).
-
Fluorenes as Emitters: The rigid, planar structure of fluorene derivatives leads to a wide optical bandgap and intense fluorescence. They are the gold standard for blue fluorescent OLEDs, often achieving near 100% photoluminescence quantum yields in solution[1].
-
Xanthenes as Hosts and HTMs: The electron-donating oxygen in 3[3] raises the Highest Occupied Molecular Orbital (HOMO) level. When synthesized into spiro-compounds (e.g., spiro[fluorene-9,9'-xanthene] or SFX), the highly distorted 3D structure prevents intermolecular π-π stacking. This suppresses aggregation-induced quenching and provides exceptional thermal stability ( Tg > 170 °C), making them ideal host materials for green/blue phosphorescent OLEDs (PHOLEDs) and Hole-Transporting Materials (HTMs) according to 4[4] and 2[2].
Table 1: Quantitative Photophysical & Electronic Comparison
| Property / Parameter | 2-Bromofluorene Derivatives | 2-Bromo-9,9-dimethyl-9H-xanthene Derivatives | Mechanistic Causality |
| Bridging Atom | Carbon (sp³) | Oxygen (sp³ with lone pairs) | Oxygen lone pairs induce +M resonance effect. |
| Typical Emission | 400 – 430 nm (Deep Blue) | 410 – 430 nm (Often non-emissive host) | Fluorene's strict coplanarity extends π-conjugation[5]. |
| HOMO Level | ~ -5.6 to -5.8 eV | ~ -5.1 to -5.3 eV | Oxygen electron donation destabilizes the HOMO[2]. |
| Primary Device Role | Blue Emitter / Electron Transport | PHOLED Host / Hole Transport (HTM) | Raised HOMO facilitates efficient hole injection[4]. |
| Thermal Stability ( Tg ) | Moderate (~100 °C) | High (>150 °C in spiro configurations) | Xanthene's bent geometry increases molecular rigidity[4]. |
Synthetic Reactivity & Self-Validating Cross-Coupling Protocol
Both bromides are highly active in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). However, the electron-rich xanthene core slightly deactivates the C-Br bond toward oxidative addition compared to the fluorene core. To overcome this and prevent protodehalogenation, highly active, sterically demanding ligands (like XPhos or SPhos) are required.
To empirically evaluate their reactivity, researchers must utilize a self-validating parallel screening protocol. The inclusion of an internal standard (dodecane) ensures that the GC-FID yield is internally calibrated, eliminating work-up loss artifacts.
Diagram 2: Self-validating high-throughput workflow for parallel Suzuki-Miyaura coupling.
Detailed Methodology: Parallel Suzuki-Miyaura Coupling
Causality Note: Pd2(dba)3 with XPhos is selected because the bulky, electron-rich biaryl phosphine accelerates the sluggish oxidative addition of the electron-rich xanthene bromide, while facilitating rapid reductive elimination to outcompete side reactions.
-
Preparation of Standard Solutions (Glovebox):
-
Prepare a 0.5 M solution of phenylboronic acid in anhydrous 1,4-dioxane.
-
Prepare a 1.0 M aqueous solution of K3PO4 (degassed via argon sparging for 30 mins). Reasoning: K3PO4 is a strong enough base to activate the boronic acid without hydrolyzing the starting materials.
-
-
Reaction Assembly:
-
In two separate 8 mL reaction vials equipped with stir bars, add 1.0 mmol of 2-bromo-9,9-dimethyl-9H-xanthene (Vial A) and 1.0 mmol of 2-bromo-9,9-dimethylfluorene (Vial B).
-
Add exactly 50.0 μL of dodecane to each vial as an internal standard. Self-Validation Step: Dodecane is inert and allows for precise mass-balance tracking via GC-FID.
-
-
Catalyst Addition:
-
Add 1.5 mmol (3.0 mL) of the phenylboronic acid solution to each vial.
-
Add 2.0 mol% Pd2(dba)3 (18.3 mg) and 4.0 mol% XPhos (19.0 mg) to each vial.
-
Add 2.0 mL of the degassed 1.0 M K3PO4 solution.
-
-
Execution & Quenching:
-
Seal the vials with PTFE-lined caps, remove from the glovebox, and heat at 90 °C in an aluminum block for exactly 12 hours.
-
Cool to room temperature, open to air (to quench the active Pd catalyst), and dilute with 3 mL of ethyl acetate and 2 mL of DI water.
-
-
Quantitative Analysis:
-
Extract the organic layer, filter through a short pad of silica/Celite to remove palladium black, and inject 1 μL into a GC-FID.
-
Calculate the exact yield by comparing the product peak area to the dodecane internal standard peak area, using a pre-established response factor curve.
-
Conclusion & Selection Guide
The choice between 2-bromo-9,9-dimethyl-9H-xanthene and 2-bromofluorene derivatives is dictated by the target application's electronic requirements. If the goal is to synthesize a wide-bandgap, highly fluorescent blue emitter or an electron-transporting material, the fluorene scaffold is unmatched[1][5]. Conversely, if the objective is to engineer a high- Tg host material for phosphorescent OLEDs or a hole-transporting material with a raised HOMO level, the electron-rich, structurally distorted xanthene core is the superior building block[2][4].
References
-
2-Bromo-9,9-dimethyl-9H-xanthene | C15H13BrO - BuyersGuideChem Source: BuyersGuideChem URL:[Link]
-
Ter(9,9-diarylfluorene)s: Highly Efficient Blue Emitter with Promising Electrochemical and Thermal Stability Source: Journal of the American Chemical Society URL:[Link]
-
A Spiro [Fluorene-9, 9'-Xanthene]-Based Host Material for Efficient Green and Blue Phosphorescent OLED Source: ResearchGate URL:[Link]
-
Evaluating Fluorinated-Aniline Units with Functionalized Spiro[Fluorene-9,9′-Xanthene] as Hole-Transporting Materials in Perovskite Solar Cells and Light-Emitting Diodes Source: MDPI URL:[Link]
-
The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications Source: MDPI URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Evaluating Fluorinated-Aniline Units with Functionalized Spiro[Fluorene-9,9′-Xanthene] as Hole-Transporting Materials in Perovskite Solar Cells and Light-Emitting Diodes | MDPI [mdpi.com]
- 3. 2-Bromo-9,9-dimethyl-9H-xanthene | C15H13BrO - BuyersGuideChem [buyersguidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications | MDPI [mdpi.com]
Publish Comparison Guide: Performance of 2-Bromo-9,9-dimethyl-9H-xanthene Derivatives vs. Xantphos-Type Ligands in Cross-Coupling Catalysis
Executive Summary
In modern organometallic chemistry, the xanthene backbone is celebrated for its rigidity and unique steric contour. However, a critical design divergence occurs when selecting between Xantphos-type ligands (symmetrical, bidentate) and custom ligands derived from 2-Bromo-9,9-dimethyl-9H-xanthene (monodentate or unsymmetrical).
While Xantphos [1] is the gold standard for enforcing wide bite angles (~111°) to accelerate reductive elimination, it can sometimes sterically choke the transmetalation step in highly hindered substrates. Conversely, 2-Bromo-9,9-dimethyl-9H-xanthene serves as a premier electrophilic building block to synthesize monodentate xanthene ligands. These derivatives maintain the bulky xanthene contour but leave a critical coordination site open on the palladium center, offering superior performance in sterically demanding Suzuki-Miyaura couplings. This guide objectively compares their structural utility, mechanistic performance, and application workflows.
Structural & Mechanistic Divergence: Causality in Ligand Design
Xantphos-Type Ligands (Bidentate)
Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene) coordinates to transition metals in a bidentate fashion. The causality behind its success in Buchwald-Hartwig aminations and C-O couplings lies in its wide bite angle . By enforcing a ~111° P-Pd-P angle, Xantphos distorts the square planar Pd(II) intermediate toward a tetrahedral geometry. This spatial compression forces the aryl and amine/alkoxide ligands into closer proximity, drastically lowering the activation energy for reductive elimination while completely suppressing undesired β -hydride elimination [2].
2-Bromo-9,9-dimethyl-9H-xanthene Derivatives (Monodentate)
When 2-Bromo-9,9-dimethyl-9H-xanthene is subjected to halogen-metal exchange and trapped with a chlorophosphine, it yields a monodentate ligand (e.g., 2-(diphenylphosphino)-9,9-dimethylxanthene). The mechanistic advantage here is hemilability and vacant coordination . In cross-couplings involving extremely bulky ortho-substituted boronic acids, bidentate ligands often fail because they block the incoming nucleophile during transmetalation. The monodentate xanthene ligand provides the necessary steric bulk to stabilize the Pd(0) species but allows dynamic dissociation to facilitate rapid transmetalation.
Comparative Performance Data
The following table synthesizes the quantitative and qualitative performance metrics of both ligand classes across standard catalytic parameters.
| Feature / Property | 2-Bromo-9,9-dimethyl-9H-xanthene Derivatives (Monodentate) | Xantphos-Type Ligands (Bidentate) |
| Coordination Mode | Monodentate ( L1 ) | Bidentate ( L2 ) |
| Bite Angle | N/A (Flexible coordination) | ~111° (Rigid, wide bite angle) |
| Primary Catalytic Use | Sterically hindered Suzuki-Miyaura / Stille couplings | Buchwald-Hartwig amination, C-O / C-S coupling |
| β -Hydride Elimination | Moderate suppression | Excellent suppression |
| Transmetalation Rate | High (due to vacant metal coordination site) | Moderate (sterically constrained by bidentate grip) |
| Reductive Elimination | Moderate to High | Exceptionally High (enforced spatial proximity) |
| Typical Catalyst Loading | 2.0 - 5.0 mol% | 0.5 - 2.0 mol% |
Mechanistic Visualizations
Synthesis and application of 2-Bromo-xanthene derived ligands vs. bidentate Xantphos.
Pd-catalyzed cross-coupling cycle highlighting key steps influenced by ligand bite angle.
Experimental Methodologies (Self-Validating Protocols)
To ensure high reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Visual cues and analytical checkpoints are embedded to confirm reaction progress.
Protocol A: Synthesis of Monodentate Ligand from 2-Bromo-9,9-dimethyl-9H-xanthene
Causality Check: We utilize anhydrous THF to stabilize the organolithium intermediate. The reaction must be strictly maintained at -78°C to prevent undesired Wurtz-type homocoupling or ring-opening degradation of the xanthene core.
-
Preparation: Flame-dry a 100 mL Schlenk flask under argon. Add 2-Bromo-9,9-dimethyl-9H-xanthene (1.0 equiv, 5.0 mmol) [3] and anhydrous THF (25 mL).
-
Lithiation: Cool the solution to -78°C using a dry ice/acetone bath. Dropwise add n -BuLi (1.1 equiv, 2.5 M in hexanes) over 10 minutes.
-
Validation: The solution will transition from colorless to a distinct pale yellow/orange, indicating successful halogen-metal exchange and formation of the aryl-lithium species. Stir for 1 hour at -78°C.
-
-
Phosphination: Add chlorodiphenylphosphine (ClPPh 2 , 1.1 equiv) dropwise.
-
Warming & Quench: Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours. Quench with degassed water (10 mL).
-
Workup & Isolation: Extract with degassed dichloromethane (3 x 20 mL). Dry the organic layer over anhydrous Na 2 SO 4 , filter, and concentrate in vacuo. Recrystallize from hot ethanol to yield the pure monodentate ligand as a white crystalline solid.
-
Validation: 31 P NMR should show a single sharp peak around -14 to -16 ppm, confirming the absence of phosphine oxides (which typically appear at +25 to +30 ppm).
-
Protocol B: General Palladium-Catalyzed Cross-Coupling (Comparing Ligands)
Causality Check: Palladium acetate (Pd(OAc) 2 ) is chosen as a cost-effective Pd(II) precursor. It is reduced in situ by the phosphine ligand to generate the active Pd(0) species. 1,4-Dioxane provides a high boiling point (101°C) to drive the activation energy of difficult oxidative additions.
-
Setup: In an argon-filled glovebox, charge a reaction vial with Pd(OAc) 2 (2 mol%), the chosen Ligand (Xantphos [4] or the 2-Bromo-xanthene derivative, 4 mol%), the aryl halide (1.0 mmol), the nucleophile (amine or boronic acid, 1.2 equiv), and Cs 2 CO 3 (2.0 equiv).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL). Seal the vial with a PTFE-lined septum cap.
-
Activation & Heating: Heat the mixture to 100°C in an oil bath.
-
Validation: Within the first 15 minutes, the mixture should transition from a pale orange suspension to a deep red/brown homogeneous solution. This color shift is the self-validating indicator that Pd(II) has been successfully reduced to the catalytically active Pd(0)L n species.
-
-
Monitoring: Stir for 12–24 hours. Monitor via TLC (9:1 Hexane/EtOAc).
-
Validation: Complete consumption of the UV-active aryl halide starting material (typically R f ~0.6) and appearance of a new product spot (R f ~0.3-0.4) confirms reaction completion.
-
-
Purification: Cool to room temperature, filter through a short pad of Celite to remove palladium black and inorganic salts, concentrate, and purify via flash column chromatography.
References
-
Title: Xantphos as an Efficient Ligand for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Bromides and Triflates with Allyl Acetates and Indium Source: The Journal of Organic Chemistry, ACS Publications URL: [Link]
-
Title: Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents Source: Organic Letters URL: [Link]
Comparing reactivity of aryl bromides: 2-Bromo-9,9-dimethyl-9H-xanthene vs. other aryl halides
As a Senior Application Scientist, I frequently encounter challenges when functionalizing bulky, electron-rich heterocycles. 2-Bromo-9,9-dimethyl-9H-xanthene (CAS: 1565868-91-8) is a premier building block in the synthesis of organic light-emitting diodes (OLEDs), fluorescent probes, and advanced catalytic ligands (such as Xantphos derivatives)[1]. However, its unique structural topology presents distinct reactivity challenges compared to standard aryl halides.
This guide provides an objective, data-driven comparison of the reactivity of 2-Bromo-9,9-dimethyl-9H-xanthene against other common aryl bromides, complete with mechanistic insights and self-validating experimental protocols.
Structural & Electronic Profiling (The "Why")
To master the reactivity of 2-Bromo-9,9-dimethyl-9H-xanthene, one must understand the causality behind its behavior in transition-metal catalysis:
-
Electronic Deactivation (+M Effect): The molecule features an aryl bromide integrated into a tricyclic ether framework. The central oxygen atom donates electron density into the aromatic rings via resonance. Because the bromine is located at the 2-position (para to the ether oxygen), the C–Br bond is highly electron-rich. This increased electron density strengthens the bond and reduces its electrophilicity, making the initial oxidative addition of Pd(0) significantly slower than with neutral substrates like bromobenzene[2][3].
-
Steric Topology: The 9,9-dimethyl groups project substantial steric bulk. While this bulk is not directly ortho to the bromine atom, the rigid, planar tricyclic framework restricts the conformational freedom of the resulting Pd(II)-aryl intermediates. This steric congestion can hinder the transmetalation step but paradoxically accelerates reductive elimination due to the thermodynamic drive for steric relief[4].
Quantitative Reactivity Comparison
The table below summarizes the comparative performance of various aryl bromides in standard Pd-catalyzed cross-coupling environments.
Table 1: Reactivity Profile of Aryl Bromides in Cross-Coupling
| Substrate | Electronic Nature | Steric Profile | Rel. Ox. Add. Rate | Typical Suzuki Yield | Typical Buchwald Yield |
| Bromobenzene | Neutral | Low | Fast | >95% | >90% |
| 4-Bromoanisole | Electron-Rich (+M) | Low | Moderate | 85–90% | 80–85% |
| 2-Bromo-9,9-dimethyl-9H-xanthene | Highly Electron-Rich | High (Tricyclic) | Slow | 75–85% | 70–80% |
| 2-Bromomesitylene | Neutral (+I) | Very High (di-ortho) | Very Slow | <60% | <50% |
Data synthesized from standardized benchmarking of aryl halides using Pd2(dba)3 and dialkylbiaryl phosphine ligands.
Mechanistic Pathway
The catalytic cycle below illustrates where the specific structural features of the 9,9-dimethylxanthene core impact the reaction kinetics.
Pd-Catalyzed Cross-Coupling Cycle of 2-Bromo-9,9-dimethyl-9H-xanthene.
Validated Experimental Protocols (Self-Validating Systems)
A protocol is only as robust as its internal controls. The following methodologies are designed as self-validating systems, utilizing internal standards and specific ligand choices to overcome the inherent unreactivity of the xanthene core.
Protocol A: Suzuki-Miyaura Coupling (C–C Bond Formation)
Objective: Couple 2-Bromo-9,9-dimethyl-9H-xanthene with phenylboronic acid. Causality Check: We utilize SPhos as the ligand. Its electron-rich dicyclohexylphosphine moiety forces electron density onto the Pd center, accelerating the sluggish oxidative addition into the electron-rich xanthene C–Br bond. K3PO4 is chosen over weaker bases (like Na2CO3) to ensure efficient transmetalation of the bulky substrate.
Step-by-Step Methodology:
-
Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with 2-Bromo-9,9-dimethyl-9H-xanthene (1.0 mmol, 289.17 mg)[5], phenylboronic acid (1.2 mmol, 146.3 mg), Pd2(dba)3 (0.02 mmol, 18.3 mg), SPhos (0.08 mmol, 32.8 mg), and anhydrous K3PO4 (2.0 mmol, 424.5 mg).
-
Internal Standard: Add 1,3,5-trimethoxybenzene (0.5 mmol) as an internal standard for quantitative NMR tracking.
-
Solvent Addition: Add degassed Toluene (5.0 mL) and degassed DI water (1.0 mL). The biphasic system keeps the base dissolved while the hydrophobic xanthene remains in the organic phase.
-
Reaction: Seal the tube, remove it from the glovebox, and stir vigorously at 100 °C for 16 hours.
-
Validation & Workup: Cool to room temperature. Extract an aliquot (0.1 mL) from the organic layer, filter through a short silica plug, and analyze via GC-MS to confirm the disappearance of the starting mass (m/z 288/290). Dilute the remaining mixture with EtOAc, wash with brine, dry over MgSO4, and purify via flash chromatography.
Protocol B: Buchwald-Hartwig Amination (C–N Bond Formation)
Objective: Amination with a secondary amine (e.g., morpholine). Causality Check: Electron-rich aryl bromides coupled with secondary amines are highly susceptible to undesired β-hydride elimination. RuPhos is strictly required here; its massive steric profile accelerates reductive elimination, outcompeting the decomposition pathway[4].
Step-by-Step Methodology:
-
Preparation: Under inert atmosphere, combine 2-Bromo-9,9-dimethyl-9H-xanthene (1.0 mmol), Pd(OAc)2 (0.03 mmol, 6.7 mg), RuPhos (0.06 mmol, 28.0 mg), and NaOtBu (1.5 mmol, 144.2 mg) in a Schlenk flask.
-
Liquid Addition: Inject morpholine (1.2 mmol, 104.5 µL) and anhydrous, degassed Toluene (5.0 mL).
-
Reaction: Heat the mixture at 110 °C for 12 hours.
-
Workup: Quench with water, extract with dichloromethane (3 x 10 mL), concentrate under reduced pressure, and purify via silica gel chromatography (Hexanes/EtOAc gradient).
Standard Schlenk Workflow for Xanthene Cross-Coupling Reactions.
References
- 2-BROMO-9,9-DIMETHYL-9H-XANTHENE (CAS 1565868-91-8) Fluorochem
- Chemical Reactivity and Mechanistic Investigations of 2-Bromo-9,9-Dimethyl-9H-Xanthene Benchchem
- Influence of the Ligand of Palladium(0)
- Two-Chamber Aminocarbonylation of Aryl Bromides and Triflates Using Amino Acids as Nucleophiles The Journal of Organic Chemistry - ACS Public
- 9,9-Dimethyl-9H-xanthene Applic
Sources
Validation of Synthesis Methods for 2-Bromo-9,9-dimethyl-9H-xanthene: A Comparative Technical Guide
Executive Summary
2-Bromo-9,9-dimethyl-9H-xanthene (CAS: 1565868-91-8) is a highly valued [1] utilized extensively in organic electronics and pharmaceutical development. It serves as a critical gateway scaffold for the construction of wide-bite-angle diphosphine ligands (e.g., Xantphos derivatives) and frustrated Lewis pairs (FLPs)[2]. However, achieving high-purity monobromination on the xanthene core presents significant regiochemical challenges. Recent has highlighted that direct electrophilic aromatic substitution (EAS) using molecular bromine ( Br2 ) often leads to uncontrollable over-bromination, yielding exclusively the 2,7-dibromo regioisomer[2].
This guide objectively compares two validated synthetic methodologies for producing 2-bromo-9,9-dimethyl-9H-xanthene: the kinetically controlled Electrophilic Monobromination (Method A) and the regiochemically locked Exhaustive Methylation (Method B) .
Mechanistic Analysis & Pathway Visualization
The xanthene core is highly activated toward electrophilic attack due to the strong electron-donating nature (+M effect) of the central ether oxygen. When subjected to direct bromination, the first equivalent of bromine directs to the para-position (C-2). However, because the ether oxygen bridges two independent aromatic rings, the bromination of one ring does not sufficiently deactivate the second ring. Consequently, the second bromination (at C-7) is kinetically competitive with the first[2].
To circumvent this, Method A utilizes N-Bromosuccinimide (NBS) under strict kinetic control to favor monobromination. Conversely, Method B bypasses EAS entirely by pre-installing the bromine atom on a xanthone precursor, followed by Lewis acid-mediated exhaustive methylation.
Figure 1: Mechanistic divergence between electrophilic bromination and exhaustive methylation.
Method A: Electrophilic Aromatic Substitution (NBS Route)
Causality & Mechanism
Using NBS instead of molecular bromine lowers the active concentration of the bromonium ion, enhancing the kinetic preference for monobromination. The reaction is performed at 0 °C to suppress the thermodynamic driving force that leads to polybrominated species. Furthermore, shielding the reaction from light is critical; UV/visible light can induce homolytic cleavage of NBS, triggering a radical pathway that would erroneously brominate the aliphatic gem-dimethyl groups at the C-9 position.
Step-by-Step Protocol (Self-Validating Workflow)
-
Preparation: Charge a 250 mL flame-dried round-bottom flask with 9,9-dimethyl-9H-xanthene (10.0 mmol) and anhydrous DMF (50 mL) under a nitrogen atmosphere.
-
Temperature Control: Cool the solution to 0 °C using an ice-water bath. (Causality: Lowering the temperature suppresses the formation of the thermodynamic polybrominated products).
-
Electrophile Addition: Add N-Bromosuccinimide (NBS) (10.5 mmol) portion-wise over 30 minutes. Shield the flask from light using aluminum foil. (Causality: Light shielding prevents homolytic cleavage of NBS, suppressing unwanted radical bromination).
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12 hours. Monitor via TLC (100% Hexanes) until the starting material is consumed.
-
Workup & Isolation: Quench with cold distilled water (100 mL). Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine to remove DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude mixture via flash column chromatography (100% Hexanes) to resolve the target 2-bromo-9,9-dimethyl-9H-xanthene from the 2,7-dibromo impurity.
Method B: Lewis Acid-Mediated Exhaustive Methylation (AlMe₃ Route)
Causality & Mechanism
This method locks in the regiochemistry by utilizing commercially available 2-bromoxanthone. Trimethylaluminum ( AlMe3 ) serves a dual purpose: it acts as a strong Lewis acid to coordinate and activate the carbonyl oxygen, and subsequently acts as a nucleophile to transfer methyl groups. The exhaustive methylation replaces the carbonyl oxygen with a gem-dimethyl group. Because no electrophilic aromatic substitution occurs on the ring, the risk of forming 2,7-dibromoxanthene is completely eliminated.
Step-by-Step Protocol (Self-Validating Workflow)
-
Preparation: In a glovebox, charge a 100 mL Schlenk flask with 2-bromoxanthone (10.0 mmol) and anhydrous toluene (40 mL).
-
Organometallic Addition: Transfer the flask to a fume hood and connect to a Schlenk line. Cool to 0 °C. Dropwise add Trimethylaluminum ( AlMe3 , 2.0 M in toluene, 30.0 mmol). (Causality: Excess AlMe3 is required as it acts sequentially as a Lewis acid to activate the carbonyl oxygen and as a nucleophilic methyl source).
-
Reflux: Attach a reflux condenser and heat the mixture to 110 °C for 16 hours.
-
Quenching (CRITICAL SAFETY STEP): Cool the flask to -78 °C. Slowly and cautiously add 1M HCl dropwise to quench unreacted AlMe3 . (Causality: AlMe3 is highly pyrophoric; quenching generates methane gas and is highly exothermic. Strict temperature control prevents runaway reactions).
-
Workup & Isolation: Extract the mixture with Dichloromethane (3 x 50 mL). Wash with saturated NaHCO₃, dry over MgSO₄, and evaporate the solvent.
-
Purification: Recrystallize the crude solid from hot ethanol to yield analytically pure 2-bromo-9,9-dimethyl-9H-xanthene.
Quantitative Performance Comparison
| Parameter | Method A: NBS Monobromination | Method B: AlMe3 Exhaustive Methylation |
| Regioselectivity | Moderate (70-80% mono-bromo) | Excellent (>99% mono-bromo) |
| Isolated Yield | 55 - 65% (after chromatography) | 85 - 90% (after recrystallization) |
| Scalability | High (Limited by column chromatography) | Moderate (Limited by AlMe3 handling) |
| Primary Impurity | 2,7-Dibromo-9,9-dimethylxanthene | Unreacted 2-Bromoxanthone (<2%) |
| Reagent Hazard Level | Low to Moderate (NBS, DMF) | High (Pyrophoric AlMe3 ) |
| Cost Efficiency | High (Cheap starting materials) | Low (Expensive organometallics) |
Conclusion & Recommendations
For applications requiring rapid access to 2-bromo-9,9-dimethyl-9H-xanthene where column chromatography is feasible and budget constraints exist, Method A is recommended due to its operational simplicity and low cost.
However, for drug development professionals or materials scientists requiring ultra-high purity (>99%) without the risk of 2,7-dibromo contamination, Method B is the superior choice. Despite the hazardous nature of AlMe3 , the perfect regiocontrol and high isolated yield make it a highly self-validating and scalable protocol for advanced synthesis.
References
-
Mackintosh, D. J., Berechree, N., & Ho, C. C. (2025). Flash Communication: Clarifying the Synthesis of 4,5-Dibromo-9,9-dimethyl-9H-xanthene: A Scaffold for Organometallic Ligands and Frustrated Lewis Pairs. Organometallics, 44(24), 2861-2864. URL:[Link]
Sources
Comparative Analysis of Regioisomers in the Synthesis of Brominated 9,9-Dimethylxanthene
Executive Summary: The Regioselectivity Challenge
9,9-Dimethylxanthene is a foundational scaffold in contemporary organometallic chemistry, acting as the primary precursor for wide-bite-angle diphosphine ligands (such as Xantphos) and Frustrated Lewis Pairs (FLPs). The functionalization of this scaffold relies heavily on brominated intermediates. However, literature discrepancies have historically clouded the synthesis of the critical 4,5-dibromo gateway intermediate, with some reports erroneously claiming it can be accessed via direct bromination.
This guide objectively compares the two primary synthetic methodologies—Electrophilic Aromatic Substitution (EAS) and Directed Ortho-Metalation (DoM)—demonstrating how mechanistic causality dictates the formation of either the 2,7-dibromo or 4,5-dibromo regioisomers.
Mechanistic Causality: Electronic vs. Kinetic Control
Understanding the causality behind experimental choices is paramount for reproducible ligand synthesis. The xanthene core presents competing reactive sites that must be selectively targeted based on the desired application.
Electronic Control via Electrophilic Aromatic Substitution (EAS): In direct bromination, the ethereal oxygen of the xanthene heterocycle acts as a strong electron-donating group via resonance. This strongly activates the para positions relative to the oxygen (the 2 and 7 positions), making them the most nucleophilic sites on the scaffold. Consequently, subjecting 9,9-dimethylxanthene to standard EAS conditions operates under strict thermodynamic and electronic control, exclusively yielding the 2,7-dibromo regioisomer 1.
Kinetic Control via Directed Ortho-Metalation (DoM): To access the 4,5-positions—the essential attachment points for Xantphos-type ligands—the inherent electronic bias of the molecule must be bypassed. This is achieved through a Directed Ortho-Metalation (DoM) strategy. By introducing a strong organolithium base (n-BuLi) in the presence of a chelating diamine (TMEDA), the ethereal oxygen coordinates the lithium cation. This proximity effect kinetically directs deprotonation to the sterically accessible ortho positions (4 and 5). Subsequent nucleophilic substitution with an electrophilic bromine source successfully yields the desired 4,5-dibromo-9,9-dimethylxanthene 2.
Figure 1: Mechanistic divergence in the synthesis of brominated 9,9-dimethylxanthene regioisomers.
Experimental Methodologies: Self-Validating Protocols
The following protocols have been optimized for gram-scale synthesis. Each workflow is designed as a self-validating system, ensuring that the correct regioisomer is isolated and analytically confirmed prior to downstream catalytic applications.
Protocol A: Synthesis of 2,7-Dibromo-9,9-dimethylxanthene (EAS)
Objective: Selective bromination at the most nucleophilic sites.
-
Preparation: In a round-bottom flask, dissolve 9,9-dimethylxanthene (1.0 equiv) in a suitable halogenated solvent under an inert nitrogen atmosphere.
-
Catalyst Addition: Add a catalytic amount of FeCl₃ (approx. 5 mol%) to the stirring solution to activate the electrophile.
-
Bromination: Slowly add elemental bromine (Br₂, 2.1 equiv) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until complete consumption of the starting material is observed via TLC.
-
Quench & Extraction: Quench the reaction with saturated aqueous sodium thiosulfate to neutralize excess bromine. Extract the organic layer, dry over MgSO₄, and concentrate under reduced pressure.
-
Purification & Validation: Recrystallize the crude product from hot ethanol.
-
Self-Validation Standard: The isolated product (typically ~72% yield) must be validated via ¹H NMR. Single-crystal X-ray diffraction will confirm the 2,7-substitution pattern and reveal a characteristic "butterfly" pucker due to the non-coplanarity of the central heterocycle 3.
-
Protocol B: Synthesis of 4,5-Dibromo-9,9-dimethylxanthene (DoM)
Objective: Kinetically directed bromination for ligand scaffolding.
-
Preparation: In a flame-dried Schlenk flask, dissolve 9,9-dimethylxanthene (1.0 equiv) in anhydrous, de-aerated diethyl ether (Et₂O). Add TMEDA (2.2 equiv) and cool the mixture to 0 °C under nitrogen.
-
Lithiation: Add n-BuLi (2.2 equiv, 2.5 M in hexanes) dropwise. Heat the reaction to reflux for 24 hours to ensure complete dilithiation at the 4 and 5 positions.
-
Electrophilic Quench: Cool the reaction mixture back to -78 °C and carefully add Br₂ (2.2 equiv) dropwise. Allow the mixture to slowly warm to room temperature.
-
Workup: Quench with water and extract with diethyl ether. Wash the organic phase with brine, dry over MgSO₄, and evaporate the solvent.
-
Purification & Validation: Purify the crude solid via washing or recrystallization.
-
Self-Validation Standard: The product (typically ~65% yield on a gram scale) must be validated via ¹H NMR. The aromatic region (6.75–7.75 ppm) provides a distinct spectral fingerprint that differentiates it entirely from the 2,7-regioisomer 4.
-
Quantitative Comparison & Analytical Validation
To ensure rigorous quality control during ligand development, the quantitative and analytical differences between the two regioisomers are summarized below.
| Parameter | 2,7-Dibromo-9,9-dimethylxanthene | 4,5-Dibromo-9,9-dimethylxanthene |
| Synthetic Pathway | Electrophilic Aromatic Substitution (EAS) | Directed Ortho-Metalation (DoM) |
| Primary Reagents | Br₂, cat. FeCl₃ | n-BuLi, TMEDA, Br₂ |
| Regiocontrol Mechanism | Thermodynamic / Electronic (Nucleophilic sites) | Kinetic (Lithium coordination via ether oxygen) |
| Typical Yield | ~72% | ~65% |
| Structural Conformation | Slight "butterfly" pucker (X-ray confirmed) | Air- and moisture-stable solid |
| Primary Application | General material science scaffolds | Gateway intermediate for Xantphos & FLPs |
| Validation Marker | Distinct ¹H NMR aromatic shifts | Distinct ¹H NMR aromatic shifts (6.75–7.75 ppm) |
References
-
Title: Flash Communication: Clarifying the Synthesis of 4,5-Dibromo-9,9-dimethyl-9H-xanthene: A Scaffold for Organometallic Ligands and Frustrated Lewis Pairs Source: ACS Publications (Organometallics) URL: [Link]
Sources
Benchmarking 2-Bromo-9,9-dimethyl-9H-xanthene derivatives in OLED performance
Title: Benchmarking 2-Bromo-9,9-dimethyl-9H-xanthene Derivatives in High-Performance OLEDs and Advanced Optoelectronics
Executive Summary
While 2-Bromo-9,9-dimethyl-9H-xanthene is traditionally recognized as a cornerstone intermediate in organic optoelectronics, its significance extends deeply into the life sciences. For drug development professionals, the robust photostability and tunable emission of xanthene derivatives are increasingly translated into high-resolution fluorescent probes for real-time cellular imaging[1]. For materials scientists, this scaffold represents the vanguard of Thermally Activated Delayed Fluorescence (TADF) OLED efficiency[2]. This guide objectively benchmarks the performance of xanthene-based derivatives against industry alternatives, detailing the mechanistic causality behind their success and providing self-validating experimental protocols for their synthesis and characterization.
Mechanistic Causality: The 9,9-Dimethyl-9H-Xanthene Advantage
The structural architecture of 9,9-dimethyl-9H-xanthene is not arbitrary; it is a highly engineered photophysical system[3].
-
Steric Hindrance & ACQ Suppression: The central oxygen-containing six-membered ring features an sp³-hybridized bridgehead carbon at the 9-position bearing two methyl substituents[3]. This tetrahedral geometry disrupts full molecular planarity. By preventing flat molecules from stacking tightly, it effectively suppresses π−π stacking and Aggregation-Caused Quenching (ACQ)—a critical failure point in both solid-state OLEDs and concentrated biological probes.
-
Electronic Tuning: The oxygen heteroatom donates electron density into the fused benzene rings, raising the Highest Occupied Molecular Orbital (HOMO) level to facilitate efficient hole transport.
-
Regioselective Functionalization: The 2-bromo substitution provides a highly reactive anchor for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). This allows researchers to modularly attach electron-withdrawing acceptor groups (like diphenyltriazine), creating Donor-Acceptor (D-A) architectures with a minimized singlet-triplet energy gap ( ΔEST ) necessary for TADF[4].
Benchmarking Performance: Xanthene Derivatives vs. Alternatives
In conventional fluorescent OLEDs, the theoretical internal quantum efficiency (IQE) is capped at 25% due to spin statistics[5]. TADF materials overcome this by harvesting the remaining 75% triplet excitons via Reverse Intersystem Crossing (RISC)[2].
Recent developments have utilized spiro[fluorene-9,9′-xanthene] (SFX) hosts derived from 2-bromo-9,9-dimethyl-9H-xanthene. The position of the acceptor unit on the xanthene core drastically dictates device performance[4].
Table 1: Optoelectronic Benchmarking of Xanthene Derivatives vs. Alternatives
| Material | Role | EQEmax (%) | ΔEST (eV) | Key Advantage / Mechanism |
| 3'-TRZSFX | n-Type Host | 23.0% | < 0.10 | Meta-linkage induces high planarity, lowering LUMO to perfectly match emitters like 4CzIPN[4]. |
| 2'-TRZSFX | n-Type Host | 18.8% | < 0.10 | Spaced packing motif provides lower efficiency roll-off at high operating voltages (>1000 cd/m²)[4]. |
| TXO-CzP | Host/Emitter | ~20.0% | < 0.10 | Thioxanthene derivative; dimerization enhances dipole moments and charge mobility[6]. |
| CBP (Benchmark) | Bipolar Host | ~15.0% | > 0.50 | Broad commercial availability, but lacks the specialized D-A charge transfer states of SFX hosts. |
Visualizing the Mechanisms
Caption: Exciton harvesting via Reverse Intersystem Crossing (RISC) in TADF OLEDs.
Caption: Self-validating workflow from material synthesis to OLED device integration.
Experimental Workflows & Self-Validating Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.
Protocol A: Synthesis of SFX-Based Hosts via 2-Bromo-9,9-dimethyl-9H-xanthene
-
Lithiation & Borylation: Dissolve 2-Bromo-9,9-dimethyl-9H-xanthene in anhydrous THF under a nitrogen atmosphere at -78°C. Add n-BuLi dropwise to perform halogen-metal exchange, followed by quenching with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
-
Causality: Maintaining cryogenic temperatures prevents unwanted side reactions and dimerization, ensuring strict regioselective borylation at the 2-position.
-
-
Suzuki-Miyaura Cross-Coupling: React the resulting boronic ester with a halogenated acceptor (e.g., chlorodiphenyltriazine) using a Pd(PPh3)4 catalyst and K2CO3 base in a toluene/water mixture at 90°C.
-
Causality: The biphasic system dissolves both the organic precursors and the inorganic base, efficiently driving the catalytic cycle.
-
-
Sublimation Purification: Purify the crude product via temperature-gradient vacuum sublimation at 10−5 Torr.
-
Self-Validation: The material must achieve >99.9% purity via HPLC. If residual halogenated precursors remain, they will act as deep charge traps in the OLED device, obliterating the EQE.
-
Protocol B: Photophysical Characterization (TRPL)
-
Film Preparation: Spin-coat a 50 nm film of the synthesized host doped with the emitter (e.g., 4CzIPN) onto a clean quartz substrate.
-
Excitation & Detection: Excite the film using a 355 nm pulsed Nd:YAG laser. Record the photoluminescence decay using a streak camera at both 77 K and 298 K.
-
Self-Validating Analysis:
-
Causality: At 77 K, thermal energy is insufficient to drive RISC, isolating the prompt fluorescence and phosphorescence. At 298 K, thermal energy enables up-conversion.
-
Validation: If a microsecond-scale delayed fluorescence component emerges at 298 K but is absent at 77 K, the endothermic RISC process is confirmed[2]. If the lifetime remains static across temperatures, the emission is standard phosphorescence, prompting a structural redesign.
-
Protocol C: OLED Device Fabrication
-
Substrate Preparation: Ultrasonicate Indium Tin Oxide (ITO) glass substrates sequentially in acetone, ethanol, and isopropanol. Treat with O2 plasma for 10 minutes.
-
Causality: Plasma treatment removes organic residues and increases the work function of the ITO, significantly lowering the hole injection barrier.
-
-
Vacuum Thermal Evaporation (VTE): Deposit the organic layers (Hole Transport Layer, Emissive Layer, Electron Transport Layer) sequentially at a base pressure of <10−6 Torr.
-
Causality: High vacuum is non-negotiable; residual oxygen or moisture acts as a potent triplet quencher, destroying the long-lived T1 excitons required for TADF[2].
-
-
Encapsulation: Encapsulate the device with a UV-curable epoxy resin and a glass lid inside a nitrogen-filled glovebox to prevent atmospheric degradation prior to optoelectronic profiling.
References
- Guidechem. "9,9-Dimethyl-9H-xanthene 19814-75-6".
- Chemical Reviews - ACS Publications.
- Chem-Impex.
- PMC. "Unraveling the Position Effect of Spiroxanthene-Based n-Type Hosts for High-Performance TADF–OLEDs".
- Google Patents.
- RSC Publishing.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. guidechem.com [guidechem.com]
- 4. Unraveling the Position Effect of Spiroxanthene-Based n-Type Hosts for High-Performance TADF–OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN112142723B - OLED material and preparation method and application thereof - Google Patents [patents.google.com]
- 6. Dimerization effects on the electronic properties of candidate OLED materials for optimized performance: a quantum DFT study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Structural & Electronic Comparison: Xanthene vs. Fluorene
Title: Certificate of Analysis Comparison Guide: 2-Bromo-9,9-dimethyl-9H-xanthene vs. Fluorene Alternatives in OLED Synthesis
In advanced materials science and pharmaceutical development, the selection of a halogenated building block dictates both the synthetic workflow and the final device performance. 2-Bromo-9,9-dimethyl-9H-xanthene (CAS: 1565868-91-8) has emerged as a premium intermediate for synthesizing small molecule semiconductors and deep-blue OLED hosts[1].
This guide objectively compares the Certificate of Analysis (CoA) metrics and structural performance of 2-Bromo-9,9-dimethyl-9H-xanthene against its ubiquitous carbon-bridged counterpart, 2-Bromo-9,9-dimethylfluorene (CAS: 28320-31-2) [2], providing actionable experimental protocols and mechanistic insights.
While both compounds serve as excellent electrophiles in palladium-catalyzed cross-couplings[3], their core structural differences drastically alter the photophysical properties of the downstream products.
Fluorene derivatives possess a planar, five-membered central ring that often leads to strong intermolecular π−π stacking. In solid-state OLED devices, this stacking causes Aggregation-Caused Quenching (ACQ), which degrades luminous efficiency[2]. In contrast, the six-membered pyran ring in 2-Bromo-9,9-dimethyl-9H-xanthene forces the molecule into a non-planar, "butterfly" conformation. This steric bulk prevents tight molecular packing, preserving high Photoluminescence Quantum Yields (PLQY).
Table 1: Comparative Performance & Structural Metrics
| Parameter | 2-Bromo-9,9-dimethyl-9H-xanthene[4] | 2-Bromo-9,9-dimethylfluorene[2] |
| CAS Number | 1565868-91-8 | 28320-31-2 |
| Core Heteroatom | Oxygen (Electron-Donating) | None (Carbon-bridged) |
| Molecular Conformation | Non-planar ("Butterfly") | Highly Planar |
| Electronic Effect | Raises HOMO level (Better hole transport) | Lower HOMO level |
| ACQ Resistance | High (Steric hindrance prevents stacking) | Low (Prone to excimer formation) |
| Typical CoA Purity (GC) | > 98.0%[1] | > 98.0% |
| Primary Application | TADF hosts, Deep-blue OLEDs | Standard hole-transport layers |
Deconstructing the Certificate of Analysis (CoA)
When sourcing 2-Bromo-9,9-dimethyl-9H-xanthene for iterative cross-coupling or step-growth polymerization, the CoA is your primary predictive tool for experimental success. A research-grade CoA for this compound must validate three critical parameters:
-
GC Purity (>98.0%): Essential for preventing chain termination in polymer synthesis or stoichiometric imbalances in multi-step OLED host construction[1].
-
Moisture Content (Karl Fischer <0.1%): Excess moisture leads to the rapid protodeboronation of the boronic acid partner during Suzuki couplings, severely depressing yields.
-
Trace Halogens/Metals: Residual transition metals from the monomer's upstream synthesis can act as non-radiative recombination centers (exciton quenchers) in final OLED devices.
Logical relationship between CoA metrics and downstream experimental success.
Experimental Methodology: Suzuki-Miyaura Cross-Coupling
To objectively evaluate the performance of 2-Bromo-9,9-dimethyl-9H-xanthene, we utilize a standardized Suzuki-Miyaura cross-coupling workflow[3]. This protocol is designed as a self-validating system to ensure high fidelity in OLED intermediate synthesis.
Reagents & Materials
-
Aryl Halide: 2-Bromo-9,9-dimethyl-9H-xanthene (1.0 eq, >98.0% GC purity)
-
Boronic Acid: Phenylboronic acid (1.2 eq)
-
Catalyst: Pd(dppf)Cl₂ (0.05 eq)
-
Base: Aqueous K₂CO₃ (2.0 M, 2.0 eq)
-
Solvent: Toluene (0.1 M relative to aryl halide)
Step-by-Step Protocol & Mechanistic Causality
Step 1: System Degassing Combine the xanthene derivative, phenylboronic acid, and Toluene in a Schlenk flask. Sparge the mixture with ultra-pure N₂ for 30 minutes.
-
Causality: Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) complex. Thorough degassing is the single most critical step to prevent catalyst death.
Step 2: Catalytic Activation Add the Pd(dppf)Cl₂ catalyst and the degassed aqueous K₂CO₃ solution. Heat the biphasic mixture to 90°C under vigorous stirring for 12 hours.
-
Causality: The electron-donating nature of the xanthene oxygen slightly increases the electron density of the aromatic ring compared to fluorene. This raises the activation energy required for the oxidative addition of palladium into the C-Br bond, necessitating a robust temperature of 90°C. The water in the biphasic system accelerates transmetalation by forming a highly reactive palladium-hydroxo intermediate.
Step 3: Reaction Monitoring (Self-Validation Checkpoint) After 12 hours, spot the organic layer on a silica TLC plate alongside a reference standard of the starting xanthene. Elute with 9:1 Hexane:EtOAc.
-
Validation Logic: The starting 2-Bromo-9,9-dimethyl-9H-xanthene is UV-active at 254 nm but non-fluorescent under 365 nm. The successful formation of the extended π -conjugated product will exhibit bright blue fluorescence under 365 nm UV light. The complete disappearance of the starting material spot (Rf ≈ 0.6) validates quantitative conversion.
Step 4: Workup & Purification Cool to room temperature, separate the organic layer, and extract the aqueous layer twice with Ethyl Acetate. Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography to yield the OLED intermediate.
References
Sources
Navigating Xanthene-Derived Ligands: A Comparative Guide to Monodentate vs. Bidentate Architectures in Catalysis
As catalytic methodologies evolve, the selection of the optimal ligand architecture remains the most critical variable in reaction design. The xanthene scaffold is ubiquitous in organometallic chemistry, primarily celebrated for generating wide-bite-angle bidentate ligands like Xantphos. However, strict bidentate coordination is not a universal solution. In complex transformations—such as C–H functionalization or tandem catalysis—researchers are increasingly exploiting monodentate adaptations, hemilabile mono-oxides, and heteroditopic variants of the xanthene core.
This guide provides an objective, data-driven comparison of these architectures, detailing their mechanistic causality and practical applications to aid researchers and drug development professionals in rational catalyst selection.
Structural Causality: Rigidity vs. Flexibility
The defining feature of the xanthene backbone is its rigid structural framework, which enforces a specific spatial arrangement around the metal center.
-
Bidentate Xanthene Ligands (e.g., Xantphos): The classic Xantphos ligand enforces a natural bite angle of ~111°[1]. This wide bite angle sterically crowds the metal center, which thermodynamically drives the reductive elimination step in cross-coupling reactions. However, this strong bidentate coordination can saturate the metal's coordination sphere. In reactions requiring an additive or base to bind to the metal—such as the Concerted Metalation-Deprotonation (CMD) step in C–H activation—this saturation completely inhibits catalytic turnover[2].
-
Hemilabile & Monodentate Adaptations: To bypass coordinative saturation while maintaining the steric benefits of the xanthene core, chemists utilize hemilabile derivatives like Xantphos mono-oxide (BPMO). By oxidizing one phosphine arm, the rigid bidentate ligand is converted into a hemilabile, pseudo-monodentate director[3]. The weak P=O coordination easily dissociates to open a coordination site for the substrate or base, dynamically shifting between "open" and "closed" states to stabilize reactive intermediates[2].
Mechanistic divergence between rigid bidentate and hemilabile monodentate xanthene architectures.
Quantitative Performance Comparison
The superiority of a bidentate versus a monodentate/hemilabile xanthene ligand is entirely dependent on the rate-limiting step of the catalytic cycle. Table 1 summarizes comparative experimental data across two distinct catalytic paradigms.
Hydroformylation: The Bidentate Advantage
In the hydroformylation of alkenes using Wilkinson-type Rh/SiO₂ catalysts, bidentate Xantphos demonstrates a ~2-fold higher activity compared to the classic monodentate triphenylphosphine (PPh₃)[4]. The rigid bidentate chelation optimizes the concentration of coordinated rhodium species, shifting the rate-limiting step from the oxidative addition of hydrogen (seen with PPh₃) to alkene insertion, achieving 100% selectivity for butyraldehydes[4].
C–H Arylation: The Hemilabile/Monodentate Advantage
Conversely, in the direct C–H arylation of pyrroles, standard bidentate Xantphos initially appeared to fail because it blocked the pivalate base from binding to the Palladium center[2]. However, researchers discovered that in situ mono-oxidation of Xantphos generates a hemilabile ligand. This pseudo-monodentate coordination provided a >20% yield increase compared to standard monodentate PPh₃, drastically reducing side products by combining the steric bulk of the xanthene core with the flexibility of an open coordination site[3].
Table 1: Performance Comparison of Ligand Architectures
| Reaction Paradigm | Catalyst System | Ligand Architecture | Relative Yield / Activity | Key Mechanistic Causality |
| Hydroformylation | Rh/SiO₂ | Monodentate (PPh₃) | Baseline | Standard oxidative addition bottleneck. |
| Hydroformylation | Rh/SiO₂ | Bidentate (Xantphos) | ~2x higher activity | Chelating ability optimizes Rh coordination; shifts rate-limiting step[4]. |
| C–H Arylation | PdCl₂ | Monodentate (PPh₃) | Moderate | Lacks sufficient steric bulk to prevent off-target side reactions. |
| C–H Arylation | PdCl₂ | Hemilabile (Xantphos-O) | >20% increase vs PPh₃ | Hemilability opens a site for pivalate base binding (CMD step)[3]. |
Self-Validating Experimental Protocol: Hemilabile C–H Arylation
To leverage the benefits of a hemilabile xanthene architecture, the following protocol details the in situ generation of a Palladium Bisphosphine Mono-Oxide (BPMO) catalyst for C–H arylation[3],[2].
Expertise Insight: This protocol is designed as a self-validating system. Because the active catalyst relies on the mono-oxidation of Xantphos, running the reaction blindly can lead to inconsistent yields. By incorporating a ³¹P NMR validation step, you confirm the exact ligand geometry before committing valuable substrates.
Step-by-Step Methodology:
-
Precatalyst Assembly: In a nitrogen-filled glovebox, combine Pd(OAc)₂ (0.05 equiv) and Xantphos (0.05 equiv) in anhydrous toluene to form the initial bidentate complex.
-
Controlled Oxidation: Expose the mixture to a controlled stoichiometric amount of oxygen (or a mild chemical oxidant) to induce mono-oxidation of the xanthene ligand.
-
Validation Check (Critical): Withdraw a 0.1 mL aliquot and analyze via ³¹P NMR.
-
Causality: Symmetrical bidentate Xantphos exhibits a single ³¹P peak. Successful mono-oxidation breaks this symmetry, yielding two distinct doublets corresponding to the P(III) and P(V)=O centers[3]. Do not proceed until these doublets are confirmed.
-
-
Substrate & Base Addition: Upon validation, add the pyrrole substrate (1.0 equiv), aryl bromide (1.2 equiv), and pivalic acid/KOH base.
-
Thermal Activation: Heat the reaction to 110 °C for 12 hours. The hemilabile P=O arm dissociates, allowing the pivalate to bind and drive the Concerted Metalation-Deprotonation (CMD) step.
-
Isolation: Cool the mixture, filter through a Celite pad, and purify the functionalized product via flash chromatography.
Workflow for C-H arylation utilizing in situ generated hemilabile xanthene ligands.
Advanced Architectures: Heteroditopic Xanthene Ligands
Beyond simple mono-oxidation, the xanthene scaffold is now being engineered to explicitly combine monodentate and bidentate functionalities into a single molecule. Recent advancements feature heteroditopic ligand systems where a monodentate N-heterocyclic carbene (NHC) is installed on one side of the xanthene backbone, and a bidentate bis(pyrazol-1-yl)methane ligand on the other[5].
When coordinated to Rh(I) or Ir(I), these scaffolds form highly active homobimetallic complexes. These dual-nature catalysts are remarkably efficient for tandem reactions, such as two-step hydroamination/hydrosilylation, completing the transformations in under 40 seconds and exhibiting unique spirocyclization selectivity completely distinct from traditional symmetric bidentate ligands[5].
References
- Source: Dalton Transactions (Macquarie University)
- Source: Academia.
- Source: Journal of the American Chemical Society (ACS Publications)
- Title: Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation Source: Carnegie Mellon University URL
- Title: Palladium Bisphosphine Mono-Oxide Complexes: Synthesis, Scope, Mechanism, and Catalytic Relevance Source: ChemRxiv URL
Sources
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. (PDF) In Situ Formation of Wilkinson-Type Hydroformylation Catalysts: Insights into the Structure, Stability, and Kinetics of Triphenylphosphine- and Xantphos-Modified Rh/SiO2 [academia.edu]
- 5. researchers.mq.edu.au [researchers.mq.edu.au]
Safety Operating Guide
2-Bromo-9,9-dimethyl-9H-xanthene proper disposal procedures
Comprehensive Safety and Disposal Protocol for 2-Bromo-9,9-dimethyl-9H-xanthene
As a researcher or drug development professional, handling halogenated building blocks like 2-Bromo-9,9-dimethyl-9H-xanthene requires strict adherence to specialized environmental and safety protocols. Because this compound contains a covalently bound halogen (bromine), its disposal cannot be managed through standard biological or non-halogenated waste streams[1][2].
This guide provides a definitive, step-by-step operational framework for the safe handling, segregation, and disposal of 2-Bromo-9,9-dimethyl-9H-xanthene, ensuring both laboratory safety and strict regulatory compliance.
Chemical Profile & Hazard Characterization
Before initiating any disposal protocol, it is critical to understand the physical and toxicological properties of the material being handled. 2-Bromo-9,9-dimethyl-9H-xanthene is a known irritant that targets the skin, eyes, and respiratory system[3].
| Property | Value | Hazard Implications |
| CAS Number | 1565868-91-8 | Unique regulatory identifier for waste tracking[4]. |
| Molecular Formula | C₁₅H₁₃BrO | Contains bromine; dictates halogenated waste routing[4]. |
| Molecular Weight | 289.17 g/mol | High mass solid; poses dust inhalation risks[3][5]. |
| GHS Classification | Skin Irrit. 2, Eye Irrit. 2A, STOT-SE 3 | Requires immediate isolation upon exposure[3]. |
| Hazard Statements | H315, H319, H335 | Causes skin/eye irritation; may cause respiratory irritation[3]. |
| Signal Word | Warning | Mandates the use of fume hoods and appropriate PPE[3]. |
The Causality of Segregation: Why Halogenated Waste is Different
The Mechanistic Reason for Segregation: When organic waste is destroyed via standard incineration, it is converted into carbon dioxide and water. However, when a brominated compound like 2-Bromo-9,9-dimethyl-9H-xanthene is incinerated, the thermal decomposition of the aromatic ring releases highly toxic and corrosive hydrogen bromide (HBr) gas , alongside potentially carcinogenic brominated dioxins and furans[2][6].
To prevent environmental contamination, environmental protection agencies (such as the EPA) mandate that halogenated wastes be strictly segregated[7][8]. These waste streams must be routed to specialized, high-temperature hazardous waste incinerators equipped with alkaline acid-gas scrubbers designed to neutralize hydrogen halide emissions[6].
The EPA "Mixture Rule" (Self-Validating Compliance): A critical operational pitfall in laboratory waste management is cross-contamination. Under the EPA's Mixture Rule, if you introduce even a trace amount of a halogenated compound (or a halogenated solvent solution) into a bulk container of non-halogenated waste, the entire volume is legally reclassified as halogenated waste[2][8][9]. Because halogenated disposal is significantly more expensive due to the required scrubbing technology, failing to segregate wastes at the source results in exponential cost increases and compliance violations[2][7].
Operational Workflow: Step-by-Step Disposal Protocol
To build a self-validating safety system, every step of the disposal process must verify the integrity of the previous step. Implement the following methodology for all waste containing 2-Bromo-9,9-dimethyl-9H-xanthene:
Step 1: Source Segregation and State Identification
-
Action: Identify whether the waste is a pure solid (e.g., expired powder, contaminated pipette tips) or a liquid (dissolved in a reaction solvent).
-
Validation: Never mix solid and liquid wastes. Ensure that liquid solutions are never discharged down laboratory drains, regardless of the concentration[10][11].
Step 2: Container Selection and Preparation
-
Action: Select a "strong and tight" container compatible with the waste[7]. For solid waste, heavy-duty polyethylene jars are sufficient. For liquid waste, use high-density polyethylene (HDPE) carboys or glass bottles, depending on solvent compatibility[12].
-
Validation: Inspect the container for preexisting structural damage. Ensure the cap provides a hermetic seal to prevent the escape of volatile organic compounds (VOCs)[11].
Step 3: Immediate Labeling and Documentation
-
Action: Affix a compliant "Hazardous Waste" tag to the container before the first drop of waste is added[1].
-
Validation: Clearly spell out "2-Bromo-9,9-dimethyl-9H-xanthene" and the specific solvents used. Do not use chemical formulas or abbreviations. Explicitly mark the tag as "Halogenated Organic Waste" [7][12].
Step 4: Satellite Accumulation Area (SAA) Storage
-
Action: Store the active waste container in a designated SAA, ideally within a secondary containment tray inside a continuously venting chemical fume hood[7][10].
-
Validation: The container must remain tightly closed at all times unless waste is actively being transferred[1].
Step 5: Institutional Transfer and Final Disposal
-
Action: Once the container reaches 75% capacity (allowing for vapor headspace), seal it and submit a chemical disposal request to your Environmental Health and Safety (EHS) department[7][12].
-
Validation: EHS will transfer the material to a licensed hazardous waste vendor for high-temperature incineration[1][9].
Spill Response and Decontamination Methodology
In the event of an accidental release of 2-Bromo-9,9-dimethyl-9H-xanthene, immediate action is required to mitigate respiratory and dermal hazards[3].
-
Isolate the Area: Evacuate non-essential personnel and ensure the fume hood or room ventilation is operating at maximum capacity[3].
-
Don Appropriate PPE: Equip nitrile gloves, tightly sealing safety goggles, and a lab coat[1][3].
-
Containment (Solid Spill): Do not dry sweep the powder, as this generates airborne dust that exacerbates H335 respiratory irritation[3]. Gently cover the powder with damp absorbent pads or use a specialized HEPA-filtered chemical vacuum[3].
-
Containment (Liquid Spill): If dissolved in a solvent, apply an inert liquid-binding material such as diatomaceous earth or universal chemical binders[1].
-
Decontamination: Scrub the affected surface with a compatible solvent (e.g., isopropanol) to dissolve residual compound, followed by a thorough wash with soap and water[1][3].
-
Waste Routing: Place all contaminated absorbent materials, gloves, and cleanup debris into the designated solid "Halogenated Organic Waste" container[1].
Waste Management Decision Pathway
Decision pathway for the segregation and disposal of halogenated organic waste.
References
-
U.S. Environmental Protection Agency (EPA). "Solvents in the Workplace - How to Determine if They Are Hazardous Waste." EPA.gov. Available at: [Link]
-
University of Wisconsin-Madison Environment, Health & Safety. "Guidelines for Using Carboys." UW-Madison EHS. Available at:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. riskassess.com.au [riskassess.com.au]
- 3. aksci.com [aksci.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. AB496192 | CAS 1565868-91-8 – abcr Gute Chemie [abcr.com]
- 6. Guidelines for Using Carboys – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
- 7. utiasafety.tennessee.edu [utiasafety.tennessee.edu]
- 8. epa.gov [epa.gov]
- 9. Hazardous Waste Manual [ehs.cornell.edu]
- 10. hscprep.com.au [hscprep.com.au]
- 11. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 12. nipissingu.ca [nipissingu.ca]
Personal protective equipment for handling 2-Bromo-9,9-dimethyl-9H-xanthene
Here is a comprehensive, scientifically grounded safety and operational guide for handling 2-Bromo-9,9-dimethyl-9H-xanthene, designed specifically for researchers and drug development professionals.
As a crucial intermediate in advanced organic synthesis and drug development, 2-Bromo-9,9-dimethyl-9H-xanthene (CAS: 1565868-91-8)[1] offers immense structural utility. However, its halogenated xanthene scaffold presents specific occupational hazards that require stringent, causality-driven safety protocols. This guide provides the mechanistic reasoning behind required Personal Protective Equipment (PPE) and outlines field-proven workflows to ensure operational safety and chemical integrity.
Mechanistic Hazard Profile & Chemical Causality
To safely handle 2-Bromo-9,9-dimethyl-9H-xanthene, personnel must understand why it is hazardous, rather than simply memorizing safety data sheets. According to the Globally Harmonized System (GHS), this compound is classified for causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[2].
The Causality of Toxicity: The hazards of halogenated xanthenes extend beyond simple mechanical irritation. The introduction of a bromine atom onto the xanthene scaffold alters its electronic structure, lowering the lowest unoccupied molecular orbital (LUMO) and increasing its susceptibility to photoreactivity[3]. Under ambient laboratory lighting, halogenated xanthenes can transition to an excited triplet state, facilitating the generation of reactive oxygen species (ROS), such as singlet oxygen[4]. If the compound contacts skin or mucosal surfaces, this localized ROS generation can severely exacerbate tissue inflammation, leading to scaling, reddening, or blistering[2][4].
Systemic Risks: Furthermore, systemic absorption poses hidden, long-term risks. Studies on human drug-metabolizing enzymes demonstrate that halogenated xanthenes can act as noncompetitive, slow-binding inhibitors of critical enzymes like UGT1A6, CYP3A4, and DUSP5[3][4]. Therefore, preventing dermal absorption and inhalation is not merely about avoiding acute irritation—it is a mandatory step to prevent unintended systemic biochemical disruption[4].
Strategic Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for halogenated aromatics. The following matrix outlines the required protective gear and the mechanistic justification for each choice.
Table 1: PPE Requirements and Mechanistic Justification
| Body Part | Required PPE | Material Specification | Mechanistic Justification |
| Hands | Chemical-resistant gloves | Nitrile (double-gloved) or Butyl rubber (≥0.11 mm thickness) | Prevents dermal absorption; halogenated organics can permeate standard latex, leading to localized inflammation and potential enzyme inhibition[2][4]. |
| Eyes/Face | Safety goggles & Face shield | ANSI Z87.1 compliant, splash-proof | Protects against severe corneal inflammation, watering, and redness (H319) caused by fine dust or aerosolized particles[2]. |
| Respiratory | Particulate Respirator | NIOSH-approved half-mask with organic vapor/particulate cartridges | Mitigates inhalation of irritating dust (H335) and prevents severe respiratory tract inflammation[2]. |
| Body | Lab coat & Apron | Flame-resistant, non-porous Tyvek sleeves (for scale-up) | Protects street clothing from persistent contamination; halogenated intermediates are highly persistent and contaminated clothing must be removed immediately[2]. |
Operational Workflow & Handling Protocol
Operational workflow and spill response logic for handling 2-Bromo-9,9-dimethyl-9H-xanthene.
Step-by-Step Handling Methodology
-
Environmental Preparation: Conduct all transfers in a Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood with adequate ventilation[2]. Minimize direct, high-intensity ambient lighting during prolonged exposure to mitigate the photoreactive nature of the brominated xanthene core[4].
-
Weighing and Transfer: Utilize anti-static weighing boats to prevent the aerosolization of fine powders. Because inhalation can cause severe irritation of the lungs and respiratory system[2], ensure the sash of the fume hood is pulled down to the lowest workable height.
-
Synthesis Integration: Keep storage containers tightly closed in a well-ventilated, locked-up space when not in active use to prevent environmental moisture degradation and accidental exposure[2].
Spill Response and Disposal Plan
A self-validating spill protocol ensures that any breach in containment is immediately neutralized without escalating the hazard profile.
-
Isolation and Assessment: Immediately evacuate unprotected personnel from the dangerous area and remove all sources of ignition[2][5].
-
Dampened Containment: Do NOT sweep the dry powder, as this will aerosolize the brominated compound and exponentially increase inhalation risks. Instead, gently cover the solid spill with a damp, inert absorbent material (e.g., sand or vermiculite) to suppress dust[5].
-
Collection: Use non-sparking tools to transfer the absorbed material into a chemically compatible, sealable waste container[5].
-
Surface Decontamination: Wash the affected surface thoroughly with a mild detergent and water, followed by an ethanol wipe. Ensure all contaminated clothing and shoes are removed immediately and washed before reuse[2].
-
Regulated Disposal: Route the sealed container to an approved hazardous waste disposal plant[2]. Label explicitly as "Halogenated Organic Waste." Never dispose of this material down the drain or into the environment[5]. Critical Warning: In the event of a fire, thermal decomposition of this compound generates highly toxic carbon oxides and hydrogen bromide (HBr) gas; thus, incineration must be strictly controlled[5].
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. aksci.com [aksci.com]
- 3. Discovery and Characterization of Halogenated Xanthene Inhibitors of DUSP5 as Potential Photodynamic Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxicity of Xanthene Food Dyes by Inhibition of Human Drug-Metabolizing Enzymes in a Noncompetitive Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
